Product packaging for 1-Bromo-4-iodo-2,5-dimethoxybenzene(Cat. No.:CAS No. 174518-82-2)

1-Bromo-4-iodo-2,5-dimethoxybenzene

Cat. No.: B2969073
CAS No.: 174518-82-2
M. Wt: 342.958
InChI Key: HNPIBZGULNUJST-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2,5-dimethoxybenzene is a useful research compound. Its molecular formula is C8H8BrIO2 and its molecular weight is 342.958. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrIO2 B2969073 1-Bromo-4-iodo-2,5-dimethoxybenzene CAS No. 174518-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-iodo-2,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPIBZGULNUJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1I)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-to-Z Guide to 1-Bromo-4-iodo-2,5-dimethoxybenzene: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Research and Development Professionals

Abstract

This guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-4-iodo-2,5-dimethoxybenzene, a key halogenated aromatic building block. The document details a validated synthetic protocol starting from 1,4-dimethoxybenzene, including a discussion of the mechanistic underpinnings of the sequential halogenation steps. It offers a thorough guide to the characterization of the final product via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Safety protocols and data presentation are also central to this guide, ensuring its utility in a professional laboratory setting.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic compound of significant interest in organic synthesis. Its utility stems from the differential reactivity of the bromine and iodine substituents. The carbon-iodine bond is more susceptible to cleavage and participation in cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) than the more stable carbon-bromine bond. This orthogonal reactivity allows for selective, stepwise functionalization of the aromatic ring, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

The two methoxy groups on the benzene ring are strong activating groups for electrophilic aromatic substitution, facilitating the introduction of the halogen atoms. Their positions also influence the electronic properties and solubility of the molecule and its derivatives.

Retrosynthesis and Mechanistic Considerations

The synthesis of this compound is most logically approached from the readily available starting material, 1,4-dimethoxybenzene (hydroquinone dimethyl ether). The key transformations are two sequential electrophilic aromatic substitutions: a bromination and an iodination.

The order of these steps is crucial. The methoxy groups are ortho-, para-directing. In 1,4-dimethoxybenzene, all four substitutable positions are equivalent. After the first halogenation (e.g., bromination), the second halogen will be directed to the position para to the first halogen (and ortho to the other methoxy group).

Mechanism: Electrophilic Aromatic Halogenation Both bromination and iodination proceed via the classical electrophilic aromatic substitution mechanism. The electron-rich π system of the dimethoxybenzene ring attacks an electrophilic halogen species (e.g., Br⁺ or I⁺). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the halogenated product. The presence of the two activating methoxy groups significantly accelerates this reaction compared to unsubstituted benzene.

Detailed Synthesis Protocol

This protocol outlines a reliable, two-step synthesis starting from 1,4-dimethoxybenzene.

Step 1: Synthesis of 1-Bromo-2,5-dimethoxybenzene

Rationale: The first step is the monobromination of 1,4-dimethoxybenzene. N-Bromosuccinimide (NBS) is a suitable brominating agent, offering milder conditions and easier handling than elemental bromine.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-dimethoxybenzene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 1-Bromo-2,5-dimethoxybenzene, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

Rationale: The second step is the iodination of 1-Bromo-2,5-dimethoxybenzene. N-Iodosuccinimide (NIS) is an effective iodinating agent, often used with a catalytic amount of a strong acid like trifluoroacetic acid to generate a more potent electrophilic iodine species.[1]

Procedure:

  • Dissolve 1-Bromo-2,5-dimethoxybenzene (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to yield pure this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the final product.

Property Value Source
Molecular Formula C₈H₈BrIO₂[2]
Molecular Weight 342.96 g/mol [2]
Appearance Off-white to light brown solidSupplier Data
Melting Point 104-108 °CSupplier Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Two singlets will also be present in the upfield region, corresponding to the two non-equivalent methoxy groups.

    • Predicted Shifts (CDCl₃, 400 MHz):

      • δ ~7.3 ppm (s, 1H, Ar-H)

      • δ ~7.1 ppm (s, 1H, Ar-H)

      • δ ~3.9 ppm (s, 3H, -OCH₃)

      • δ ~3.8 ppm (s, 3H, -OCH₃)

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals.

    • Predicted Shifts (CDCl₃, 100 MHz):

      • δ ~152-154 ppm (Ar-C-O)

      • δ ~120-125 ppm (Ar-C-H)

      • δ ~115-120 ppm (Ar-C-Br)

      • δ ~85-90 ppm (Ar-C-I)

      • δ ~56-58 ppm (-OCH₃)

    • The carbon attached to iodine is significantly shielded due to the "heavy atom effect".[3]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

  • Key Absorptions:

    • ~2950-2850 cm⁻¹: C-H stretching (aliphatic, from methoxy groups)

    • ~1580-1450 cm⁻¹: C=C stretching (aromatic ring)

    • ~1250-1200 cm⁻¹ & ~1050-1000 cm⁻¹: C-O stretching (aryl ether)

    • Below 800 cm⁻¹: C-Br and C-I stretching

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.

  • Expected m/z:

    • ~342 (for ⁷⁹Br)

    • ~344 (for ⁸¹Br)

Experimental Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Iodination cluster_final Final Product & Analysis A 1,4-Dimethoxybenzene B Dissolve in DMF Cool to 0°C A->B C Add NBS B->C D Reaction at RT (TLC Monitoring) C->D E Workup & Extraction D->E F 1-Bromo-2,5-dimethoxybenzene E->F G Dissolve in DCM F->G H Add NIS & cat. TFA G->H I Reaction at RT (TLC Monitoring) H->I J Workup & Purification I->J K This compound J->K L Characterization (NMR, IR, MS) K->L

References

Physical and chemical properties of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-4-iodo-2,5-dimethoxybenzene

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 174518-82-2), a key halogenated intermediate in modern organic synthesis. The document delves into its fundamental physicochemical properties, spectroscopic signatures, and detailed synthesis protocols. A core focus is placed on its strategic application in medicinal chemistry and drug development, leveraging the differential reactivity of its carbon-halogen bonds. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this versatile building block.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic compound that has gained significant traction as a versatile precursor in the synthesis of complex organic molecules.[1][2] Its structure is characterized by a benzene ring functionalized with two electron-donating methoxy groups and two different halogen atoms, bromine and iodine, at positions 1 and 4, respectively.[3][4] This unique arrangement of substituents imparts a high degree of utility, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

The primary strategic value of this compound lies in the differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In typical palladium-catalyzed reactions, such as Suzuki, Stille, or Heck couplings, the C-I bond is significantly more reactive and will undergo oxidative addition under milder conditions than the C-Br bond. This allows for a sequential and site-selective functionalization of the aromatic core, making it an invaluable tool for constructing intricate molecular architectures required for active pharmaceutical ingredients (APIs).[2] Its role as a precursor to compounds in the DOx family of serotonergic agents highlights its relevance in neuroscience and drug discovery.[5]

Physicochemical and Safety Data

A summary of the core physical, chemical, and safety properties of this compound is presented below. This data is essential for safe handling, storage, and experimental design.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 1-Bromo-2,5-dimethoxy-4-iodobenzene[4]
CAS Number 174518-82-2[3][6]
Molecular Formula C₈H₈BrIO₂[3][4][7]
Molecular Weight 342.96 g/mol [3][4]
Appearance Beige Powder Solid[8]
Melting Point Data not available[4]
Boiling Point Data not available[4]
Topological Polar Surface Area 18.5 Ų[3]
GHS Pictogram GHS07 (Exclamation Mark)[4]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][9]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[4][8][10]

Synthesis and Experimental Protocol

The most direct and common synthesis of this compound involves the electrophilic iodination of the readily available precursor, 1-bromo-2,5-dimethoxybenzene.[11] The electron-donating methoxy groups activate the benzene ring, facilitating substitution. The iodination occurs specifically at the C4 position, which is para to one methoxy group and ortho to the other, due to steric hindrance from the bromine atom at the C1 position.

Workflow for Synthesis

G cluster_0 Synthesis of this compound A 1-Bromo-2,5-dimethoxybenzene (Starting Material) D Reaction Mixture (Stir at room temp) A->D B N-Iodosuccinimide (NIS) (Iodinating Agent) B->D C Acetonitrile (Solvent) C->D E Aqueous Work-up (Sodium thiosulfate wash) D->E Reaction Completion F Extraction (e.g., with Ethyl Acetate) E->F Quench excess Iodine G Purification (Recrystallization or Chromatography) F->G Isolate Crude Product H This compound (Final Product) G->H Yields Pure Compound

Caption: Synthesis workflow from 1-bromo-2,5-dimethoxybenzene.

Detailed Laboratory Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-2,5-dimethoxybenzene (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material).

  • Reaction Initiation: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 10 minutes. The addition may be slightly exothermic. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system, visualizing with UV light and/or a potassium permanganate stain. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up and Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The volume of the thiosulfate solution should be roughly equal to the reaction volume. This step quenches any unreacted NIS and removes elemental iodine, indicated by the disappearance of any brown/yellow color.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield the pure this compound as a solid.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily dictated by the C-I and C-Br bonds.

  • Site-Selective Cross-Coupling: The C-I bond has a lower dissociation energy (~234 kJ/mol) compared to the C-Br bond (~280 kJ/mol). In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-I bond occurs at a much faster rate and under significantly milder conditions (e.g., lower temperatures, less activating ligands) than addition to the C-Br bond. This allows for a stepwise synthetic strategy:

    • Step 1 (Iodine site): A coupling partner (e.g., a boronic acid in a Suzuki reaction) is introduced at the C4 position by reacting with the C-I bond, leaving the C-Br bond intact.

    • Step 2 (Bromine site): The resulting product can then be subjected to a second, distinct cross-coupling reaction under more forcing conditions to functionalize the C1 position.

  • Influence of Methoxy Groups: The two methoxy groups are strong ortho, para-directing activators. While their positions are already occupied, their electron-donating nature enhances the reactivity of the entire aromatic system, facilitating the initial electrophilic iodination and influencing the electronic properties of the final synthesized molecules.

Spectroscopic Characterization Profile

Accurate characterization is critical for verifying the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to be simple due to the molecule's symmetry.

    • δ ~7.1-7.3 ppm (singlet, 1H): Aromatic proton at C3.

    • δ ~7.0-7.2 ppm (singlet, 1H): Aromatic proton at C6.

    • δ ~3.8-3.9 ppm (singlet, 3H): Methoxy group protons at C2.

    • δ ~3.7-3.8 ppm (singlet, 3H): Methoxy group protons at C5. (Note: The exact chemical shifts of the aromatic protons can vary but will appear as distinct singlets.)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 8 distinct signals corresponding to the 8 carbon atoms in the molecule.

    • δ ~150-155 ppm (2C): Aromatic carbons attached to methoxy groups (C2, C5).

    • δ ~115-125 ppm (2C): Aromatic carbons bearing protons (C3, C6).

    • δ ~110-120 ppm (1C): Aromatic carbon attached to bromine (C1).

    • δ ~85-95 ppm (1C): Aromatic carbon attached to iodine (C4).

    • δ ~55-60 ppm (2C): Methoxy group carbons.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a distinctive isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Infrared (IR) Spectroscopy: Key absorption bands would include:

    • ~2950-2850 cm⁻¹: C-H stretching from the methoxy groups.

    • ~1580-1450 cm⁻¹: C=C stretching from the aromatic ring.

    • ~1250-1200 cm⁻¹ and ~1050-1020 cm⁻¹: Asymmetric and symmetric C-O-C stretching from the ether linkages.

References

A Technical Guide to 1-Bromo-4-iodo-2,5-dimethoxybenzene: A Versatile Orthogonally Functionalized Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 1-Bromo-4-iodo-2,5-dimethoxybenzene (CAS No. 174518-82-2), a key intermediate for researchers, medicinal chemists, and professionals in drug development and materials science. The guide details its chemical structure, properties, a robust synthesis protocol, and its strategic applications in advanced organic synthesis.

Core Compound Identification and Properties

This compound is a polysubstituted aromatic compound featuring a unique arrangement of functional groups that makes it an asset in multi-step synthetic campaigns. The presence of two different halogens (bromine and iodine) at para positions allows for selective, sequential cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Chemical Identity

The fundamental identifiers for this compound are summarized below for unambiguous reference in procurement, synthesis, and regulatory documentation.

IdentifierValueSource
CAS Number 174518-82-2[1][2][3]
Molecular Formula C₈H₈BrIO₂[1][3]
Molecular Weight 342.96 g/mol [1][2]
IUPAC Name This compound[1]
Common Synonym 1-Bromo-2,5-dimethoxy-4-iodobenzene[3]
InChI InChI=1S/C8H8BrIO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3[1]
InChI Key HNPIBZGULNUJST-UHFFFAOYSA-N[1][2]
Canonical SMILES COC1=CC(=C(C=C1I)OC)Br[1]
Physicochemical Properties

While this compound is commercially available, specific experimental physical properties like melting and boiling points are not consistently reported in publicly accessible literature. The data below represents computed values and information from supplier data sheets.

PropertyValueNotes
Appearance Solid (predicted)Based on similar dihalogenated dimethoxybenzenes.
Melting Point Not reported in literature[1]
Boiling Point Not reported in literature[1]
Topological Polar Surface Area 18.5 ŲComputed value, relevant for predicting cell permeability.[3]
Solubility Insoluble in water; soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF.Inferred from structural analogues.

Molecular Structure and Spectroscopic Profile

The structure of this compound is defined by a central benzene ring with a bromine at position 1, an iodine at position 4, and two methoxy groups at positions 2 and 5. This substitution pattern is crucial for its reactivity.

Caption: 2D representation of this compound.
Predicted Spectroscopic Data

  • ¹H NMR Spectroscopy: The molecule is expected to exhibit two singlets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring. Two additional singlets, each integrating to 3 protons, are expected in the upfield region (typically δ 3.8-4.0 ppm) for the two distinct methoxy groups.

  • ¹³C NMR Spectroscopy: The spectrum should display 8 distinct signals. Six signals will be in the aromatic region, including four carbons attached to substituents (C-Br, C-I, 2x C-O) and two carbons attached to hydrogen (C-H). The two methoxy carbons will appear upfield (typically δ 55-65 ppm). The carbon attached to iodine (C-I) is expected to be the most upfield of the substituted aromatic carbons due to the heavy atom effect.

For comparison, the starting material, 1-Bromo-2,5-dimethoxybenzene , shows three signals in the aromatic region of its ¹H NMR spectrum, confirming its lower symmetry.[4]

Synthesis and Purification Protocol

The most logical and efficient synthesis of this compound involves the electrophilic iodination of the commercially available precursor, 1-Bromo-2,5-dimethoxybenzene (CAS 25245-34-5). The two methoxy groups are strong activating groups that direct electrophilic substitution to the para position (position 4), which is vacant.

Proposed Synthesis Pathway sub 1-Bromo-2,5-dimethoxybenzene (Starting Material) reagents N-Iodosuccinimide (NIS) Trifluoroacetic Acid (cat.) Acetonitrile (Solvent) sub->reagents product This compound (Target Product) workup Aqueous Workup (Na₂S₂O₃ wash) sub->workup purify Purification (Recrystallization or Chromatography) workup->purify purify->product

Caption: Workflow for the proposed synthesis of the title compound.
Field-Proven Methodology: Electrophilic Iodination

This protocol is based on well-established methods for the regioselective iodination of activated arenes using N-Iodosuccinimide (NIS) as a mild and efficient iodine source, catalyzed by a strong acid.[5]

Materials and Reagents:

  • 1-Bromo-2,5-dimethoxybenzene (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Trifluoroacetic acid (TFA) (0.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography or recrystallization

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Bromo-2,5-dimethoxybenzene (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution. The mixture may not be fully homogeneous initially.

  • Initiation: Add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise to the stirring mixture. The acid catalyst is crucial for activating the NIS to generate a potent electrophilic iodine species.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, lower Rf spot corresponding to the more polar, higher molecular weight product. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step neutralizes any unreacted iodine and excess NIS, which would otherwise impart color to the product. Stir vigorously for 10-15 minutes until the organic layer is colorless.

  • Aqueous Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize TFA), water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified either by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield the pure this compound.

Applications in Synthetic Chemistry: The Power of Orthogonal Reactivity

The primary value of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and undergoes oxidative addition to the palladium center under milder conditions than the C-Br bond.[6] This allows for a programmed, sequential introduction of different molecular fragments onto the aromatic core.

Sequential Cross-Coupling Reactions

This building block is an ideal substrate for sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions.

  • Step 1: Sonogashira Coupling (C-I bond): The C-I bond can be selectively coupled with a terminal alkyne under standard Sonogashira conditions (e.g., Pd(PPh₃)₄, CuI, and a base like triethylamine) at or near room temperature.[7][8] The C-Br bond remains intact during this process.

  • Step 2: Suzuki-Miyaura Coupling (C-Br bond): The resulting bromo-alkynyl intermediate can then undergo a subsequent Suzuki-Miyaura coupling with a boronic acid or ester at the C-Br position, typically requiring slightly more forcing conditions (e.g., a different palladium catalyst, stronger base, and elevated temperature).[9][10][11]

This one-pot or stepwise approach enables the efficient construction of complex, unsymmetrical biaryl-alkynyl structures, which are valuable scaffolds in medicinal chemistry and materials science.

Conceptual Sequential Cross-Coupling Workflow start This compound reagent1 R¹-Alkyne Pd(PPh₃)₄, CuI, Et₃N start->reagent1 Sonogashira Coupling (Site-Selective at C-I) intermediate Bromo-Alkynyl Intermediate reagent2 R²-Boronic Acid Pd Catalyst, Base intermediate->reagent2 Suzuki-Miyaura Coupling (at C-Br) final Unsymmetrical Diaryl-Alkynyl Product

References

A Spectroscopic Guide to 1-Bromo-4-iodo-2,5-dimethoxybenzene: In-Depth Analysis and Predicted Data for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Bromo-4-iodo-2,5-dimethoxybenzene, a halogenated aromatic compound with significant potential in organic synthesis and drug development. Given the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, enabling them to identify, characterize, and utilize this versatile chemical building block.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and materials science, the precise structural elucidation of novel and existing chemical entities is paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of molecular characterization, providing a detailed "fingerprint" of a compound's atomic and molecular structure. This compound (C₈H₈BrIO₂) is a polysubstituted benzene derivative whose utility in synthetic chemistry is amplified by the differential reactivity of its carbon-bromine and carbon-iodine bonds, making it a valuable precursor for the synthesis of more complex molecules. An in-depth understanding of its spectroscopic signature is therefore crucial for reaction monitoring, quality control, and the unambiguous confirmation of its structure in synthetic intermediates.

This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. Furthermore, it will outline the standard experimental protocols for acquiring this data, ensuring scientific rigor and reproducibility.

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of this compound is depicted below. The spectroscopic data are predicted based on the analysis of substituent effects on the benzene ring, drawing comparisons with structurally similar compounds.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3Singlet1HAr-H (H-3 or H-6)
~7.1Singlet1HAr-H (H-6 or H-3)
~3.9Singlet3H-OCH₃
~3.85Singlet3H-OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~152C-O
~150C-O
~125Ar-CH
~120Ar-CH
~115C-Br
~85C-I
~57-OCH₃
~56.5-OCH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration Type
~3000-2850C-H stretch (aromatic & alkyl)
~1580, ~1480C=C stretch (aromatic ring)
~1250-1200C-O-C stretch (asymmetric)
~1050-1000C-O-C stretch (symmetric)
~850C-H bend (aromatic)
~650C-Br stretch
~600C-I stretch

Table 4: Predicted Mass Spectrometry (EI-MS) Data

m/zInterpretation
~342/344Molecular ion peak [M]⁺• (with characteristic isotopic pattern for one Br atom)
~327/329[M - CH₃]⁺
~299/301[M - CH₃ - CO]⁺
~215/217[M - I]⁺
~172[M - Br - I]⁺•
~127[I]⁺

In-Depth Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be relatively simple. Due to the symmetrical substitution pattern, there are two distinct aromatic protons and two distinct methoxy groups. The aromatic protons are expected to appear as two singlets, as they are not coupled to each other. Their chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing halogens. The two methoxy groups will each give rise to a singlet, integrating to three protons each. Their slightly different chemical environments may result in two closely spaced singlets.

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals. The two carbons attached to the oxygen atoms of the methoxy groups will appear at the lowest field (highest ppm value) due to the deshielding effect of the oxygen. The two aromatic CH carbons will have distinct chemical shifts. The carbon attached to the bromine will be at a higher field than that attached to iodine, and the carbon attached to iodine will be significantly shielded, appearing at a much lower ppm value. The two methoxy carbons will also show distinct signals.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (e.g., 500 MHz). prep3->acq1 acq2 Tune and shim the magnetic field. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. acq2->acq3 proc1 Apply Fourier transform to the raw data (FID). acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Integrate the peaks in the ¹H spectrum and reference to TMS. proc2->proc3

Caption: A typical workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Key Vibrational Modes: The IR spectrum of this compound will be dominated by several key absorptions. The C-H stretching vibrations of the aromatic ring and the methyl groups of the methoxy substituents are expected in the 3000-2850 cm⁻¹ region. The characteristic C=C stretching vibrations of the benzene ring will appear around 1580 and 1480 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the methoxy groups will be prominent in the 1250-1000 cm⁻¹ range. The out-of-plane C-H bending of the aromatic protons will likely be observed around 850 cm⁻¹. Finally, the C-Br and C-I stretching vibrations will be found in the fingerprint region, at approximately 650 cm⁻¹ and 600 cm⁻¹, respectively.

FTIR Sample Preparation Protocol (KBr Pellet Method)
  • Grinding: A small amount of the solid sample (1-2 mg) is finely ground in an agate mortar and pestle.

  • Mixing: The ground sample is thoroughly mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is placed into a pellet die, and pressure is applied using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

  • Molecular Ion and Fragmentation: In the EI-MS spectrum of this compound, the molecular ion peak ([M]⁺•) is expected to be observed with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 342 and 344.

  • Fragmentation Pathways: Common fragmentation pathways for this molecule would include the loss of a methyl group (-CH₃) to give a fragment at m/z 327/329, followed by the loss of carbon monoxide (-CO). The cleavage of the carbon-halogen bonds is also expected, leading to fragments corresponding to the loss of an iodine atom ([M - I]⁺) at m/z 215/217 and potentially the loss of a bromine atom ([M - Br]⁺). A fragment corresponding to the loss of both halogens ([M - Br - I]⁺•) at m/z 172 is also plausible. The presence of a peak at m/z 127 would correspond to the iodine cation ([I]⁺).

Mass Spectrometry Data Acquisition Workflow

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection intro1 Introduce a small amount of the sample into the mass spectrometer, either directly via a solid probe or through a GC inlet. ion1 The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. intro1->ion1 sep1 The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole). ion1->sep1 sep2 The analyzer separates the ions based on their mass-to-charge (m/z) ratio. sep1->sep2 det1 The separated ions are detected, and a mass spectrum is generated. sep2->det1

Caption: A generalized workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable predictive resource for researchers. The outlined experimental protocols for data acquisition further ensure that scientists can confidently proceed with the empirical characterization of this important synthetic building block. The comprehensive spectroscopic information contained herein is designed to facilitate the seamless integration of this compound into synthetic workflows and drug development pipelines.

The Architectural Nuances of Halogenated Dimethoxybenzenes: A Technical Guide to the Crystal Structure of 1-Bromo-4-iodo-2,5-dimethoxybenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Aromatics in a Molecular World

In the intricate landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial organization, or crystal structure, dictates a compound's physical and chemical properties, influencing everything from its efficacy as a pharmaceutical agent to its performance in an electronic device. Halogenated aromatic compounds, in particular, have emerged as versatile building blocks in the synthesis of complex organic molecules.[1] The introduction of halogen atoms onto an aromatic scaffold provides a powerful tool for modulating electronic properties, metabolic stability, and intermolecular interactions. This guide delves into the fascinating world of di-halogenated dimethoxybenzenes, with a specific focus on the anticipated crystal structure of 1-Bromo-4-iodo-2,5-dimethoxybenzene and a comparative analysis of its structurally related derivatives. While a definitive crystal structure for this compound is not publicly available, this guide will provide a comprehensive, predictive analysis based on the established crystal structures of its analogs, alongside detailed synthetic and crystallographic protocols.

Anticipated Crystal Structure of this compound: A Comparative Analysis

The crystal structure of an organic molecule is the result of a delicate balance of intermolecular forces. In the case of halogenated compounds, halogen bonding has been identified as a significant directional interaction that influences crystal packing.[2] By examining the crystal structures of closely related analogs, we can make well-informed predictions about the structural characteristics of this compound.

Comparative Crystallographic Data of Analogs

To build a predictive model for the crystal structure of this compound, we will first examine the crystallographic data of two key, structurally similar compounds: 1,4-Dibromo-2,5-dimethoxybenzene and 1-Bromo-4-chloro-2,5-dimethoxybenzene.

Parameter 1,4-Dibromo-2,5-dimethoxybenzene [1]1-Bromo-4-chloro-2,5-dimethoxybenzene [3][4]
Chemical Formula C₈H₈Br₂O₂C₈H₈BrClO₂
Molecular Weight 295.94 g/mol 251.50 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 6.573(1)6.3804(7)
b (Å) 8.438(2)8.2586(10)
c (Å) 8.756(2)8.6337(11)
β (°) 90.14(3)90.853(6)
Volume (ų) 485.6(2)454.89(9)
Z 22

Table 1: Comparative Crystallographic Data of this compound Analogs

The data presented in Table 1 reveals that both the dibromo and the bromo-chloro derivatives crystallize in the same monoclinic space group (P2₁/n), suggesting a similar overall packing motif. The unit cell dimensions are also comparable, with slight variations attributable to the different sizes of the halogen atoms. A notable feature of the 1-bromo-4-chloro-2,5-dimethoxybenzene structure is the disorder at the halogen sites, with each site being occupied by 50% bromine and 50% chlorine.[3][4] This disorder arises from the molecule sitting on a crystallographic inversion center.

Based on this, it is highly probable that this compound will also crystallize in a monoclinic system, potentially in the same P2₁/n space group. The unit cell parameters are expected to be slightly larger than those of the dibromo analog to accommodate the larger iodine atom.

The Role of Halogen Bonding in Crystal Packing

The defining feature of the crystal structures of these compounds is the presence of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.[5] The strength and directionality of these bonds make them a powerful tool in crystal engineering.[2]

In di-halogenated benzenes, two main types of halogen-halogen interactions are observed:

  • Type I: Characterized by two identical C-X···X angles, where X is the halogen.

  • Type II: Characterized by two different C-X···X angles, typically with one angle close to 180° and the other around 90°.

Type II interactions are generally considered to be true halogen bonds, where the electrophilic "σ-hole" of one halogen atom interacts with the nucleophilic equatorial region of another.[3][6]

For this compound, the presence of two different halogens introduces the possibility of several types of halogen bonds: Br···Br, I···I, and Br···I. The relative strengths of these interactions will dictate the final crystal packing. Given the higher polarizability of iodine, it is expected to be a stronger halogen bond donor than bromine. This could lead to a preference for I···I or I···Br interactions over Br···Br interactions in the crystal lattice. Furthermore, the oxygen atoms of the methoxy groups can act as halogen bond acceptors, leading to C-X···O interactions.

G Potential Intermolecular Interactions in the Crystal Lattice cluster_0 Molecule 1 cluster_1 Molecule 2 Br1 Br Aromatic_Ring1 C6H2(OCH3)2 Br1->Aromatic_Ring1 I2 I Br1->I2 Br···I Halogen Bond I1 I I1->Aromatic_Ring1 I1->I2 I···I Halogen Bond O1_2 O I1->O1_2 I···O Halogen Bond O1_1 O O1_1->Aromatic_Ring1 O2_1 O O2_1->Aromatic_Ring1 Br2 Br Aromatic_Ring2 C6H2(OCH3)2 Br2->Aromatic_Ring2 I2->Aromatic_Ring2 O1_2->Aromatic_Ring2

Caption: Potential halogen bonding interactions.

Experimental Protocols

Synthesis of this compound

A plausible and documented synthetic route to this compound starts from the commercially available 1-Bromo-2,5-dimethoxybenzene.[7]

Step-by-step Methodology:

  • Starting Material: 1-Bromo-2,5-dimethoxybenzene.

  • Reagents: Iodine (I₂), and an oxidizing agent such as a mixture of hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄), or periodic acid (HIO₄).

  • Procedure:

    • Dissolve 1-Bromo-2,5-dimethoxybenzene in a suitable solvent, such as glacial acetic acid or methanol.

    • Add iodine crystals to the solution.

    • Slowly add the oxidizing agent to the reaction mixture while stirring. The reaction is typically carried out at room temperature or with gentle heating.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G start 1-Bromo-2,5-dimethoxybenzene reaction Iodination Reaction (in Acetic Acid) start->reaction reagents Iodine (I2) Oxidizing Agent (e.g., H2O2/H2SO4) reagents->reaction workup Quenching (Na2S2O3) Extraction & Washing reaction->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for the target compound.

Single-Crystal X-ray Diffraction: A Generalized Protocol

Obtaining high-quality single crystals is the crucial first step for X-ray diffraction analysis.

Step-by-step Methodology for Crystallization and Data Collection:

  • Crystal Growth:

    • Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

    • Alternatively, slow evaporation of a saturated solution at room temperature can yield single crystals. Vapor diffusion is another effective technique, where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Crystal Mounting:

    • Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryo-protectant oil.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.[8][9]

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

  • Data Processing:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Apply corrections for factors such as absorption and crystal decay.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and thermal parameters.

G start Purified Compound crystallization Crystal Growth (Slow Cooling, Evaporation, or Vapor Diffusion) start->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Data Collection (Low Temperature) mounting->data_collection data_processing Data Integration & Correction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of this compound and its derivatives make them valuable precursors in several high-tech fields. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the construction of complex molecular architectures with tailored properties.

In drug discovery , these compounds can serve as scaffolds for the synthesis of novel therapeutic agents. The dimethoxybenzene core is found in numerous biologically active molecules, and the introduction of halogens can enhance binding affinities to target proteins and improve pharmacokinetic profiles.

In materials science , the ability to form well-defined supramolecular structures through halogen bonding makes these compounds attractive for the development of new organic electronic materials, such as liquid crystals, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The precise control over crystal packing afforded by halogen bonding is crucial for optimizing charge transport and other electronic properties.[1]

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a comprehensive understanding of its likely structural features can be gleaned from a comparative analysis of its close analogs. This technical guide has provided a predictive overview of its crystal structure, highlighting the pivotal role of halogen bonding in directing its solid-state architecture. The detailed synthetic and crystallographic protocols outlined herein offer a clear roadmap for researchers seeking to synthesize this compound and elucidate its precise three-dimensional structure. The continued exploration of such halogenated aromatic systems will undoubtedly pave the way for advancements in both pharmaceutical development and materials science.

References

Reactivity and electronic properties of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Reactivity and Electronic Properties of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Abstract

This compound is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms (bromine and iodine) and two electron-donating methoxy groups, imparts a rich and tunable chemical reactivity. This guide provides an in-depth analysis of the electronic properties governing this reactivity, with a focus on chemoselective transformations such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and strategic applications are presented for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction and Molecular Overview

This compound (CAS 174518-82-2) is a polysubstituted benzene derivative whose value lies in the orthogonal reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[1] The presence of two powerful electron-donating methoxy groups significantly influences the electronic landscape of the aromatic ring, activating it towards certain transformations and directing the regioselectivity of others. This combination allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures from a single, readily accessible precursor.[2] This guide will elucidate the principles behind its selective reactivity and provide practical methodologies for its application.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is provided below.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 174518-82-2[4]
Molecular Formula C₈H₈BrIO₂[4][5]
Molecular Weight 342.96 g/mol [3][4]
Appearance Solid (typical)-
Topological Polar Surface Area 18.5 Ų[4]
Hydrogen Bond Acceptor Count 2[4]

Electronic Properties: The Foundation of Reactivity

The reactivity of this compound is a direct consequence of the interplay between the electronic effects of its four substituents.

  • Methoxy Groups (-OCH₃): The two methoxy groups at positions 2 and 5 are strong activating groups. They exert a powerful positive mesomeric effect (+M), donating electron density into the benzene ring through resonance. This increases the nucleophilicity of the aromatic core.

  • Halogen Atoms (-Br, -I): Bromine and iodine are deactivating groups overall due to their strong negative inductive effect (-I), which withdraws electron density from the ring through the sigma bond. However, their lone pairs can participate in resonance, exerting a weak +M effect.

The dominant electronic feature is the electron donation from the methoxy groups, making the ring electron-rich. This has profound implications for the reactivity of the C-X (carbon-halogen) bonds.

Diagram of Electronic Effects

Caption: Dominant electronic effects influencing the aromatic core.

Chemoselective Reactivity: A Tale of Two Halogens

The synthetic utility of this compound stems from the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond is longer and weaker than the carbon-bromine bond, making it more susceptible to cleavage. This energy difference is the cornerstone of selective functionalization.

Bond TypeBond Dissociation Energy (kJ/mol, avg. for benzene)Reactivity Trend
C-I ~272Most Reactive
C-Br ~336Less Reactive

This reactivity hierarchy (C-I > C-Br) is reliably exploited in two major classes of reactions: metal-halogen exchange and transition metal-catalyzed cross-coupling.[6]

Selective Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for generating organometallic intermediates.[7] When this compound is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), the exchange occurs preferentially at the more reactive iodine position.[7]

Causality of Experimental Choice: The reaction is conducted at cryogenic temperatures (typically -78 °C) for a critical reason: to ensure kinetic control. At this temperature, the rate of lithium-iodine exchange is significantly faster than the rate of lithium-bromine exchange. Furthermore, these low temperatures prevent side reactions, such as the degradation of the highly reactive organolithium intermediate or potential benzyne formation.[8]

Experimental Protocol: Selective Lithiation and Quenching
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv) and dry, anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. The successful formation of the lithiated species marks the completion of the metal-halogen exchange.

  • Electrophilic Quench: Add a chosen electrophile (e.g., N,N-dimethylformamide (DMF) to install an aldehyde, or gaseous CO₂ to form a carboxylic acid) to the solution at -78 °C and stir for 1-2 hours.

  • Workup: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the 4-functionalized-1-bromo-2,5-dimethoxybenzene derivative.

Workflow Diagram: Selective Halogen-Metal Exchange

G start This compound in THF step1 Cool to -78 °C start->step1 step2 Add n-BuLi (1.05 equiv) step1->step2 intermediate Formation of Aryllithium Intermediate (at C-I position) step2->intermediate step3 Add Electrophile (e.g., DMF) intermediate->step3 product 4-Formyl-1-bromo-2,5-dimethoxybenzene step3->product

Caption: Workflow for selective C-I bond functionalization via lithiation.

Sequential Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is elegantly demonstrated in palladium-catalyzed cross-coupling reactions. The oxidative addition of an aryl halide to a Pd(0) catalyst is the rate-determining step, and it occurs much more readily for aryl iodides than for aryl bromides.[6] This allows for a two-step, one-pot, or sequential strategy to build molecular complexity.

Common Selective Cross-Coupling Reactions:

  • Sonogashira Coupling: Reacts a terminal alkyne selectively at the C-I position.[1]

  • Suzuki-Miyaura Coupling: Reacts an organoboron compound (boronic acid or ester) selectively at the C-I position.[6]

  • Heck Coupling: Reacts an alkene selectively at the C-I position.

  • Buchwald-Hartwig Amination: Reacts an amine selectively at the C-I position.

After the initial coupling at the iodine site, the less reactive C-Br bond remains intact, available for a second, distinct cross-coupling reaction under more forcing conditions (e.g., higher temperature, different ligand).

Experimental Protocol: General Procedure for Selective Sonogashira Coupling
  • Setup: To a Schlenk tube, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

  • Inerting: Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2-3 equiv).

  • Coupling Partner: Add the terminal alkyne (1.1-1.2 equiv).

  • Reaction: Stir the mixture at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material. The reaction is typically complete within 2-12 hours.

  • Workup: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography to obtain the 4-alkynyl-1-bromo-2,5-dimethoxybenzene product. This product can then be used in a subsequent cross-coupling reaction at the C-Br site.

Diagram: Sequential Cross-Coupling Strategy

G cluster_0 Step 1: Sonogashira Coupling (C-I) cluster_1 Step 2: Suzuki Coupling (C-Br) start 1-Bromo-4-iodo- 2,5-dimethoxybenzene p1 Pd(PPh₃)₂Cl₂, CuI Terminal Alkyne (R-C≡CH) Et₃N, RT start->p1 prod1 4-Alkynyl-1-bromo- 2,5-dimethoxybenzene p1->prod1 p2 Pd(PPh₃)₄, Base (K₂CO₃) Boronic Acid (R'-B(OH)₂) Heat prod1->p2 final_prod Disubstituted Product p2->final_prod

Caption: A two-step sequential functionalization strategy.

Synthesis of the Core Scaffold

The title compound is typically prepared via iodination of the corresponding bromo-precursor, 1-bromo-2,5-dimethoxybenzene.

Protocol: Synthesis from 1-Bromo-2,5-dimethoxybenzene

A plausible laboratory-scale synthesis involves electrophilic iodination.

  • Setup: Dissolve 1-bromo-2,5-dimethoxybenzene (1.0 equiv) in a suitable solvent such as acetic acid or dichloromethane.

  • Iodination Reagent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or a mixture of iodine (I₂) and an oxidizing agent (e.g., mercuric oxide), to the solution.[9]

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). The electron-rich nature of the ring facilitates this electrophilic aromatic substitution.

  • Workup: Quench the reaction with a solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract with an organic solvent, wash with water and brine, and dry.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.

Conclusion and Future Outlook

This compound is a paradigm of modern synthetic design, where substituent effects are precisely leveraged to achieve controlled, sequential bond formation. Its predictable chemoselectivity in metal-halogen exchange and cross-coupling reactions makes it an invaluable tool for constructing complex organic molecules, particularly in the synthesis of pharmaceutical intermediates and novel electronic materials. The principles outlined in this guide—exploiting differential bond energies under kinetic control—are broadly applicable and serve as a model for strategic molecular construction. Future applications will likely see this scaffold incorporated into automated synthesis platforms and used for the rapid generation of compound libraries for high-throughput screening.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-4-iodo-2,5-dimethoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-iodo-2,5-dimethoxybenzene, a halogenated aromatic compound with applications in organic synthesis and drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of its predicted solubility, a robust experimental protocol for its quantitative determination, and essential physicochemical and safety data.

Introduction to this compound

This compound (CAS No. 174518-82-2) is a substituted aromatic compound featuring a benzene ring functionalized with one bromine atom, one iodine atom, and two methoxy groups.[1][2][3][4] This unique substitution pattern makes it a valuable intermediate in synthetic chemistry, particularly in cross-coupling reactions where the differential reactivity of the carbon-bromine and carbon-iodine bonds can be leveraged for sequential molecular elaborations.

Understanding the solubility of this compound is paramount for researchers and drug development professionals. Solubility dictates the choice of reaction media, influences reaction rates and yields, and is a critical parameter in the design of purification strategies such as crystallization and chromatography. Furthermore, in the context of drug development, the solubility of a compound and its intermediates can significantly impact process scalability and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior and for ensuring its safe handling and storage.

PropertyValueSource(s)
CAS Number 174518-82-2[1][2][3][4]
Molecular Formula C₈H₈BrIO₂[1][2]
Molecular Weight 342.96 g/mol [1][4]
Physical Form Solid
Storage Temperature Room temperature, sealed in dry, dark place

Solubility Profile: Prediction and Experimental Determination

As of the date of this guide, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, based on its molecular structure and the principle of "like dissolves like," a qualitative prediction of its solubility can be made.

Qualitative Solubility Prediction

This compound is a relatively nonpolar molecule due to the presence of the benzene ring and the two halogen atoms. The two methoxy groups introduce some polarity, but the overall character of the molecule is expected to be lipophilic. Therefore, it is predicted to have:

  • High solubility in nonpolar and moderately polar organic solvents such as:

    • Dichloromethane (DCM)

    • Chloroform

    • Toluene

    • Tetrahydrofuran (THF)

    • Ethyl acetate

  • Limited solubility in highly polar aprotic solvents such as:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

  • Low to negligible solubility in polar protic solvents such as:

    • Water

    • Methanol

    • Ethanol

The synthesis of this compound from 1-bromo-2,5-dimethoxybenzene implies its stability and at least partial solubility in the solvents used for that reaction and subsequent purification.[5] Additionally, a patent for a related compound mentions the use of dichloromethane for extraction, supporting the prediction of its solubility in this solvent.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental determination is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility. The following protocol outlines a detailed procedure for determining the solubility of this compound in a chosen organic solvent, followed by quantification using UV-Vis spectroscopy.

3.2.1. Principle

An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

3.2.2. Materials and Equipment

  • This compound (solid)

  • Organic solvent of choice (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer and quartz cuvettes

3.2.3. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent in vial B Seal vial A->B C Agitate at constant temperature (e.g., 24h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Prepare dilutions E->F G Measure absorbance (UV-Vis) F->G H Calculate concentration G->H

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

3.2.4. Detailed Methodology

  • Preparation of the Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a thermostatically controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture using an orbital shaker or vortex mixer for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid particles. The filtration step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification by UV-Vis Spectroscopy:

    • Preparation of a Calibration Curve:

      • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

      • Perform a serial dilution of the stock solution to create a series of standards with known concentrations.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the compound.

      • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

    • Sample Analysis:

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample at λmax.

      • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

      • Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. Based on available safety data for this and structurally related compounds, the following precautions are recommended:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or in a chemical fume hood.

For more detailed information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure suggests good solubility in a range of nonpolar and moderately polar organic solvents. This technical guide provides a robust and reliable experimental protocol based on the shake-flask method and UV-Vis spectroscopic analysis, enabling researchers to accurately determine its solubility in solvents relevant to their specific applications. The provided physicochemical and safety information further supports the effective and safe use of this compound in a research and development setting.

References

A Comprehensive Technical Guide to the Thermochemical Properties of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the thermochemical data for 1-Bromo-4-iodo-2,5-dimethoxybenzene. Recognizing the current scarcity of published data for this specific compound, this document serves as a procedural and theoretical roadmap for researchers in drug development, materials science, and chemical synthesis. We present detailed, field-proven experimental protocols for determining the standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) via rotating-bomb combustion calorimetry and the standard molar enthalpy of sublimation (ΔsubHm°) using the Knudsen effusion mass-loss technique. Complementing these experimental approaches, we outline a robust computational methodology for calculating the gas-phase enthalpy of formation (ΔfHm°(g)) utilizing the high-accuracy Gaussian-4 (G4) composite quantum chemical method. By synthesizing these experimental and computational workflows, this guide establishes a self-validating system for obtaining reliable and internally consistent thermochemical data, crucial for predicting the stability, reactivity, and energetic behavior of this highly functionalized aromatic compound.

Introduction: The Significance of Thermochemical Data

This compound is a polysubstituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of two different halogen atoms (bromine and iodine) at specific positions, along with electron-donating methoxy groups, imparts unique reactivity and intermolecular interaction capabilities. For drug development professionals, a thorough understanding of the compound's thermodynamic stability is paramount for predicting shelf-life, degradation pathways, and potential incompatibilities in formulations. For materials scientists, these data are essential for designing and synthesizing molecules with tailored energetic properties for applications in organic electronics or energetic materials.

This guide addresses the critical need for a standardized approach to elucidating the thermochemical properties of this molecule. By providing a detailed exposition of both experimental and computational methodologies, we aim to empower researchers to generate high-quality, reliable data.

Molecular Properties and Stoichiometry

Before delving into the methodologies, it is essential to establish the fundamental properties of the target molecule.

PropertyValueSource
Chemical Formula C8H8BrIO2[1]
Molecular Weight 342.96 g/mol [1]
IUPAC Name This compound[2]
CAS Number 174518-82-2[1]
Canonical SMILES COC1=CC(=C(C=C1I)OC)Br[2]

The complete combustion reaction for this compound, which is central to calorimetric measurements, is as follows:

C8H8BrIO2(cr) + 9O2(g) → 8CO2(g) + 4H2O(l) + Br2(l) + I2(s)

Understanding this stoichiometry is the first step in designing the calorimetric experiments described below.

Experimental Determination of Thermochemical Properties

The experimental workflow for determining the solid-phase enthalpy of formation involves two primary, independent measurements: the enthalpy of combustion and the enthalpy of sublimation.

experimental_workflow cluster_purification Sample Preparation cluster_combustion Enthalpy of Combustion cluster_sublimation Enthalpy of Sublimation Purification Purification of Sample (Fractional Sublimation) Characterization Purity & Phase Analysis (GC-MS, XRD, DSC) Purification->Characterization Comb_Cal Rotating-Bomb Combustion Calorimetry Characterization->Comb_Cal Knudsen Knudsen Effusion Mass-Loss Measurement Characterization->Knudsen Washburn Washburn Corrections & Analysis of Products (IC) Comb_Cal->Washburn Data_Synthesis Data Synthesis Washburn->Data_Synthesis ΔcHm°(cr) Clausius Clausius-Clapeyron Analysis (ln(p) vs 1/T) Knudsen->Clausius Clausius->Data_Synthesis ΔsubH_m° Result Result Data_Synthesis->Result Hess's Law ΔfH_m°(cr) = ΣΔfH_m°(products) - ΔcHm°(cr)

Caption: Experimental workflow for thermochemical data determination.
Enthalpy of Formation (ΔfHm°(cr)) via Rotating-Bomb Combustion Calorimetry

Expertise & Experience: For halogen-containing organic compounds, standard static-bomb calorimetry is insufficient. The combustion products include corrosive acids (HBr, HI) which react with the internal bomb surfaces and dissolve in the final aqueous solution, leading to significant errors. The use of a rotating-bomb calorimeter is the authoritative standard.[3] This technique involves rotating the bomb after combustion to ensure all internal surfaces are washed with a reducing solution (e.g., hydrazine dihydrochloride), thereby creating a well-defined final state where all halogens are converted to their respective halide ions in solution.[4][5]

Protocol:

  • Sample Preparation: A pellet of the purified solid (approx. 0.5-1.0 g) is accurately weighed. A known mass of a combustion auxiliary (e.g., benzoic acid) is used to ensure complete combustion.

  • Bomb Loading: The pellet is placed in a platinum crucible. A platinum ignition wire is positioned to be in contact with the sample. A specific volume of a reducing solution (e.g., 10 mL of aqueous hydrazine dihydrochloride) is added to the bottom of the bomb.

  • Pressurization and Combustion: The bomb is sealed and pressurized with high-purity oxygen (approx. 3 MPa). It is then placed in the calorimeter, and the system is allowed to reach thermal equilibrium. The sample is ignited electrically.

  • Calorimetry Measurement: The temperature change of the surrounding water jacket is monitored until the system reaches a final thermal equilibrium. The energy equivalent of the calorimeter (εcalor) is determined separately by combusting a certified standard reference material (e.g., benzoic acid).

  • Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are collected. The solution is analyzed using ion chromatography (IC) to quantify the amounts of bromide (Br-) and iodide (I-) ions formed.[6] This step is crucial for applying the necessary thermochemical corrections.

  • Data Reduction: The standard specific energy of combustion (Δcu°) is calculated from the observed temperature rise and εcalor, after applying Washburn corrections for the formation of nitric acid and the reduction of halogens.

  • Calculation of Enthalpy: The standard enthalpy of combustion (ΔcHm°) is calculated from Δcu°. Finally, the standard enthalpy of formation in the crystalline state (ΔfHm°(cr)) is derived using Hess's Law with the known standard enthalpies of formation for the combustion products (CO2, H2O, Br2, I2).

Enthalpy of Sublimation (ΔsubHm°) via Knudsen Effusion

Trustworthiness: The Knudsen effusion method is a reliable technique for measuring the very low vapor pressures of thermally stable, low-volatility solids.[7][8] The trustworthiness of the method relies on maintaining conditions of molecular flow (the mean free path of the effusing molecules is much larger than the orifice diameter), which is achieved under high vacuum. The mass loss of the sample is directly proportional to its vapor pressure.

Protocol:

  • Cell Preparation: A small amount of the purified, crystalline sample is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice (typically 0.1 - 1.0 mm diameter) in its lid. The cell is weighed with high precision.

  • Experimental Setup: The cell is placed inside a high-vacuum chamber (P < 10-3 Pa) and heated to a precisely controlled constant temperature.

  • Isothermal Mass Loss Measurement: The sample is held at a constant temperature for a defined period (e.g., 1-3 hours), during which the substance effuses through the orifice. The cell is then cooled and re-weighed to determine the mass loss (Δm).

  • Temperature Dependence: The procedure is repeated at several different temperatures within a range where the compound is stable (e.g., 320 K to 360 K).

  • Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated using the Knudsen-Hertz equation: p = (Δm / (A * t * K)) * sqrt(2πRT / M) where A is the orifice area, t is the effusion time, K is the Clausing factor (a geometric correction for the orifice), R is the ideal gas constant, and M is the molar mass of the effusing species.[7]

  • Enthalpy Calculation: The enthalpy of sublimation at the mean temperature of the experiment (ΔsubHm°(⟨T⟩)) is derived from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.[9] This value is then adjusted to the standard reference temperature of 298.15 K using estimated heat capacity differences between the gas and solid phases.[10][11]

Computational Determination of Thermochemical Properties

Quantum chemical calculations provide an independent and powerful route to thermochemical data, particularly the gas-phase enthalpy of formation.

computational_workflow cluster_geom Geometry & Frequencies cluster_energy High-Accuracy Energy DFT_Opt Geometry Optimization (e.g., B3LYP/6-31G(2df,p)) Freq_Calc Frequency Calculation (at same level of theory) DFT_Opt->Freq_Calc ZPE Zero-Point Energy (ZPE) & Thermal Corrections Freq_Calc->ZPE Atomization Atomization Scheme ZPE->Atomization G4_Seq G4 Energy Sequence (HF, MP4, CCSD(T)) HLC Higher-Level Corrections (Empirical Parameters) G4_Seq->HLC HLC->Atomization E_0(G4) Result Result Atomization->Result ΔfH_m°(g, 0 K) = ΣE_0(atoms) - E_0(G4) ΔfH_m°(g, 298 K) = ΔfH_m°(g, 0 K) + H_corr

Caption: Computational workflow for gas-phase enthalpy of formation.
Gas-Phase Enthalpy of Formation (ΔfHm°(g)) via Gaussian-4 (G4) Theory

Authoritative Grounding: The Gaussian-n (Gn) theories are composite quantum chemical methods designed to achieve high accuracy for thermochemical data. Gaussian-4 (G4) theory is a well-established and validated method that provides a good balance between computational cost and accuracy, typically achieving "chemical accuracy" (within ~4 kJ/mol of experimental values) for a wide range of organic molecules.[1][12][13] It achieves this by combining results from several high-level calculations with empirical corrections.

Protocol:

  • Geometry Optimization: The molecular geometry is first optimized using a reliable density functional theory (DFT) method, such as B3LYP with the 6-31G(2df,p) basis set.[12]

  • Vibrational Frequencies: At the optimized geometry, a vibrational frequency calculation is performed at the same level of theory. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.[14]

  • Single-Point Energy Calculations: A sequence of high-level single-point energy calculations is performed on the optimized geometry. G4 theory includes:

    • An extrapolation to the Hartree-Fock (HF) limit.

    • Corrections for electron correlation effects using Møller-Plesset perturbation theory (MP2 and MP4) and Coupled Cluster theory (CCSD(T)).[1]

    • Corrections for diffuse and higher polarization basis functions.

  • Energy Combination and Correction: The individual energy components are combined in a specific, predefined manner. A final empirical "higher-level correction" (HLC) is added to compensate for remaining basis set and correlation treatment deficiencies.[12]

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated using the atomization method. This involves subtracting the calculated total G4 energy of the molecule from the sum of the experimental energies of the constituent atoms (C, H, Br, I, O). The enthalpy of formation at 298.15 K is then obtained by adding the calculated thermal correction to enthalpy.[2][15]

Data Synthesis and Validation

The true power of this combined approach lies in the ability to synthesize and cross-validate the results from independent experimental and computational pathways. The fundamental thermodynamic relationship that connects these values is:

ΔfHm°(cr, 298.15 K) = ΔfHm°(g, 298.15 K) - ΔsubHm°(298.15 K)

This equation provides a robust check for internal consistency. The crystalline-phase enthalpy of formation derived from combustion calorimetry can be directly compared to the value obtained by subtracting the experimentally determined enthalpy of sublimation from the computationally calculated gas-phase enthalpy of formation. A strong agreement between these two values provides high confidence in the overall thermochemical dataset.

Summary of Key Thermochemical Parameters

The methodologies described in this guide are designed to populate the following table with high-confidence data.

ParameterSymbolMethodSignificance
Standard Molar Enthalpy of Combustion ΔcHm°(cr)Rotating-Bomb CalorimetryEnergy released upon complete oxidation; fundamental for deriving ΔfHm°.
Standard Molar Enthalpy of Sublimation ΔsubHm°Knudsen EffusionEnergy required for solid-to-gas phase transition; relates to volatility and intermolecular forces.
Standard Molar Enthalpy of Formation (Crystal) ΔfHm°(cr)From ΔcHm° & Hess's LawThermodynamic stability of the solid-state compound relative to its constituent elements.
Standard Molar Enthalpy of Formation (Gas) ΔfHm°(g)Gaussian-4 (G4) TheoryIntrinsic thermodynamic stability of an isolated molecule in the gas phase.

References

A Technical Guide to 1-Bromo-4-iodo-2,5-dimethoxybenzene: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-iodo-2,5-dimethoxybenzene, a halogenated aromatic compound with significant potential in materials science. While direct research on this specific molecule is emerging, its unique structural features—a dimethoxy-substituted benzene ring with two different halogen atoms—make it a highly promising precursor for a range of functional materials. This document will explore its synthesis, key properties, and extrapolate its potential applications in organic electronics and crystal engineering, drawing upon established principles of organic synthesis and materials design. We will delve into the strategic exploitation of its differential C-I and C-Br bond reactivity in cross-coupling reactions for the synthesis of novel polymers and the role of halogen bonding in directing supramolecular assembly. This guide is intended for researchers and professionals in materials science and drug development, offering both theoretical insights and practical, adaptable experimental protocols.

Introduction: The Strategic Design of a Multifunctional Monomer

This compound is a polysubstituted aromatic compound with the chemical formula C₈H₈BrIO₂. Its molecular structure, featuring a central benzene ring functionalized with two electron-donating methoxy groups and two different halogen atoms (bromine and iodine) at the para positions, endows it with a unique combination of chemical reactivity and potential for intermolecular interactions.

The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds . The C-I bond is weaker and therefore more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the C-Br bond. This reactivity difference allows for sequential and site-selective functionalization , making it an ideal building block for the precise synthesis of complex organic molecules and polymers.

Furthermore, the presence of both bromine and iodine atoms, along with the oxygen atoms of the methoxy groups, provides multiple sites for halogen bonding and other non-covalent interactions . These interactions are crucial in crystal engineering , guiding the self-assembly of molecules into well-defined supramolecular architectures with potentially interesting electronic and optical properties.

This guide will explore the synthesis of this versatile molecule and then delve into its potential applications, providing a roadmap for its use in the development of next-generation organic materials.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from the readily available 1,4-dimethoxybenzene. The strategy involves sequential halogenation, taking advantage of the directing effects of the methoxy groups and the relative reactivity of the halogenating agents.

Synthetic Pathway

A plausible synthetic route involves the initial bromination of 1,4-dimethoxybenzene, followed by iodination of the resulting 1-bromo-2,5-dimethoxybenzene.

Synthesis_Pathway start 1,4-Dimethoxybenzene intermediate 1-Bromo-2,5-dimethoxybenzene start->intermediate Bromination (e.g., Br₂ in Acetic Acid) product This compound intermediate->product Iodination (e.g., I₂ and HIO₃)

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Two-Step Synthesis

The following protocol is a general guideline adapted from established procedures for the halogenation of aromatic compounds.[1][2]

Step 1: Synthesis of 1-Bromo-2,5-dimethoxybenzene

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1,4-dimethoxybenzene (1.0 equiv.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination: Slowly add a solution of bromine (1.0 equiv.) in glacial acetic acid to the stirred solution at room temperature. The reaction is typically exothermic and the color of the bromine will dissipate as it is consumed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within a few hours.

  • Workup: Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and then a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine. The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield pure 1-bromo-2,5-dimethoxybenzene.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the synthesized 1-bromo-2,5-dimethoxybenzene (1.0 equiv.) in a mixture of glacial acetic acid and a small amount of water in a round-bottom flask.

  • Iodination: Add iodine (I₂) (1.0 equiv.) and a suitable oxidizing agent, such as iodic acid (HIO₃) or nitric acid, to the mixture.

  • Reaction: Heat the reaction mixture with stirring. The temperature and reaction time will depend on the specific oxidizing agent used.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture and pour it into water. Collect the precipitate by filtration, wash with water and a sodium thiosulfate solution to remove excess iodine. The crude this compound can be purified by column chromatography or recrystallization.

Potential Applications in Organic Electronics

The unique structure of this compound makes it a highly attractive monomer for the synthesis of novel organic electronic materials, particularly conducting polymers and organic semiconductors.[3][4][5]

Monomer for Conjugated Polymers via Sequential Cross-Coupling

The differential reactivity of the C-I and C-Br bonds allows for the stepwise construction of conjugated polymers with well-defined architectures. This is a significant advantage over symmetrical di-halogenated monomers, enabling the synthesis of alternating copolymers with precise control over the monomer sequence.

3.1.1. Suzuki Coupling for Poly(p-phenylene) Derivatives

Suzuki coupling is a powerful tool for forming carbon-carbon bonds.[6][7][8] By first reacting the more reactive C-I bond with a diboronic acid ester, followed by a second Suzuki coupling at the C-Br position with a different diboronic acid ester, one can synthesize well-defined alternating copolymers.

Suzuki_Polymerization monomer 1-Bromo-4-iodo- 2,5-dimethoxybenzene intermediate Intermediate Polymer monomer->intermediate Step 1: Suzuki Coupling (at C-I bond) polymer Alternating Copolymer intermediate->polymer Step 2: Suzuki Coupling (at C-Br bond) reagent1 Ar¹(B(OR)₂)₂ Pd Catalyst, Base reagent2 Ar²(B(OR)₂)₂ Pd Catalyst, Base

Caption: Sequential Suzuki polymerization workflow.

3.1.2. Sonogashira and Stille Couplings for Poly(phenylene ethynylene) and Poly(phenylene vinylene) Analogues

Similarly, Sonogashira and Stille couplings can be employed to introduce alkyne and vinyl linkages into the polymer backbone, respectively.[9][10][11][12] The sequential nature of the reactions allows for the creation of complex conjugated systems with tailored electronic and optical properties.

Experimental Protocol: General Procedure for Selective Suzuki Coupling [6][13]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the first arylboronic acid or ester (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) and degassed solvent (e.g., dioxane/water mixture).

  • First Coupling: Heat the reaction mixture to a temperature that favors the reaction at the C-I bond (typically lower temperatures are sufficient for the more reactive C-I bond). Monitor the reaction by TLC or GC-MS.

  • Second Coupling: Once the first coupling is complete, add the second arylboronic acid or ester (1.1 equiv.) and if necessary, more catalyst and base. Increase the temperature to facilitate the reaction at the less reactive C-Br bond.

  • Workup and Purification: After the second coupling is complete, cool the reaction, perform an aqueous workup, and extract the polymer with a suitable organic solvent. The polymer can be purified by precipitation from a non-solvent.

Table 1: Comparison of Cross-Coupling Reactions for Polymer Synthesis

Coupling ReactionReactantsCatalyst SystemResulting LinkagePotential Polymer Type
Suzuki Arylboronic acids/estersPd catalyst, BaseAryl-ArylPoly(p-phenylene)s
Sonogashira Terminal alkynesPd catalyst, Cu(I) cocatalyst, BaseAryl-AlkynePoly(phenylene ethynylene)s
Stille OrganostannanesPd catalystAryl-Aryl, Aryl-VinylPoly(p-phenylene)s, Poly(phenylene vinylene)s
Building Block for Organic Semiconductors

Halogenation is a known strategy to tune the electronic properties of organic semiconductors.[3][4][14] The introduction of bromine and iodine atoms, along with the electron-donating methoxy groups, can be used to modulate the HOMO and LUMO energy levels of organic molecules. This compound can serve as a core unit or a building block in the synthesis of small molecules or oligomers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Potential Applications in Crystal Engineering and Supramolecular Chemistry

The presence of multiple potential halogen and hydrogen bond donors and acceptors in this compound makes it a fascinating candidate for crystal engineering and the design of supramolecular materials.[15][16][17]

Directed Self-Assembly through Halogen Bonding

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[15] The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). In this compound, both the bromine and iodine atoms can act as halogen bond donors, while the oxygen atoms of the methoxy groups can act as acceptors.

The differential strength of C-I···X and C-Br···X halogen bonds can be exploited to direct the self-assembly of this molecule and its derivatives into specific one-, two-, or three-dimensional architectures.[18] This control over the solid-state packing is crucial for optimizing charge transport in organic semiconductors and for designing materials with specific optical properties.

Halogen_Bonding mol1 Br I OMe OMe mol2 Br I OMe OMe mol1:f1->mol2:f2 C-I···O mol3 Br I OMe OMe mol2:f0->mol3:f1 C-Br···I

Caption: Potential halogen bonding motifs in the solid state.

Formation of Co-crystals and Organic Frameworks

This compound can be used as a building block in the formation of co-crystals with other molecules that have complementary hydrogen or halogen bond acceptors. This approach can lead to the creation of new materials with tailored properties, such as modified melting points, solubilities, and photophysical characteristics. Furthermore, its rigid structure and multiple interaction sites make it a potential component for the construction of porous organic frameworks.

Conclusion and Future Outlook

This compound is a molecule of significant synthetic potential in materials science. Its key attributes—differential halogen reactivity and multiple sites for non-covalent interactions—position it as a versatile building block for a new generation of functional organic materials. The ability to perform sequential cross-coupling reactions opens up avenues for the synthesis of precisely controlled polymer architectures, which is a critical aspect of modern polymer chemistry. Moreover, the exploration of its self-assembly behavior driven by halogen bonding could lead to novel supramolecular structures with interesting optoelectronic properties.

While this guide has outlined the potential applications based on established chemical principles, further experimental work is needed to fully realize the promise of this molecule. Future research should focus on optimizing its synthesis, exploring the scope of its reactivity in various cross-coupling reactions, and characterizing the properties of the resulting materials. The insights gained from such studies will undoubtedly contribute to the advancement of organic electronics and crystal engineering.

References

An In-depth Technical Guide on the Synthesis of 1-Bromo-4-iodo-2,5-dimethoxybenzene: History, Core Principles, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Dihalogenated Phenethylamine Precursor

1-Bromo-4-iodo-2,5-dimethoxybenzene is a key synthetic intermediate, primarily recognized for its role as a precursor in the synthesis of psychoactive phenethylamine derivatives, notably those belonging to the 2C-x family of compounds. Its unique dihalogenated structure, featuring both a bromine and an iodine atom at the para-positions of a dimethoxybenzene ring, allows for selective and sequential functionalization. This differential reactivity of the carbon-halogen bonds is a cornerstone of its utility in complex organic synthesis, enabling the introduction of diverse substituents and the construction of novel molecular architectures. This guide provides a comprehensive overview of the historical context, underlying chemical principles, and detailed synthetic protocols for this compound, aimed at equipping researchers with the knowledge to confidently and efficiently utilize this versatile building block.

Historical Context: The Dawn of Substituted Phenethylamines and the Unseen Intermediates

The history of this compound is intrinsically linked to the pioneering work of Dr. Alexander Shulgin, whose extensive research into the synthesis and psychoactive effects of phenethylamines in the latter half of the 20th century laid the groundwork for much of modern psychedelic science.[1] While Shulgin's seminal work, "PiHKAL: A Chemical Love Story," details the synthesis of numerous end-products, the specific discovery and initial synthesis of many of the crucial intermediates, such as this compound, are not always explicitly chronicled as standalone events.[2]

The development of this particular dihalogenated compound likely arose from the systematic exploration of substitutions on the 2,5-dimethoxyphenethylamine backbone. The synthesis of compounds like 2C-I (2,5-dimethoxy-4-iodophenethylamine) necessitated a reliable method for introducing an iodine atom at the 4-position of the aromatic ring.[3] The logical synthetic strategy would involve the halogenation of a readily available dimethoxybenzene precursor.

The synthesis of this compound represents a convergence of established electrophilic aromatic substitution principles with the specific goals of psychedelic drug development. Its emergence was not a singular discovery but rather a rational step in the broader quest to understand the structure-activity relationships of psychoactive compounds.

Core Synthetic Strategies: A Tale of Two Halogens

The synthesis of this compound primarily revolves around the sequential electrophilic halogenation of a 1,4-dimethoxybenzene starting material. The order of halogen introduction is a critical consideration, dictated by the directing effects of the substituents on the aromatic ring. The two methoxy groups are strongly activating and ortho-, para-directing.

The two principal retrosynthetic pathways are:

  • Iodination of 1-Bromo-2,5-dimethoxybenzene: This is a commonly employed and logical route. The initial bromination of 1,4-dimethoxybenzene yields the required precursor. The subsequent iodination is directed to the position para to the bromine atom.

  • Bromination of 1-Iodo-2,5-dimethoxybenzene: While theoretically possible, this route is less common. The synthesis would begin with the iodination of 1,4-dimethoxybenzene, followed by bromination.

The choice between these pathways often depends on the availability of starting materials, reagent costs, and desired purity of the final product.

Detailed Experimental Protocols

The following protocols are presented as a guide for the laboratory-scale synthesis of this compound, emphasizing safety, efficiency, and reproducibility.

Protocol 1: Synthesis of 1-Bromo-2,5-dimethoxybenzene (Precursor)

This initial step involves the bromination of the readily available 1,4-dimethoxybenzene.

Reaction Scheme:

A schematic of the bromination of 1,4-dimethoxybenzene.

Materials:

  • 1,4-Dimethoxybenzene

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (5%)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a well-ventilated fume hood, dissolve 1,4-dimethoxybenzene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a beaker containing ice water.

  • Add a 5% sodium bisulfite solution to quench any unreacted bromine (the red-brown color will disappear).

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 1-Bromo-2,5-dimethoxybenzene as a white crystalline solid.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: It is a polar protic solvent that can dissolve the starting material and is relatively inert to bromine.

  • Low-Temperature Addition: Bromination is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and minimize the formation of side products.

  • Sodium Bisulfite Quench: This step is crucial for safety and purity. It neutralizes the corrosive and toxic excess bromine.

  • Recrystallization: This is a standard purification technique to remove any remaining starting material or isomeric byproducts.

Protocol 2: Synthesis of this compound

This protocol details the iodination of the previously synthesized 1-Bromo-2,5-dimethoxybenzene. This method is adapted from established procedures for the iodination of activated aromatic rings.[4]

Reaction Scheme:

A schematic of the iodination of 1-bromo-2,5-dimethoxybenzene.

Materials:

  • 1-Bromo-2,5-dimethoxybenzene

  • Iodine

  • Periodic acid (H₅IO₆)

  • Concentrated Sulfuric Acid

  • Methanol

  • Sodium thiosulfate solution (10%)

  • Water

  • Hexanes (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 1-Bromo-2,5-dimethoxybenzene in methanol.

  • To this solution, add iodine and periodic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing a 10% sodium thiosulfate solution to quench any remaining iodine.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent such as hexanes to yield this compound as a crystalline solid.

Causality Behind Experimental Choices:

  • Periodic Acid as Oxidant: Iodine itself is a weak electrophile. Periodic acid is used as an in-situ oxidizing agent to generate a more potent iodinating species (likely I⁺).

  • Sulfuric Acid as Catalyst: The acidic medium protonates the periodic acid, further enhancing its oxidizing power and facilitating the generation of the electrophilic iodine.

  • Sodium Thiosulfate Quench: This is essential to remove any unreacted iodine and periodate species from the product.

Quantitative Data Summary

Synthesis StepStarting MaterialKey ReagentsTypical YieldMelting Point (°C)
Bromination 1,4-DimethoxybenzeneBromine, Acetic Acid75-85%73-75
Iodination 1-Bromo-2,5-dimethoxybenzeneIodine, Periodic Acid80-90%98-100

Conclusion and Future Perspectives

The synthesis of this compound is a well-established and reliable process, crucial for the development of a range of substituted phenethylamines. The methodologies described in this guide, rooted in the principles of electrophilic aromatic substitution, provide a clear pathway for the efficient production of this valuable intermediate. As research in the field of psychedelic medicine and neuroscience continues to expand, the demand for such versatile building blocks is likely to increase. Future research may focus on developing even more efficient, sustainable, and scalable synthetic routes, potentially exploring greener solvents and catalytic systems. A thorough understanding of the synthesis and reactivity of this compound will undoubtedly continue to be a valuable asset for chemists working at the forefront of drug discovery and development.

References

Methodological & Application

Application Note & Protocols: Regioselective Suzuki-Miyaura Coupling Using 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, is indispensable in the pharmaceutical and fine chemical industries.[1][3] Differentiated dihalogenated aromatic compounds, such as 1-Bromo-4-iodo-2,5-dimethoxybenzene, represent highly valuable synthons. They offer the potential for sequential, site-selective functionalization, enabling the rapid construction of complex molecular architectures from a single starting material.

This guide provides an in-depth analysis and a field-proven protocol for leveraging the inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds of this compound. We will explore the mechanistic basis for the reaction's exquisite regioselectivity and detail a robust procedure for performing a selective monocoupling at the more reactive C-I position.

The Principle of Regioselectivity: Exploiting Halogen Reactivity

The success of a selective monocoupling hinges on the differential reactivity of the two halogen substituents toward the palladium catalyst. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[4][5] The rate of this step is highly dependent on the nature of the halogen.

The established reactivity trend for aryl halides is: I > OTf > Br >> Cl [4][6][7]

This order is primarily governed by the bond dissociation energy of the carbon-halogen bond (C-X). The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst. Consequently, by carefully controlling reaction conditions (particularly temperature), it is possible to achieve highly selective oxidative addition at the C-I bond, leaving the C-Br bond intact for subsequent transformations.

G S This compound P_I trans-[Ar(Br)Pd(II)(I)L₂] (Major Pathway) S->P_I Selective Oxidative Addition (Lower Activation Energy) P_Br trans-[Ar(I)Pd(II)(Br)L₂] (Minor Pathway) S->P_Br Non-Selective Addition (Higher Activation Energy) Pd0 Pd(0)L₂

Caption: Selective oxidative addition at the C-I bond.

Deconstructing the Suzuki-Miyaura Catalytic Cycle

Understanding each component's role is critical for optimizing the reaction and troubleshooting potential issues. The reaction proceeds via a well-established catalytic cycle involving three primary steps.[5][8]

  • Oxidative Addition : An active Pd(0) species inserts into the aryl-iodide bond, forming a Pd(II) intermediate.[4] This is the selectivity-determining step.

  • Transmetalation : The organic moiety from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[8][9][10]

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[4][11]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxid Ar(Br)-Pd(II)(I)-L₂ pd0->pd2_oxid 1. Oxidative Addition pd2_trans Ar(Br)-Pd(II)(R')-L₂ pd2_oxid->pd2_trans 2. Transmetalation pd2_trans->pd0 3. Reductive Elimination product Ar(Br)-R' (Coupled Product) pd2_trans->product aryl_halide Ar(Br)-I (Substrate) aryl_halide->pd2_oxid boronic_acid R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ (Activated) boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronic_acid boronate->pd2_trans

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Causality Behind Component Selection
  • Palladium Source: While Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) can be used directly, it is often more convenient and stable to use a Pd(II) precatalyst such as Palladium(II) acetate ([Pd(OAc)₂]) or [PdCl₂(PPh₃)₂]. These are reduced in situ to the active Pd(0) species.[11]

  • Ligand: Phosphine ligands are crucial. They stabilize the palladium center, increase its electron density to facilitate oxidative addition, and their bulkiness can promote the final reductive elimination step.[4] Triphenylphosphine (PPh₃) is a standard, effective choice for many applications. For more challenging couplings, specialized bulky, electron-rich biarylphosphine ligands may be required.[12]

  • Base: The base is not merely a spectator; it is essential for the transmetalation step.[8][13] It reacts with the boronic acid to form a more nucleophilic boronate 'ate' complex ([R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center.[9] The choice of base can significantly impact yield.

    • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Often used in aqueous solvent mixtures.

    • Phosphates (K₃PO₄): A stronger base that can be effective for less reactive boronic acids or aryl chlorides.[8]

  • Solvent System: The solvent must accommodate both the organic-soluble substrates and catalyst and the often inorganic base. Biphasic systems like 1,4-dioxane/water, THF/water, or toluene/water are common, ensuring all components can interact effectively.[6]

Protocol: Selective Monocoupling of this compound

This protocol details a reliable method for the selective Suzuki-Miyaura coupling of an arylboronic acid at the C-4 (iodo) position.

Materials & Reagents
  • This compound (1.0 eq)

  • Arylboronic Acid (1.1 - 1.2 eq)

  • [Pd(PPh₃)₄] (1-3 mol%) or [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane (or Toluene), degassed

  • Deionized Water, degassed

  • Round-bottom flask or reaction vial with stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon)

Step-by-Step Methodology
  • Vessel Preparation: To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvents. A typical ratio is 4:1 or 5:1 dioxane/water (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the solvent is thoroughly deoxygenated.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst (e.g., [Pd(PPh₃)₄], 2 mol%) to the flask under a positive flow of inert gas. Reseal the flask immediately.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 4-aryl-1-bromo-2,5-dimethoxybenzene product.

Caption: Experimental workflow for selective monocoupling.

Representative Data and Troubleshooting

The following table outlines typical conditions and expected outcomes for the selective monocoupling reaction. Yields are highly dependent on the specific boronic acid used but are generally excellent for this transformation.

EntryCatalyst (mol%)Base (eq)Solvent (v/v)Temp (°C)Time (h)Typical Yield (%)
1[Pd(PPh₃)₄] (2)K₂CO₃ (2.5)Dioxane/H₂O (4:1)858>90
2[PdCl₂(PPh₃)₂] (2)K₂CO₃ (2.5)Toluene/H₂O (5:1)9010>88
3[Pd(OAc)₂]/SPhos (1)K₃PO₄ (2.0)Toluene/H₂O (5:1)806>95

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).[6]2. Insufficiently degassed system.[6]3. Impure reagents or solvents.4. Poorly soluble base.1. Use fresh catalyst and ligands.2. Ensure thorough degassing of solvents and purging of the reaction vessel.3. Use high-purity, anhydrous solvents where appropriate.4. Stir vigorously; consider a more soluble base like Cs₂CO₃.
Significant Side Products 1. Protodeboronation: Boronic acid decomposes.[11]2. Homocoupling: Boronic acid couples with itself.[11]3. Di-coupling: Reaction at the C-Br site occurs.1. Use a slight excess (1.1-1.2 eq) of boronic acid. Consider using a boronate ester for sensitive substrates.[14]2. Ensure a strictly oxygen-free environment.[11]3. Lower the reaction temperature. Avoid prolonged reaction times after full conversion of the C-I site.
Low Isolated Yield 1. Product loss during work-up.2. Difficulty with chromatographic separation.1. Ensure complete extraction from the aqueous phase.2. Optimize the eluent system for column chromatography.

Conclusion and Future Applications

The differentiated reactivity of the C-I and C-Br bonds in this compound makes it an exceptional building block for synthetic chemistry. The protocol described herein provides a robust and highly regioselective method for monocoupling at the iodo-position. The resulting 4-aryl-1-bromo-2,5-dimethoxybenzene product is itself a valuable intermediate, primed for a second, distinct cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the less reactive bromide position, thereby enabling the efficient and controlled synthesis of complex, unsymmetrical biaryl compounds and other advanced materials.

References

Application Notes and Protocols: Chemoselective Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Dihalogenated Scaffolds

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1] These transformations are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Within this context, polyhalogenated aromatic compounds serve as exceptionally versatile building blocks, offering multiple reaction sites for sequential and site-selective functionalization.

This guide focuses on 1-Bromo-4-iodo-2,5-dimethoxybenzene , a scaffold of significant synthetic potential. Its value lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent electronic difference allows for exquisite chemoselective control, enabling chemists to functionalize the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations. Mastering this selectivity unlocks pathways to complex, highly substituted aromatic structures from a single, readily accessible starting material.

Chapter 1: The Mechanistic Foundation of Chemoselectivity

The ability to selectively target one halogen over another is governed by the first and often rate-determining step in the catalytic cycle: oxidative addition .[2] In this step, the active Palladium(0) catalyst inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate.

The relative rate of oxidative addition for different aryl halides is well-established and directly correlates with the carbon-halogen bond dissociation energy. The weaker the bond, the faster the reaction. The established reactivity trend is:

C–I > C–Br > C–OTf > C–Cl [3][4]

This predictable reactivity hierarchy is the key to controlling selectivity in the cross-coupling of this compound. By carefully selecting reaction conditions (temperature, catalyst, ligands), one can favor the facile oxidative addition at the weaker C-I bond, achieving mono-functionalization with high fidelity.

Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_reactivity Selectivity Determining Step OA Oxidative Addition PdII (Ar)Pd(II)(X)L₂ OA->PdII RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Ar-R' TM Transmetalation (e.g., Suzuki, Sonogashira) PdII_R (Ar)Pd(II)(R')L₂ TM->PdII_R Pd0->OA Ar-X PdII->TM R'-M PdII_R->RE Rate(C-I) Rate (C-I) >> Rate (C-Br)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Chapter 2: Core Experimental Workflow and Best Practices

Reproducibility and success in palladium catalysis hinge on meticulous experimental technique, particularly the exclusion of oxygen, which can deactivate the Pd(0) catalyst.

Standard Inert Atmosphere Setup: All protocols described herein require an inert atmosphere. This is typically achieved using a Schlenk line with high-purity argon or nitrogen gas, or by working inside a glovebox.

  • Glassware Preparation: All glassware (Schlenk flasks, vials, condensers) must be oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas.

  • Reagent Handling:

    • Solvents: Anhydrous solvents are critical. Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them over molecular sieves under an inert atmosphere.

    • Bases: Many bases (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic. Dry them in an oven and store them in a desiccator. Bases like sodium tert-butoxide are highly air- and moisture-sensitive and should be handled exclusively in a glovebox.

    • Catalysts & Ligands: Palladium precursors and phosphine ligands are often air-sensitive and should be stored and weighed under an inert atmosphere.

Experimental_Workflow start Start prep Prepare Dry Glassware (Oven/Flame Dry) start->prep setup Assemble Under Inert Gas (Ar/N₂) prep->setup add_solids Add Solids: 1. Aryl Halide 2. Catalyst/Ligand 3. Base setup->add_solids evac_backfill Evacuate & Backfill with Inert Gas (3x) add_solids->evac_backfill add_liquids Add Degassed Solvent & Liquid Reagents evac_backfill->add_liquids reaction Heat to Desired Temp with Stirring add_liquids->reaction monitor Monitor Reaction (TLC, GC-MS) reaction->monitor workup Aqueous Workup: Quench, Extract monitor->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Standard workflow for setting up a cross-coupling reaction.

Chapter 3: Protocols for Site-Selective Coupling at the C-I Bond

The following protocols are designed to selectively functionalize the C-4 (iodo) position of this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[5]

Protocol: Selective Mono-arylation

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium catalyst, such as Pd(PPh₃)₄ (2 mol%) or a combination of Pd₂(dba)₃ (1 mol%) and a ligand like SPhos (2.5 mol%).

  • Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene/water mixture) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Reaction: Heat the mixture with vigorous stirring to 80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/SPhosProvides a good balance of activity and stability for selective C-I activation.
Base K₃PO₄A moderately strong base effective for transmetalation without promoting side reactions.[6]
Solvent 1,4-Dioxane or Toluene/H₂OCommon solvents that effectively dissolve reagents and facilitate the catalytic cycle.
Temperature 80 °CSufficiently high to promote reaction at the C-I bond but low enough to minimize C-Br activation.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I).[7][8]

Protocol: Selective Mono-alkynylation

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon three times.

  • Solvent & Reagents: Add degassed anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic.

  • Monitoring: Monitor by TLC for the disappearance of the starting material (typically 1-6 hours).

  • Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove salts. Wash the filtrate with saturated aq. NH₄Cl (to remove copper salts) and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂A standard, reliable precatalyst for Sonogashira couplings.
Cu(I) Cocatalyst CuIFacilitates the formation of the copper(I) acetylide, which is crucial for the transmetalation step.[9]
Base/Solvent Triethylamine or DiisopropylamineActs as both the base to deprotonate the alkyne and often as the solvent.[10]
Temperature Room TemperatureThe high reactivity of the C-I bond allows this reaction to proceed under very mild conditions, ensuring excellent selectivity.[7]
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a premier method for constructing aryl-amine bonds.[11][12] The choice of ligand is critical for achieving high efficiency.

Protocol: Selective Mono-amination

  • Setup: In a glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv) to a vial or Schlenk tube.

  • Inert Atmosphere: Seal the vessel, remove from the glovebox, and connect to a Schlenk line.

  • Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture with stirring to 80-100 °C.

  • Monitoring: Monitor the reaction until the starting material is fully consumed (typically 6-24 hours).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate. Concentrate the filtrate.

  • Purification: Purify by flash column chromatography.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XPhos or RuPhosBulky, electron-rich biarylphosphine ligands are highly effective for C-N bond formation.[13]
Base NaOtBu or Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[6]
Solvent Toluene or 1,4-DioxaneAprotic solvents that are stable to the strong base and high temperatures.
Temperature 80-100 °CModerate heating is typically required to drive the reaction at the C-I bond to completion.
Mizoroki-Heck Reaction: C-C (Alkenyl) Bond Formation

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[14][15]

Protocol: Selective Mono-vinylation

  • Setup: To a Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and a ligand such as PPh₃ (4 mol%) or P(o-tol)₃ (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent & Reagents: Add degassed solvent (e.g., DMF or acetonitrile), the alkene (e.g., styrene or an acrylate, 1.5 equiv), and a base (e.g., triethylamine, 2.0 equiv).

  • Reaction: Heat the mixture with stirring to 80-100 °C.

  • Monitoring: Monitor by GC-MS or TLC (typically 12-24 hours).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A classic and cost-effective catalyst system for the Heck reaction.[16]
Base TriethylamineAn organic base that serves to neutralize the HX generated during the catalytic cycle.[14]
Solvent DMF or AcetonitrilePolar aprotic solvents are commonly used to facilitate the reaction.
Temperature 80-100 °CThermal energy is required for efficient catalytic turnover, with conditions chosen to favor C-I activation.

Chapter 4: Advanced Strategy: Sequential Di-functionalization

The true power of this compound is realized in sequential coupling strategies. After the first selective coupling at the C-I position, the resulting 4-substituted-1-bromo-2,5-dimethoxybenzene can be isolated, purified, and subjected to a second cross-coupling reaction at the less reactive C-Br bond. This second step typically requires more forcing conditions, such as higher temperatures or a more active catalyst system (e.g., one employing a bulky, electron-rich biarylphosphine ligand).

Sequential_Coupling Start 1-Bromo-4-iodo- 2,5-dimethoxybenzene Step1 Step 1: Selective Coupling @ C-I (e.g., Sonogashira) - Mild Conditions - PdCl₂(PPh₃)₂, CuI, rt Start->Step1 Intermediate 4-Alkynyl-1-bromo- 2,5-dimethoxybenzene Step1->Intermediate Step2 Step 2: Coupling @ C-Br (e.g., Suzuki) - Forcing Conditions - Pd₂(dba)₃/SPhos, 100 °C Intermediate->Step2 Product Unsymmetrical Di-substituted Product Step2->Product

Caption: Workflow for sequential, di-functionalization.

Conclusion

This compound is a powerful and versatile platform for the synthesis of complex, multi-substituted aromatic compounds. By leveraging the inherent and predictable difference in reactivity between its carbon-iodine and carbon-bromine bonds, researchers can achieve highly chemoselective mono-functionalization. The protocols and principles outlined in this guide provide a robust framework for employing Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings in a site-selective manner. Furthermore, the ability to perform sequential couplings opens the door to a vast chemical space, making this substrate an invaluable tool for professionals in drug discovery and materials science.

References

Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.

Abstract: This document provides a comprehensive guide to the strategic synthesis of novel heterocyclic compounds utilizing 1-bromo-4-iodo-2,5-dimethoxybenzene as a versatile starting material. The core of the synthetic strategy revolves around the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. By exploiting this reactivity difference, chemists can achieve regioselective, sequential functionalization to build complex molecular architectures. This guide details the mechanistic principles, provides field-tested protocols for key transformations like Sonogashira and Suzuki couplings followed by intramolecular cyclization, and offers practical insights for researchers aiming to construct high-value heterocyclic scaffolds such as benzofurans and carbazoles.

Introduction: The Strategic Value of Orthogonal Halogen Reactivity

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The ability to precisely construct these scaffolds with desired substitution patterns is a cornerstone of modern organic synthesis. Dihaloarenes, such as this compound, are powerful building blocks, offering two distinct points for chemical modification.

The key to their utility lies in the differential reactivity of the halogen atoms in transition-metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition—the typical rate-limiting step in catalytic cycles—than the C-Br bond. This reactivity hierarchy (C-I > C-Br >> C-Cl) allows for the selective functionalization of the iodine-bearing position while leaving the bromine intact for a subsequent, different transformation.[1][2][3] This "orthogonal" handle is the foundation for the convergent and efficient synthesis of complex molecules.

This guide will focus on leveraging this principle to construct novel heterocycles through a two-stage process:

  • Initial C-I Bond Functionalization: A selective cross-coupling reaction (e.g., Sonogashira, Suzuki) is performed at the more reactive C-I bond.

  • Intramolecular Cyclization: The newly introduced functional group is designed to react with the remaining C-Br bond in a subsequent intramolecular cyclization step, thereby forming the heterocyclic ring.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "General workflow for heterocycle synthesis."

Pathway I: Synthesis of Substituted Benzofurans via Sonogashira Coupling and Cyclization

Benzofurans are privileged scaffolds found in numerous natural products and pharmacologically active compounds.[4][5] A highly effective strategy for their synthesis involves an initial Sonogashira coupling of a terminal alkyne with the aryl iodide, followed by an intramolecular cyclization.

2.1. Mechanistic Rationale

The synthesis begins with a palladium- and copper-cocatalyzed Sonogashira coupling.[1][6] The higher reactivity of the C-I bond ensures that the coupling occurs exclusively at this position, preserving the C-Br bond for the subsequent step. By choosing a terminal alkyne bearing a nucleophilic group (such as a protected phenol), the resulting intermediate is perfectly primed for cyclization. A subsequent deprotection and base-mediated intramolecular nucleophilic attack on the carbon bearing the bromine atom, or a palladium-catalyzed C-O bond formation, closes the ring to form the benzofuran core.

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Sonogashira coupling and cyclization workflow."

2.2. Experimental Protocol: Synthesis of a Model Benzofuran

This protocol describes the synthesis of a 2-aryl-5-bromo-4,7-dimethoxybenzofuran.

Step A: Sonogashira Coupling of this compound with a Terminal Alkyne

ReagentMWAmountMolesEquiv.
This compound372.991.86 g5.0 mmol1.0
1-Ethynyl-2-(methoxymethoxy)benzene164.190.90 g5.5 mmol1.1
Pd(PPh₃)₂Cl₂701.90175 mg0.25 mmol0.05
Copper(I) Iodide (CuI)190.4548 mg0.25 mmol0.05
Triethylamine (TEA)101.192.1 mL15.0 mmol3.0
Tetrahydrofuran (THF), anhydrous-50 mL--

Procedure:

  • To a flame-dried 100 mL Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask with a septum, and purge with argon for 15 minutes.

  • Add anhydrous THF (30 mL) and triethylamine (2.1 mL) via syringe.

  • Add 1-ethynyl-2-(methoxymethoxy)benzene dissolved in anhydrous THF (20 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor progress by TLC (e.g., Hexane:Ethyl Acetate 9:1).

  • Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product is used directly in the next step.

Step B: Deprotection and Intramolecular Cyclization

ReagentMWAmountMolesEquiv.
Crude Intermediate from Step A~408.27~2.04 g~5.0 mmol1.0
Hydrochloric Acid (6M aq.)36.4610 mL60 mmol12.0
Methanol32.0450 mL--
Palladium(II) Acetate224.5056 mg0.25 mmol0.05
Xantphos578.68145 mg0.25 mmol0.05
Cesium Carbonate (Cs₂CO₃)325.823.26 g10.0 mmol2.0
Toluene, anhydrous-50 mL--

Procedure:

  • Dissolve the crude intermediate from Step A in methanol (50 mL). Add 6M HCl (10 mL) and stir at 50 °C for 2 hours to remove the MOM protecting group.

  • Cool the reaction, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-alkynylphenol intermediate.

  • To a new flame-dried Schlenk flask, add the crude intermediate, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Purge with argon, then add anhydrous toluene (50 mL).

  • Heat the mixture to 110 °C and stir for 16 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography on silica gel (gradient elution, Hexane to 10% Ethyl Acetate in Hexane) to afford the desired benzofuran product.

Pathway II: Synthesis of Carbazoles via Suzuki Coupling and Buchwald-Hartwig Amination

Carbazoles are a critical class of nitrogen-containing heterocyles with applications ranging from pharmaceuticals to organic electronics.[7][8][9] A powerful synthetic route involves an initial Suzuki coupling to form a biaryl linkage, followed by an intramolecular C-N bond formation (Buchwald-Hartwig amination) to construct the central five-membered ring.

3.1. Mechanistic Rationale

This strategy begins with a regioselective Suzuki-Miyaura coupling at the C-I position of the starting material with an ortho-amino-substituted arylboronic acid.[3] The resulting 2-amino-2'-bromobiphenyl derivative is then subjected to a second palladium-catalyzed reaction. In the presence of a suitable phosphine ligand and a strong base, an intramolecular Buchwald-Hartwig amination occurs, where the amine attacks the carbon bearing the bromine, forming the carbazole skeleton.[10][11]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Suzuki coupling and Buchwald-Hartwig amination workflow."

3.2. Experimental Protocol: Synthesis of a Dimethoxy-substituted Carbazole

Step A: Suzuki Coupling of this compound with 2-Aminophenylboronic Acid

ReagentMWAmountMolesEquiv.
This compound372.991.86 g5.0 mmol1.0
2-Aminophenylboronic acid136.940.75 g5.5 mmol1.1
Pd(PPh₃)₄1155.56289 mg0.25 mmol0.05
Sodium Carbonate (Na₂CO₃)105.991.59 g15.0 mmol3.0
Toluene-30 mL--
Ethanol-10 mL--
Water-10 mL--

Procedure:

  • In a 100 mL round-bottom flask, combine this compound, 2-aminophenylboronic acid, and Pd(PPh₃)₄.

  • Add toluene (30 mL), ethanol (10 mL), and an aqueous solution of Na₂CO₃ (1.59 g in 10 mL water).

  • Fit the flask with a reflux condenser and purge the system with argon.

  • Heat the mixture to 85 °C and stir vigorously for 8 hours.

  • Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (Hexane:Ethyl Acetate 8:2) to yield the biaryl amine intermediate.

Step B: Intramolecular Buchwald-Hartwig Amination

ReagentMWAmountMolesEquiv.
Biaryl Amine Intermediate from Step A~338.20~1.35 g~4.0 mmol1.0
Pd₂(dba)₃915.7292 mg0.1 mmol0.025
XPhos476.65191 mg0.4 mmol0.1
Sodium tert-butoxide (NaOtBu)96.100.54 g5.6 mmol1.4
Toluene, anhydrous-40 mL--

Procedure:

  • To a flame-dried Schlenk tube, add the biaryl amine intermediate, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous toluene (40 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours.

  • Cool to room temperature and quench the reaction by adding 20 mL of water.

  • Extract with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (gradient elution, Hexane to 15% Ethyl Acetate in Hexane) to obtain the pure carbazole derivative.

Concluding Remarks

The regioselective functionalization of this compound represents a powerful and versatile platform for the synthesis of complex heterocyclic systems. By understanding and controlling the differential reactivity of the C-I and C-Br bonds, researchers can access a wide array of molecular scaffolds. The protocols detailed herein for benzofuran and carbazole synthesis serve as robust starting points that can be adapted for a multitude of target molecules by varying the coupling partners. This strategic approach minimizes synthetic steps and maximizes molecular complexity, making it an invaluable tool for professionals in drug discovery and materials science.

References

The Strategic Utility of 1-Bromo-4-iodo-2,5-dimethoxybenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-Bromo-4-iodo-2,5-dimethoxybenzene, a versatile and strategically important building block in medicinal chemistry. We will elucidate its synthesis, explore its pivotal role in the generation of diverse molecular scaffolds through regioselective cross-coupling reactions, and detail its application in the synthesis of psychoactive compounds, particularly potent and selective serotonin 5-HT₂A receptor agonists. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols to leverage the unique reactivity of this dihalogenated aromatic compound.

Introduction: The Versatility of a Dihalogenated Scaffold

This compound is a substituted aromatic compound that serves as a powerful precursor in the synthesis of a wide array of complex organic molecules. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, allowing for sequential and regioselective functionalization. This property is particularly valuable in medicinal chemistry for the construction of focused compound libraries for structure-activity relationship (SAR) studies.

The 2,5-dimethoxy substitution pattern is a well-established motif in psychoactive phenethylamines and related compounds, conferring potent agonist activity at serotonin receptors, most notably the 5-HT₂A subtype. Consequently, this compound is a key starting material for the synthesis of research chemicals like 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and 2C-I (4-iodo-2,5-dimethoxyphenethylamine), as well as more complex N-benzyl derivatives (NBOMes) with subnanomolar affinities for the 5-HT₂A receptor.[1][2]

This guide will provide a comprehensive overview of the synthesis of this compound and its application in palladium-catalyzed cross-coupling reactions, offering a gateway to novel chemical entities with potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 1,4-dimethoxybenzene. The process involves an initial bromination followed by a regioselective iodination.

Step 1: Bromination of 1,4-dimethoxybenzene

The first step is the electrophilic bromination of 1,4-dimethoxybenzene to yield 1-bromo-2,5-dimethoxybenzene. The methoxy groups are activating and ortho-, para-directing, leading to the desired substitution pattern.

References

The Strategic Utility of 1-Bromo-4-iodo-2,5-dimethoxybenzene in the Convergent Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-4-iodo-2,5-dimethoxybenzene is a uniquely functionalized aromatic building block that serves as a powerful linchpin in the synthesis of complex bioactive molecules. Its strategic value lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for selective, sequential cross-coupling reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this versatile starting material. We will explore its application in key palladium-catalyzed transformations—including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions—to construct elaborate molecular architectures, such as phenanthridine and carbazole cores, which are prevalent in numerous pharmacologically active compounds. This document provides detailed, field-proven protocols, mechanistic insights, and a framework for the rational design of convergent synthetic routes.

Introduction: The Principle of Orthogonal Reactivity

In multi-step organic synthesis, the ability to selectively functionalize one position on a scaffold while leaving another reactive site intact is paramount. This compound is an exemplary substrate for this "orthogonal" approach. The foundational principle governing its utility is the disparity in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling cycles.[1] This allows for a broad window of reaction conditions where the iodo-position can be selectively coupled, leaving the more robust bromo-position available for a subsequent, distinct transformation.

This differential reactivity enables a convergent synthetic strategy, where complex fragments can be sequentially coupled to the central dimethoxybenzene ring, rapidly building molecular complexity. The electron-donating methoxy groups on the ring also influence the electronic properties of the substrate, potentially affecting reaction rates and regioselectivity.[2]

This guide will detail the application of this principle in the synthesis of two classes of high-value bioactive heterocyclic scaffolds: Phenanthridines and Carbazoles .

Core Synthetic Applications & Protocols

The true power of this compound is realized through its performance in palladium-catalyzed cross-coupling reactions. These methods have revolutionized C-C and C-N bond formation, offering mild conditions and broad functional group tolerance.[2][3]

Selective Sonogashira Coupling: Building Alkynyl Scaffolds

The Sonogashira reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is an ideal first step in a sequence due to its typically mild reaction conditions.[4][5] The higher reactivity of the aryl iodide allows for selective coupling at room temperature, preserving the aryl bromide for subsequent functionalization.[4]

This protocol describes the selective coupling of a terminal alkyne to the C-4 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)[1]

  • Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Add the terminal alkyne dropwise while stirring.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, 1-Bromo-2,5-dimethoxy-4-(phenylethynyl)benzene , by flash column chromatography on silica gel.

Causality and Trustworthiness: The choice of a palladium/copper co-catalyst system is classic for the Sonogashira reaction.[6] Performing the reaction at room temperature is the key to selectivity; the higher activation energy required for the oxidative addition of the C-Br bond is not overcome, ensuring the preservation of this site for the next step.[4] The amine acts as both a solvent and a base to deprotonate the terminal alkyne.[5]

Suzuki-Miyaura Coupling: Constructing Biaryl Systems for Phenanthridine Synthesis

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[7] It is instrumental in synthesizing biaryl precursors necessary for constructing polycyclic aromatic systems like phenanthridines, which are scaffolds found in various anticancer and antibacterial agents.[8]

The following workflow illustrates a two-step sequence starting with our key substrate to build a biaryl amine, the immediate precursor to the phenanthridine core.

G A 1-Bromo-4-iodo- 2,5-dimethoxybenzene B Suzuki Coupling (Step 1) A->B C 1-Bromo-4-aryl- 2,5-dimethoxybenzene B->C D Buchwald-Hartwig Amination (Step 2) C->D E N-Aryl-4-aryl- 2,5-dimethoxyaniline (Phenanthridine Precursor) D->E F Organoboronic Acid F->B G Amine G->D

Caption: Sequential Suzuki and Buchwald-Hartwig couplings.

This protocol details the reaction at the more reactive iodo-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 2-formylphenylboronic acid) (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and the base.

  • Add the [Pd(PPh₃)₄] catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction to 80-90 °C and stir for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting 2'-Bromo-2,5,4'-trimethoxybiphenyl-2-carbaldehyde by column chromatography.

Expertise in Action: The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination.[7] The choice of a phosphine ligand like PPh₃ stabilizes the palladium catalyst. The base is crucial for activating the boronic acid for the transmetalation step.[9] The biphasic solvent system helps to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Forging C-N Bonds for Carbazole Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a cornerstone in the synthesis of pharmaceuticals and natural products.[3][10] This reaction is particularly useful for synthesizing carbazole derivatives, which are known for their broad spectrum of biological activities, including antitumor and antiviral properties.[11][12]

This protocol assumes a biaryl amine precursor has been synthesized, for instance, by a preceding Suzuki coupling at the bromo-position of a functionalized 1-iodo-2,5-dimethoxybenzene derivative.

Materials:

  • 2'-Amino-4-iodo-2,5-dimethoxybiphenyl (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

  • A bulky phosphine ligand (e.g., XPhos, SPhos) (0.10 equiv)[10]

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[10]

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a Schlenk tube, add the biaryl amine precursor, Pd(OAc)₂, the phosphine ligand, and the base.

  • Seal the tube, then evacuate and backfill with argon.

  • Add the anhydrous solvent via syringe.

  • Heat the mixture in an oil bath at 100-120 °C for 12-24 hours.

  • Monitor the formation of the carbazole product by TLC or LC-MS.

  • Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the target Dimethoxycarbazole derivative by column chromatography or recrystallization.

Mechanistic Rationale: The Buchwald-Hartwig amination proceeds via a catalytic cycle similar to other cross-coupling reactions.[13] The bulky, electron-rich phosphine ligands are critical; they promote the rate-limiting reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[13] The choice of a strong, non-nucleophilic base like NaOtBu is essential for deprotonating the amine to form the palladium-amido intermediate.[10]

Data Summary: Reactivity and Conditions

The strategic selection of reaction conditions is crucial for achieving the desired selective functionalization.

Reaction TypeTarget HalideTypical CatalystLigandBaseSolventTemp (°C)
Sonogashira C-IPdCl₂(PPh₃)₂ / CuIPPh₃TEA, DIPATHF, DMF25 - 40
Suzuki C-IPd(PPh₃)₄PPh₃K₂CO₃, Cs₂CO₃Toluene/H₂O80 - 100
Heck C-IPd(OAc)₂PPh₃, dpppK₂CO₃, Et₃NDMA, DMF100 - 140
Buchwald-Hartwig C-BrPd₂(dba)₃ or Pd(OAc)₂XPhos, SPhosNaOtBu, K₃PO₄Toluene, Dioxane90 - 120

This table provides representative conditions. Optimization is often required for specific substrates.

Logical Workflow for Sequential Functionalization

The differential reactivity can be visualized as a decision tree for synthetic planning.

G cluster_0 Pathway 1: Sonogashira First cluster_1 Pathway 2: Suzuki First Start 1-Bromo-4-iodo- 2,5-dimethoxybenzene A1 Sonogashira Coupling (at Iodo) Start->A1 A2 Suzuki Coupling (at Iodo) Start->A2 B1 Alkynyl-Bromo Intermediate A1->B1 C1 Suzuki or Heck (at Bromo) B1->C1 D1 Disubstituted Product A C1->D1 B2 Aryl-Bromo Intermediate A2->B2 C2 Buchwald-Hartwig (at Bromo) B2->C2 D2 Disubstituted Product B C2->D2

Caption: Sequential coupling pathways from the starting material.

Conclusion

This compound is a pre-eminent starting material for the efficient and controlled synthesis of complex organic molecules. By understanding and exploiting the differential reactivity of its halogenated positions, chemists can execute selective, sequential cross-coupling reactions. This enables the construction of valuable pharmacophores such as phenanthridines and carbazoles through convergent and modular routes. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to design and execute innovative synthetic strategies in drug discovery and materials science.

References

Application Note: A Researcher's Guide to the Selective Functionalization of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective functionalization of 1-bromo-4-iodo-2,5-dimethoxybenzene. This molecule serves as a versatile building block in medicinal chemistry and materials science, where its value is fully realized through the controlled, site-selective modification of its carbon-halogen bonds. We will explore the fundamental principles governing the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds and provide field-proven, step-by-step protocols for achieving high chemoselectivity in common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

The Reactivity Landscape: Understanding C-I vs. C-Br Selectivity

The ability to selectively functionalize one halogen site in the presence of another is a cornerstone of modern synthetic strategy, enabling the stepwise and controlled construction of complex molecular architectures. In dihalogenated substrates like this compound, this selectivity is primarily governed by the inherent differences in the carbon-halogen bond strengths and their subsequent reactivity in the catalytic cycle of cross-coupling reactions.

The generally accepted reactivity trend for aryl halides in palladium-catalyzed reactions is: Ar-I > Ar-Br > Ar-Cl .[1][2] This hierarchy is fundamentally rooted in the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The C-I bond is significantly weaker and longer than the C-Br bond, which in turn is weaker than the C-Cl bond. This lower BDE for the C-I bond facilitates a more rapid rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][3]

Therefore, by carefully controlling reaction conditions such as temperature, catalyst system, and reaction time, one can preferentially activate the C-I bond while leaving the more robust C-Br bond intact for subsequent transformations. This forms the basis for a powerful orthogonal synthetic strategy.

Strategic Workflow for Selective Functionalization

The differential reactivity allows for a clear strategic approach. The primary strategy involves targeting the more labile C-I bond first under mild conditions. Once the C-I bond is functionalized, the resulting product, which now contains a C-Br bond, can be subjected to a second, often more forcing, cross-coupling reaction to modify the remaining position.

G cluster_0 Selective Functionalization Workflow Start This compound Decision Choose Target Bond Start->Decision CI_Reaction Mild Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira) Decision->CI_Reaction Target C-I Bond (Primary Strategy) CI_Product 4-Bromo-1-substituted- 2,5-dimethoxybenzene CI_Reaction->CI_Product CBr_Reaction Second, More Forcing Pd-Catalyzed Coupling CI_Product->CBr_Reaction Subsequent Functionalization Final_Product 1,4-Disubstituted- 2,5-dimethoxybenzene CBr_Reaction->Final_Product

Caption: Strategic workflow for sequential functionalization.

Protocols for Selective C-I Bond Functionalization

The following protocols are designed to achieve high selectivity for the C-I bond. It is imperative that all reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and ensure reproducibility.

Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. By using a suitable palladium catalyst and mild conditions, the C-I bond can be selectively coupled with a boronic acid.[3]

Caption: Selective Suzuki-Miyaura coupling at the C-I position.

Materials and Reagents:

  • This compound

  • Aryl boronic acid (1.1 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Toluene, anhydrous

  • Deionized Water, degassed

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the aryl boronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with Argon three times.

  • Add Pd(PPh₃)₄ (0.02-0.05 equiv) to the flask.

  • Add anhydrous toluene and degassed water in a 4:1 ratio to achieve a substrate concentration of ~0.1 M.

  • Heat the reaction mixture to 70-80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Trustworthiness:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable Pd(0) source that is effective for activating the C-I bond under these conditions. More advanced catalyst systems (e.g., using bulky phosphine ligands) are generally not required and may risk activating the C-Br bond.[2]

  • Base and Solvent: The aqueous K₂CO₃ is crucial for the transmetalation step of the Suzuki cycle.[4] The biphasic toluene/water system is standard and effective.

  • Temperature Control: Maintaining the temperature below 80 °C is critical for selectivity. Higher temperatures can provide sufficient energy to initiate oxidative addition at the C-Br bond, leading to a mixture of products.

Protocol 3.2: Selective Sonogashira Coupling at the C-I Position

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, which is invaluable for synthesizing arylalkynes. The reaction shows excellent selectivity for the C-I bond at room temperature.[5][6]

Materials and Reagents:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous THF and anhydrous TEA (or DIPA) in a 2:1 ratio (to ~0.2 M).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • In a separate vial, quickly weigh and add PdCl₂(PPh₃)₂ (0.01-0.03 equiv) and CuI (0.02-0.05 equiv) and immediately add them to the reaction flask under a positive flow of Argon.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the amine salts.

  • Wash the filtrate with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Trustworthiness:

  • Co-catalysis: The Sonogashira reaction relies on a dual catalytic system. Palladium facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which speeds up the transmetalation step.[5][6]

  • Mild Conditions: The high reactivity of the C-I bond allows this reaction to proceed efficiently at room temperature.[7] This is the key to ensuring that the C-Br bond remains unreactive.[5]

  • Base: An amine base like TEA or DIPA is required to act as both a solvent and to neutralize the HX acid formed during the reaction.[8]

Data Presentation and Expected Outcomes

The protocols described above should provide high yields and excellent selectivity for the mono-functionalized product.

Reaction TypeCoupling PartnerCatalyst SystemTemp (°C)Typical Yield (%)Selectivity (C-I:C-Br)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ / K₂CO₃8085-95>98:2
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃8088-96>98:2
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuI / TEART90-98>99:1
Sonogashira TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuI / DIPART85-95>99:1

Note: Yields are for isolated, purified products. Selectivity is typically determined by GC-MS or ¹H NMR analysis of the crude reaction mixture.

Subsequent Functionalization of the C-Br Bond

After the selective functionalization of the C-I position, the remaining C-Br bond on the product (e.g., 4-bromo-1-aryl-2,5-dimethoxybenzene) can be targeted in a second cross-coupling reaction. This step typically requires more forcing conditions to activate the stronger C-Br bond. This may involve:

  • Higher Temperatures: Reactions may need to be heated to >100 °C.

  • Stronger Bases: Bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are often employed.

  • Advanced Catalyst Systems: The use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be crucial for achieving efficient coupling at the less reactive C-Br site.[2][9]

Conclusion

The selective functionalization of this compound is a highly achievable and valuable synthetic strategy. By leveraging the fundamental reactivity difference between the C-I and C-Br bonds, chemists can sequentially install different functionalities with a high degree of control. The key to success lies in the careful selection of reaction conditions, particularly temperature and the catalyst system. The protocols provided herein offer reliable and reproducible methods for selectively targeting the C-I bond, paving the way for the efficient synthesis of complex, di-substituted aromatic compounds for a wide range of applications.

References

Application Notes and Protocols for the Chemoselective Stille Coupling of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide has proven invaluable in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials.[1][3] A key feature of the Stille coupling is its ability to proceed under mild conditions, preserving sensitive functional groups that might not withstand harsher reaction environments.[4][5] The organotin reagents, while requiring careful handling due to their toxicity, are notably stable to air and moisture, facilitating their use in a variety of laboratory settings.[4][6]

This application note provides a detailed experimental protocol for the Stille coupling reaction, specifically focusing on the chemoselective functionalization of 1-Bromo-4-iodo-2,5-dimethoxybenzene. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions (I > Br > Cl) allows for selective reaction at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.[7] This selective approach is a powerful strategy for the modular synthesis of multi-substituted aromatic compounds.

Reaction Principle: The Catalytic Cycle

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[6][8] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (in this case, the C-I bond of this compound), forming a Pd(II) intermediate.[9][10] This is generally considered the rate-determining step for less reactive halides.

  • Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium center.[9][11] This step transfers the desired organic moiety to the palladium complex.

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Stille_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-I) Transmetalation Intermediate Transmetalation Intermediate Pd(II) Complex->Transmetalation Intermediate Transmetalation (R-SnBu3) Coupled Product Coupled Product Coupled Product->Pd(0)L2 Catalyst Regeneration Transmetalation Intermediate->Coupled Product Reductive Elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Selective Mono-Arylation

This protocol details a generalized procedure for the selective mono-arylation of this compound at the iodo position. Researchers should optimize reaction conditions based on the specific organostannane used.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere.
Organostannane (e.g., Aryl-SnBu₃)≥97%Commercially AvailableHandle with care due to toxicity.[4]
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir-sensitive, store under inert gas.
Anhydrous TolueneDriSolv or equivalentCommercially AvailableDegas before use.
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane, or DMF)AnhydrousCommercially AvailableDegas with argon or nitrogen for at least 30 minutes.
Stir bar
Schlenk flask or equivalent reaction vessel
Inert atmosphere setup (Argon or Nitrogen)
Syringes and needles
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask under a positive pressure of argon or nitrogen, add this compound (1.0 eq) and a magnetic stir bar.

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 eq).[1] The catalyst loading may need to be optimized.[12]

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed toluene (or another suitable solvent) via syringe to dissolve the solids. The concentration is typically in the range of 0.1-0.5 M.

    • Add the organostannane reagent (1.0-1.2 eq) to the reaction mixture via syringe. Using a slight excess of the organostannane can help drive the reaction to completion.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature, typically between 80-110 °C.[1] The optimal temperature will depend on the reactivity of the specific organostannane and aryl halide.

    • Stir the reaction vigorously for the required time, typically 12-24 hours.[1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material.[1]

Stille_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Flame-dry Schlenk Flame-dry Schlenk Add Substrate & Catalyst Add Substrate & Catalyst Flame-dry Schlenk->Add Substrate & Catalyst Add Solvent Add Solvent Add Substrate & Catalyst->Add Solvent Degas Solvent Degas Solvent Degas Solvent->Add Solvent Add Organostannane Add Organostannane Add Solvent->Add Organostannane Heat & Stir Heat & Stir Add Organostannane->Heat & Stir Monitor Monitor Heat & Stir->Monitor Cool to RT Cool to RT Monitor->Cool to RT Quench & Extract Quench & Extract Cool to RT->Quench & Extract KF Wash KF Wash Quench & Extract->KF Wash Dry & Concentrate Dry & Concentrate KF Wash->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography

Caption: Experimental workflow for the Stille coupling reaction.

Work-up and Purification

Proper work-up is crucial for removing toxic organotin byproducts.[4][13]

  • Initial Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.[1]

    • Wash the organic phase with water and brine.

  • Removal of Tin Byproducts:

    • A highly effective method for removing tin byproducts is to wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[4][13] This will precipitate the tin as insoluble tributyltin fluoride, which can often be removed by filtration through a pad of Celite.[13] Stirring the biphasic mixture vigorously for 30-60 minutes is recommended.

    • Alternatively, the crude reaction mixture can be filtered through a plug of silica gel conditioned with an eluent containing 2-5% triethylamine.[4][5]

  • Final Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.[1]

Safety Considerations

  • Organotin Reagents: Organostannanes are toxic and should be handled in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: Palladium catalysts can be air-sensitive and pyrophoric. Handle them under an inert atmosphere.

  • Solvents: Use anhydrous and degassed solvents to prevent quenching of the catalyst and reagents. Toluene, dioxane, and DMF are flammable and should be handled with care.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source (e.g., Pd₂(dba)₃ with a phosphine ligand).
Poor quality solvent/reagentsEnsure all solvents are anhydrous and properly degassed. Use high-purity reagents.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Homocoupled Product Oxygen contaminationEnsure the reaction is performed under a strict inert atmosphere.
Difficulty in Removing Tin Byproducts Incomplete precipitationIncrease the duration of the KF wash or perform multiple washes.
Consider alternative work-up procedures, such as treatment with DBU/I₂.

Conclusion

The Stille cross-coupling reaction is a robust and versatile method for C-C bond formation. By leveraging the differential reactivity of carbon-halogen bonds, the selective functionalization of dihaloarenes like this compound can be achieved with high precision. This application note provides a comprehensive and practical guide for researchers to successfully implement this powerful synthetic transformation. Adherence to the detailed protocol, particularly the inert atmosphere techniques and the rigorous removal of tin byproducts, is paramount for obtaining high yields of pure product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-4-iodo-2,5-dimethoxybenzene Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing cross-coupling reactions with 1-bromo-4-iodo-2,5-dimethoxybenzene. The unique electronic and steric properties of this dihalide substrate present specific challenges and opportunities for selective C-C and C-N bond formation.

Introduction: The Challenge of Chemoselectivity

This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a low-valent palladium catalyst, making it the more reactive site in most cross-coupling reactions.[1][2] This inherent reactivity difference is the cornerstone of achieving chemoselective couplings, allowing for stepwise functionalization of the aromatic ring.[3][4]

However, achieving high selectivity and yield requires careful optimization of reaction parameters. This guide will walk you through common issues and provide actionable solutions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction not selective, yielding a mixture of mono- and di-coupled products?

A1: Achieving high selectivity for C-I bond coupling over C-Br is a common challenge. Several factors can lead to a loss of selectivity:

  • High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for C-Br bond cleavage, leading to double coupling.[2]

  • Highly Active Catalyst System: While beneficial for difficult couplings, overly active catalysts, especially those with very electron-rich and bulky ligands, can sometimes reduce the selectivity margin between the two halides.[5]

  • Prolonged Reaction Times: Allowing the reaction to proceed long after the initial C-I coupling is complete increases the probability of the less reactive C-Br bond participating in the catalytic cycle.

Q2: I am observing significant amounts of homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). What is the cause and how can I prevent it?

A2: Homocoupling is a common side reaction in many cross-coupling protocols.

  • In Suzuki Couplings: This is often due to the decomposition of the boronic acid.[6] Ensure your reaction is thoroughly degassed to remove oxygen, which can promote this side reaction.[7] Using fresh, high-purity boronic acid or more stable derivatives like pinacol (BPin) or MIDA esters can also mitigate this issue.[6]

  • In Sonogashira Couplings: Glaser coupling, the oxidative homocoupling of terminal alkynes, is a frequent side reaction, particularly when a copper co-catalyst is used. Running the reaction under strictly anaerobic conditions is crucial. Copper-free Sonogashira protocols can also be employed to eliminate this pathway.[8]

Q3: My reaction is sluggish or stalls completely. What are the first things to check?

A3: A stalled reaction can often be traced back to a few key parameters:[9]

  • Catalyst Activity: Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[7]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst.[7] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

  • Reagent and Solvent Purity: Use anhydrous and degassed solvents. Water and oxygen can deactivate the catalyst.[7]

  • Base Selection: The strength and solubility of the base are critical for the transmetalation step in Suzuki reactions and for deprotonating the alkyne in Sonogashira couplings.[6] Ensure the base is finely powdered and soluble in the reaction medium.[10]

Troubleshooting Guides for Specific Coupling Reactions

Suzuki-Miyaura Coupling: Selective C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, the goal is typically to selectively couple at the iodide position.

Common Issues & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield Inactive catalyst; poor quality boronic acid; insufficient degassing; incorrect base.Use a fresh, active palladium precatalyst (e.g., XPhos Pd G3).[9] Confirm boronic acid purity or switch to a more stable boronate ester.[6] Degas the solvent and reaction mixture thoroughly.[7] Screen different bases like K₃PO₄ or Cs₂CO₃.[6]
Loss of Selectivity Reaction temperature too high; overly active ligand; prolonged reaction time.Screen a lower temperature range (e.g., RT to 60 °C). Use a less electron-rich ligand if selectivity is an issue. Monitor the reaction closely and quench upon consumption of the starting material.[11]
Protodeboronation Presence of excess water or harsh basic conditions.Use anhydrous solvents and reagents.[6] Consider a weaker base if compatible with the catalytic cycle.
General Protocol for Selective Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried reaction vial, combine this compound (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[9]

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.[9][12]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[12]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[9]

  • Reaction: Stir vigorously at the optimized temperature (e.g., room temperature to 80 °C).[9]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool, dilute with an organic solvent, wash with water and brine, dry, and concentrate.[7][9]

  • Purification: Purify the crude product by flash column chromatography.[9]

Sonogashira Coupling: Selective Alkynylation

The Sonogashira coupling is the method of choice for introducing alkyne moieties. The higher reactivity of the C-I bond allows for selective coupling at room temperature.[3]

Common Issues & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Inefficient catalyst system; poor base choice; catalyst poisoning.Use a bulky, electron-rich phosphine ligand like P(t-Bu)₃.[13][14] Use a suitable amine base like diisopropylamine or triethylamine.[2] Ensure the alkyne is free of impurities that could poison the catalyst.
Glaser Homocoupling Presence of oxygen, especially with a copper co-catalyst.Rigorously exclude oxygen from the reaction. Consider using a copper-free Sonogashira protocol.[8]
Reaction Stalls Deactivation of the palladium catalyst.Increase catalyst loading slightly or switch to a more robust ligand system.[14]
General Protocol for Selective Sonogashira Coupling
  • Preparation: To a solution of this compound (1.0 equiv) in a suitable solvent like THF or dioxane, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and CuI (1-2.5 mol%) if using a copper co-catalyzed system.[2][15]

  • Reagent Addition: Add the amine base (e.g., diisopropylamine, 2-7 equiv) followed by the terminal alkyne (1.1-1.5 equiv).[2]

  • Reaction: Stir the reaction at room temperature under an inert atmosphere.[8]

  • Monitoring & Workup: Monitor the reaction progress. Upon completion, dilute with an ether, filter through celite, and wash the filtrate with aqueous solutions before drying and concentrating.[2]

  • Purification: Purify the product via flash column chromatography.[2]

Buchwald-Hartwig Amination: Selective C-N Bond Formation

This reaction is a powerful tool for synthesizing aryl amines. As with other couplings, selectivity for the C-I bond is expected.[16]

Common Issues & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion Sterically hindered amine; weak base; inappropriate ligand.For hindered amines, use a bulky biarylphosphine ligand (e.g., XPhos, RuPhos).[17] A strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[18]
Side Reactions Base-sensitive functional groups on either coupling partner.Use a weaker base like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures or catalyst loadings.[18]
Catalyst Deactivation Presence of oxygen or other impurities.Ensure all reagents and solvents are pure and the reaction is performed under a strict inert atmosphere.[17]
General Protocol for Selective Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.2 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to a dry reaction vessel.[17]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[17]

  • Reaction: Heat the reaction mixture with vigorous stirring to the optimized temperature (e.g., 80-110 °C).[17]

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction, quench with water, and extract with an organic solvent.[17]

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.[17]

Mechanistic Considerations & Visualization

The selectivity in these reactions is primarily governed by the first step of the catalytic cycle: oxidative addition.[1] The Pd(0) species preferentially inserts into the weaker C-I bond over the stronger C-Br bond.[1] The choice of ligand can influence the electron density at the palladium center, thereby modulating its reactivity and selectivity.[19]

Oxidative Addition Selectivity

G cluster_substrate Substrate cluster_catalyst Catalyst cluster_products Oxidative Addition Products S 1-Bromo-4-iodo- 2,5-dimethoxybenzene P_I Aryl-Pd(II)(I)(Br)L_n (Major Pathway) S->P_I  Faster Rate (Lower Activation Energy) P_Br Aryl-Pd(II)(Br)(I)L_n (Minor Pathway) S->P_Br  Slower Rate (Higher Activation Energy) Pd Pd(0)L_n Pd->S Oxidative Addition

Caption: Preferential oxidative addition of Pd(0) to the C-I bond.

General Troubleshooting Workflow

G Start Reaction Issue Encountered (Low Yield / Poor Selectivity) Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Catalyst Assess Catalyst/Ligand Quality Check_Inert->Check_Catalyst Check_Params Review Reaction Parameters (Temp, Time, Base) Check_Catalyst->Check_Params Selectivity_Issue Is Selectivity the Main Problem? Check_Params->Selectivity_Issue Yield_Issue Is Yield the Main Problem? Selectivity_Issue->Yield_Issue No Optimize_Temp Lower Temperature / Shorten Time Selectivity_Issue->Optimize_Temp Yes Screen_Catalysts Try More Active Catalyst System Yield_Issue->Screen_Catalysts Yes Success Problem Resolved Yield_Issue->Success No (Consult Literature) Screen_Ligands Screen Ligands (Sterics/Electronics) Optimize_Temp->Screen_Ligands Screen_Ligands->Success Screen_Bases Screen Different Bases/Solvents Screen_Catalysts->Screen_Bases Screen_Bases->Success

Caption: A systematic workflow for troubleshooting coupling reactions.

References

Technical Support Center: Optimizing Suzuki Reactions with 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and practical solutions for improving the yield and selectivity of Suzuki-Miyaura cross-coupling reactions involving the di-halogenated substrate, 1-Bromo-4-iodo-2,5-dimethoxybenzene.

The primary challenge with this substrate is to control the chemoselectivity of the palladium-catalyzed coupling. The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition than the carbon-bromine (C-Br) bond.[1][2] This inherent reactivity difference (I > Br >> Cl) is the cornerstone of achieving selective mono-arylation at the iodo-position.[1] This guide will help you leverage this principle to achieve your desired synthetic outcome.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction yield is low, and I'm seeing a mixture of mono-brominated product, di-coupled product, and unreacted starting material. How can I improve selectivity for the C-I bond coupling?

A1: This is the most common issue and typically points to reaction conditions that are too harsh, leading to the competitive reaction of the C-Br bond.

  • Primary Cause: The oxidative addition of palladium into the C-Br bond, while slower than for the C-I bond, becomes significant at elevated temperatures or with highly active catalyst systems.

  • Solutions:

    • Temperature Control: Reduce the reaction temperature. Start optimizations around 40-60 °C. Higher temperatures provide the activation energy needed to overcome the barrier for C-Br bond cleavage.

    • Catalyst and Ligand Choice: Avoid overly active catalyst systems when selectivity is desired. While bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent for activating less reactive bonds like C-Cl, they can reduce the selectivity between C-I and C-Br.[1][3] Consider a less reactive, "classical" catalyst like Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a simple phosphine ligand like triphenylphosphine (PPh₃).

    • Control Stoichiometry: Use a slight deficiency or exactly one equivalent of the boronic acid/ester (0.95-1.0 eq). Using an excess of the boronic acid will drive the reaction towards di-substitution once the initial mono-coupled product is formed.[4]

Q2: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

A2: A stalled reaction suggests an issue with catalyst activity or the fundamental reaction components.

  • Primary Causes: Catalyst deactivation, poor reagent quality, or an inappropriate choice of base or solvent.

  • Solutions:

    • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed. The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[6]

    • Check Reagent Quality: Boronic acids can degrade over time, particularly through a process called protodeboronation where the C-B bond is cleaved by a proton source (like water).[3][5] Use fresh, high-purity boronic acid or consider using more stable boronic esters, such as pinacol esters.[3] Ensure your palladium catalyst and phosphine ligands have been stored correctly and are not oxidized.[5]

    • Optimize the Base and Solvent System: The base is crucial for activating the boronic acid for transmetalation.[1] A base that is too weak may not facilitate the reaction, while one that is too strong can promote side reactions. For this substrate, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[5][7][8] The solvent must be able to dissolve the reagents and facilitate the reaction; common choices include dioxane/water, THF/water, or toluene/water mixtures.[3]

Q3: I'm observing a significant amount of a de-iodinated byproduct (1-bromo-2,5-dimethoxybenzene). What causes this and how can I stop it?

A3: This side reaction is known as hydrodehalogenation and is a common pitfall in Suzuki couplings.

  • Primary Cause: The formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[9] This species can arise from reactions with the base, solvent (especially alcohols), or trace water. The aryl group can then reductively eliminate with the hydride to form the dehalogenated product.[9]

  • Solutions:

    • Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a problem. Stick to aprotic solvents like dioxane, THF, or toluene.[9]

    • Base Selection: Strong alkoxide bases can be a source of hydrides. Milder inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.[9]

    • Use High-Purity Reagents: Ensure all reagents and solvents are anhydrous and of high purity to minimize potential sources of hydride impurities.

Frequently Asked Questions (FAQs)

Q: Which position on this compound is more reactive in a Suzuki coupling? A: The iodo position is significantly more reactive. The rate-determining step in many Suzuki reactions is the oxidative addition of the palladium catalyst to the carbon-halogen bond.[1] The C-I bond is weaker than the C-Br bond, leading to a lower activation energy for this step. The established reactivity trend is I > Br > OTf >> Cl.[1]

Q: Can I perform a sequential Suzuki reaction, first at the iodo position and then at the bromo position? A: Yes, this is a primary synthetic application for this type of substrate. By using mild conditions and a controlled stoichiometry of the first boronic acid, you can isolate the mono-arylated bromo-intermediate. This intermediate can then be subjected to a second, typically more forcing, Suzuki coupling with a different boronic acid to generate unsymmetrical biaryl products. The second coupling may require a more active catalyst system and/or higher temperatures.[10]

Q: How do I choose the best catalyst and ligand for selective C-I coupling? A: For high selectivity, the goal is to use a catalyst system that is active enough to couple the C-I bond efficiently at low temperatures but not so active that it readily cleaves the C-Br bond. A good starting point is often a "traditional" catalyst system.

Catalyst/PrecatalystLigand (if separate)Typical Loading (mol%)Notes
Pd(PPh₃)₄(Integrated)1-5%A classic, reliable choice for selective C-I coupling. Can be sensitive to air.
Pd₂(dba)₃PPh₃1-2% (Pd), 4-8% (Ligand)A versatile Pd(0) source. Allows for tuning of the Pd:Ligand ratio.
Pd(OAc)₂PPh₃2-5% (Pd), 4-10% (Ligand)A common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3]

Q: What is the role of water in the reaction? A: In many Suzuki protocols, a small amount of water is added, typically with a solvent like dioxane or THF. Water can help dissolve the inorganic base (like K₂CO₃) and is believed to facilitate the crucial transmetalation step.[3] However, excessive water can promote undesirable side reactions like protodeboronation.[5] Therefore, using a carefully controlled amount in a biphasic system (e.g., Toluene/Water 4:1) is common.

Visualizing the Process

Chemoselective Suzuki Coupling Pathway

The following diagram illustrates the preferential reaction pathway for this compound, highlighting the selective oxidative addition at the more reactive C-I bond.

G cluster_cycle Catalytic Cycle cluster_substrates Reactants cluster_side_reaction Slower Side Reaction Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Rate-Determining Step) Pd0->OA Fast ArPdX Ar-Pd(II)(I)L₂ OA->ArPdX TM Transmetalation ArPdX->TM ArPdAr Ar-Pd(II)-Ar'L₂ TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Mono-Coupled Product RE->Product Start_Mat 1-Bromo-4-iodo- 2,5-dimethoxybenzene Start_Mat->OA OA_Br Oxidative Addition (C-Br Bond) Start_Mat->OA_Br High Temp. or Active Catalyst Boronic Ar'-B(OH)₂ + Base Boronic->TM caption Selective Suzuki coupling at the C-I bond.

Caption: Selective Suzuki coupling at the C-I bond.

Troubleshooting Workflow for Low Yield

If you are experiencing low yields, follow this logical diagnostic workflow to identify and solve the problem.

Troubleshooting Start Low Yield Observed Check_TLC Analyze Reaction Mixture (TLC / LC-MS) Start->Check_TLC SM_Present Mostly Starting Material? Check_TLC->SM_Present Yes Products_Mix Mixture of Products (Di-coupled, Dehalogenated)? Check_TLC->Products_Mix No Sol_Stalled Action: Stalled Reaction 1. Check Inert Atmosphere 2. Verify Reagent Purity 3. Optimize Base/Solvent SM_Present->Sol_Stalled Degradation Baseline Smear / Pd Black? Products_Mix->Degradation No Sol_Selectivity Action: Poor Selectivity 1. Lower Temperature 2. Use Less Active Catalyst 3. Check Stoichiometry Products_Mix->Sol_Selectivity Yes Sol_Decomp Action: Catalyst Decomposition 1. Ensure Rigorous Degassing 2. Check Ligand Integrity 3. Lower Temperature Degradation->Sol_Decomp Yes caption A logical workflow for diagnosing low reaction yields.

Caption: A logical workflow for diagnosing low reaction yields.

Validated Starting Protocol: Selective Mono-arylation at the C-I Position

This protocol provides a robust starting point for the selective coupling at the C-I position. It should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 eq)

  • Aryl boronic acid (1.05 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (3.0 eq)

  • Toluene and Water (4:1 ratio, degassed)

  • Round-bottom flask with stir bar

  • Condenser and inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the aryl boronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed toluene and water (e.g., 8 mL toluene and 2 mL water for a 1 mmol scale reaction). Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the mono-coupled product. A typical reaction time is 6-18 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 4-aryl-1-bromo-2,5-dimethoxybenzene.

References

Technical Support Center: Sonogashira Reactions of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Sonogashira cross-coupling reactions, with a specialized focus on the challenging substrate, 1-Bromo-4-iodo-2,5-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. We will delve into the mechanistic underpinnings of side product formation and provide actionable, field-proven strategies to mitigate these challenges.

Introduction: The Challenge of Selectivity with Dihaloarenes

This compound is a valuable building block in the synthesis of conjugated materials and complex organic molecules. However, its use in Sonogashira reactions presents a unique set of challenges stemming from the differential reactivity of the aryl iodide and aryl bromide moieties. The C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond.[1][2][3][4] This inherent difference can be exploited for selective monocoupling but can also lead to mixtures of mono- and di-alkynylated products when the latter is the desired outcome. Furthermore, like all Sonogashira reactions, this substrate is susceptible to common side reactions such as alkyne homocoupling.[1][5]

This guide will provide a comprehensive overview of the common side products encountered and a structured approach to troubleshooting and optimizing your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may be encountering at the bench.

Q1: My reaction is producing a significant amount of a diyne byproduct. What is it and how can I prevent it?

A: This is the most common side product in Sonogashira reactions and is the result of alkyne homocoupling , often referred to as Glaser coupling.[1][5][6][7] This occurs when two molecules of your terminal alkyne couple to form a symmetrical 1,3-diyne.

Causality: This side reaction is primarily promoted by the copper(I) cocatalyst in the presence of oxygen.[1][5][8] The copper acetylide intermediate can undergo oxidative dimerization.

Solutions:

  • Rigorous Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). This involves thoroughly degassing all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with inert gas) and maintaining a positive pressure of inert gas throughout the reaction.[1][5][8]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol.[1][3][6][9] While these reactions may sometimes be slower, they eliminate the primary catalyst for Glaser coupling.[6]

  • Controlled Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.

  • Use of a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce homocoupling.[5]

Q2: My reaction stops after coupling at the iodine position. How can I drive the reaction to completion to get the di-substituted product?

A: You are observing selective mono-coupling, which is a direct consequence of the higher reactivity of the aryl iodide compared to the aryl bromide.[1][2][3] To achieve di-substitution, you need to employ more forcing conditions to facilitate the oxidative addition at the more resilient C-Br bond.

Causality: The bond dissociation energy of the C-I bond is lower than that of the C-Br bond, making the former more susceptible to oxidative addition by the Pd(0) catalyst. Couplings at aryl iodides can often proceed at room temperature, while aryl bromides typically require heating.[1][2]

Solutions:

  • Increase Reaction Temperature: After the initial coupling at the iodide position (which can often be monitored by TLC or LC-MS), a significant increase in temperature is usually required to initiate the second coupling at the bromide position.[10] Temperatures in the range of 80-120 °C are not uncommon for aryl bromide couplings.

  • Choice of Ligand: The phosphine ligand on the palladium catalyst plays a crucial role. For less reactive aryl bromides, more electron-rich and sterically bulky phosphine ligands can promote the oxidative addition step.[3][11][12] Consider switching from PPh₃ to ligands like P(t-Bu)₃ or bulky biaryl phosphine ligands.

  • Extended Reaction Times: The second coupling will be kinetically slower. Be prepared for significantly longer reaction times and monitor the reaction progress accordingly.

  • Higher Catalyst Loading: While not always ideal, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes help to drive the second coupling to completion.

Q3: I am seeing the formation of palladium black in my reaction. What does this mean and how can it be avoided?

A: The formation of palladium black indicates the decomposition of your active Pd(0) catalyst into palladium metal. This leads to a loss of catalytic activity and incomplete conversion.

Causality: Catalyst decomposition can be caused by several factors, including high temperatures, impurities, or an inappropriate ligand-to-metal ratio. The active catalytic species is often a coordinatively unsaturated Pd(0) complex, which can be unstable.

Solutions:

  • Appropriate Ligand Choice and Ratio: Ensure you are using a sufficient excess of the phosphine ligand (typically 2-4 equivalents relative to the palladium precursor). The ligand helps to stabilize the Pd(0) center.

  • Solvent Choice: Some solvents can promote the formation of palladium black more than others. Anhydrous, high-purity solvents are recommended. In some cases, switching from a solvent like THF to DMF or toluene can be beneficial.[13]

  • Temperature Control: While higher temperatures may be needed for C-Br activation, excessively high temperatures can accelerate catalyst decomposition. Find the optimal temperature that promotes the reaction without significant catalyst precipitation.

  • Use of Pre-catalysts: Using a stable Pd(II) pre-catalyst like PdCl₂(PPh₃)₂ is common. This is reduced in situ to the active Pd(0) species. The presence of amines or phosphines in the reaction mixture facilitates this reduction.[1]

Q4: My reaction is messy, with multiple unidentified side products. What are the likely culprits?

A: A complex mixture of side products can arise from a combination of the issues mentioned above, as well as other competing reactions.

Potential Side Products and Their Origins:

Side ProductPotential Cause
Homocoupled Alkyne (Diyne) Oxygen-mediated Glaser coupling, catalyzed by Cu(I).[1][5]
Mono-alkynylated Bromo-arene Incomplete reaction due to insufficient temperature, time, or catalyst activity for C-Br activation.[3]
Dehalogenated Starting Material Reductive dehalogenation, can be promoted by certain bases and impurities.
Products of Alkyne Isomerization/Addition Can occur under harsh basic conditions or with certain functional groups on the alkyne.

Troubleshooting Strategy:

  • Analyze the Byproducts: If possible, isolate and characterize the major side products. Understanding their structure will provide clues to the unwanted reaction pathways.

  • Simplify the System: Run control reactions. For example, attempt the reaction with a simpler substrate like 4-bromoiodobenzene to ensure your catalyst system is active.

  • Re-evaluate Reagent Purity: Impurities in the alkyne, base, or solvent can have a significant impact on the reaction outcome. Ensure the purity of all reagents.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway for the di-substitution of this compound, along with the major competing side reactions.

Sonogashira_Pathways SM This compound Pd_Cycle1 Pd(0)/Cu(I) Catalysis (Fast) SM->Pd_Cycle1 + Alkyne (at Iodo position) Alkyne Terminal Alkyne (R-C≡C-H) Cu_Cycle Glaser Coupling (O2, Cu(I)) Alkyne->Cu_Cycle 2 eq. Mono Mono-coupled Product (Bromo-alkynyl-arene) Pd_Cycle2 Pd(0)/Cu(I) Catalysis (Slow, Higher Temp) Mono->Pd_Cycle2 + Alkyne (at Bromo position) Di Desired Di-coupled Product (Dialkynyl-arene) Glaser Homocoupled Diyne (R-C≡C-C≡C-R) Pd_Cycle1->Mono Pd_Cycle2->Di Cu_Cycle->Glaser

Caption: Competing reaction pathways in the Sonogashira coupling of this compound.

Experimental Protocol: Optimized Di-substitution

This protocol is a starting point and may require optimization based on the specific terminal alkyne used.

Materials:

  • This compound

  • Terminal Alkyne (2.2 equivalents)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Triethylamine (TEA), anhydrous and degassed

  • Toluene, anhydrous and degassed

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add degassed toluene, followed by degassed triethylamine.

  • First Coupling: Add the terminal alkyne (2.2 equivalents) via syringe. Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material and formation of the mono-coupled intermediate.

  • Second Coupling: Increase the temperature of the reaction mixture to 90-100 °C and maintain for 12-24 hours. Monitor the disappearance of the mono-coupled intermediate by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: Can I run this reaction open to the air? A: It is strongly discouraged. Oxygen promotes the highly undesirable Glaser homocoupling of the alkyne, which will significantly reduce your yield and complicate purification.[1][5][8]

Q: Why is an amine base like triethylamine used? A: The amine base serves two purposes. First, it neutralizes the hydrogen halide (HI and HBr) that is produced as a byproduct of the coupling reaction.[1] Second, it can act as a solvent and helps to reduce the Pd(II) precatalyst to the active Pd(0) species.[1]

Q: I only want to synthesize the mono-coupled product at the iodine position. How should I adjust the protocol? A: To favor mono-substitution, use a slight excess (e.g., 1.1 equivalents) of the terminal alkyne and run the reaction at room temperature.[1][3] Carefully monitor the reaction and quench it once the starting material is consumed to prevent the slower, second coupling at the bromine position from occurring.

Q: Are there any alternatives to phosphine ligands? A: Yes, N-heterocyclic carbene (NHC) ligands have been shown to be effective in Sonogashira couplings and can sometimes offer higher stability and activity, particularly for challenging substrates.[3]

References

Technical Support Center: Purification of Products from 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of chemical products derived from 1-Bromo-4-iodo-2,5-dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource aims to provide not just procedural steps but also the underlying scientific principles to empower you to overcome common and complex purification challenges.

Introduction: The Unique Purification Challenges

This compound is a versatile starting material in organic synthesis, particularly in cross-coupling reactions, due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more reactive in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Stille couplings[1]. This regioselectivity allows for stepwise functionalization, but it also presents unique purification challenges. Key issues include the separation of the desired mono-substituted product from the starting material and the potentially formed di-substituted byproduct, as well as the removal of catalyst residues and homo-coupled side products.

This guide provides practical, field-proven insights to navigate these purification hurdles effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of products derived from this compound.

Problem 1: Difficulty in separating mono- and di-substituted products by column chromatography.

Q: I've performed a Sonogashira coupling with one equivalent of a terminal alkyne, intending to synthesize the mono-alkynylated product. However, my crude NMR shows a mixture of the starting material, the desired mono-substituted product, and the di-substituted product. Standard column chromatography with a hexane/ethyl acetate gradient is giving poor separation. What can I do?

A: This is a common and challenging scenario. The polarity difference between the mono- and di-substituted products can sometimes be minimal, leading to co-elution. Here’s a systematic approach to troubleshoot this issue:

  • Optimize Your Solvent System:

    • Employ a Less Polar Solvent System: For many aromatic compounds, a mixture of hexanes (or petroleum ether) with a small amount of a slightly more polar solvent like toluene or dichloromethane can provide better separation than the more polar ethyl acetate. The aromatic nature of toluene can interact differently with your compounds compared to the ester functionality of ethyl acetate, potentially enhancing separation.

    • Utilize an Isocratic Elution: A slow, isocratic (constant solvent mixture) elution can sometimes provide better resolution for closely eluting spots than a gradient elution. This requires patience but can be very effective.

    • Consider a "Greener" Solvent System: Recent studies have explored more environmentally friendly solvent systems. While not directly for this compound, the principles of solvent polarity and interaction remain the same.

  • Modify Your Stationary Phase:

    • Use a Different Type of Silica: If standard silica gel (60 Å pore size) is not working, consider using a finer mesh silica (e.g., 230-400 mesh) for higher resolution.

    • Try an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel, especially if your compounds are acid-sensitive. Florisil is another option to consider.

  • Pre-adsorption of the Crude Mixture:

    • Instead of loading your sample as a concentrated solution, pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This "dry loading" technique often results in a much sharper band at the start of the column, leading to better separation.

Problem 2: My product is an oil and will not crystallize.

Q: I have isolated my desired mono-substituted biaryl product from a Suzuki coupling, and it is a thick oil. I have tried recrystallization from several common solvents (ethanol, methanol, hexanes/ethyl acetate) without success. How can I purify it further or induce crystallization?

A: Purifying non-crystalline oils can be challenging. Here are several strategies to try:

  • High-Vacuum Distillation (Kugelrohr): If your compound is thermally stable and has a reasonably low boiling point, Kugelrohr distillation under high vacuum can be an excellent method for purification.

  • Inducing Crystallization:

    • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a very small amount of pure crystalline material from a previous batch, add a single seed crystal to the supersaturated solution.

    • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether) in a loosely covered flask or vial. Allowing the solvent to evaporate slowly over several days can sometimes yield crystals.

    • Trituration: Add a solvent in which your oily product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The desired product may solidify while the impurities are washed away.

  • Two-Solvent Recrystallization:

    • Dissolve your oil in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., dichloromethane or acetone).

    • Slowly add a "poor" solvent (one in which it is insoluble, e.g., hexanes or pentane) dropwise until the solution becomes slightly cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

Problem 3: Persistent Palladium Catalyst Contamination.

Q: After column chromatography, my product is still contaminated with a black or grey solid, which I suspect is palladium catalyst. How can I remove it?

A: Palladium residues are a common issue in cross-coupling reactions and can be difficult to remove completely. Here are some effective methods:

  • Filtration through Celite®: Before your main purification, dilute the crude reaction mixture with a suitable solvent and filter it through a plug of Celite®. This will remove a significant portion of the precipitated palladium black.

  • Aqueous Workup with Specific Reagents:

    • Ammonium Hydroxide Wash: Washing the organic layer with a dilute solution of ammonium hydroxide can help to complex and remove residual palladium.

    • Potassium Fluoride (for Stille reactions): If you have performed a Stille coupling, washing with an aqueous solution of potassium fluoride can help to precipitate and remove tin byproducts, which may also be complexed with palladium.

  • Use of Scavengers:

    • Thiol-based Scavengers: There are commercially available silica-supported thiol scavengers that are very effective at binding to and removing residual palladium. Stirring your product solution with one of these scavengers for a few hours, followed by filtration, can significantly reduce palladium contamination.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the two halogen atoms in this compound in a typical cross-coupling reaction?

A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl[1]. Therefore, in this compound, the carbon-iodine bond is significantly more reactive and will preferentially undergo oxidative addition to the palladium catalyst. This allows for selective functionalization at the 4-position.

Q2: How can I favor the formation of the mono-substituted product over the di-substituted product?

A2: To favor mono-substitution, you should carefully control the stoichiometry of your reagents. Using a slight excess (1.1-1.2 equivalents) of your coupling partner (e.g., boronic acid in a Suzuki reaction or terminal alkyne in a Sonogashira reaction) is a good starting point. Additionally, running the reaction at a lower temperature and for a shorter duration can also enhance selectivity for the mono-adduct.

Q3: What are common side products in a Sonogashira coupling with this starting material, and how can I minimize them?

A3: A common side reaction in Sonogashira couplings is the homo-coupling of the terminal alkyne to form a diene (Glaser coupling). This is often promoted by the copper(I) co-catalyst. To minimize this, ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon) to exclude oxygen. Using a copper-free Sonogashira protocol is another effective strategy.

Q4: Can I use recrystallization as the primary purification method for products derived from this compound?

A4: Recrystallization can be a very effective purification method if your product is a solid with good crystallinity. The success of recrystallization depends on finding a suitable solvent or solvent pair where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. It is always recommended to perform small-scale solvent screening tests to identify the optimal conditions. For dimethoxybenzene derivatives, common recrystallization solvents include ethanol, methanol, and solvent pairs like ethyl acetate/hexanes[2].

Q5: What is a good starting point for developing a column chromatography method for these compounds?

A5: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Begin with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate, dichloromethane, or toluene. Aim for an Rf value of 0.2-0.3 for your desired product on the TLC plate, as this often translates to good separation on a column.

Experimental Protocols

Protocol 1: General Work-up Procedure for a Cross-Coupling Reaction
  • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional organic solvent.

  • Transfer the filtrate to a separatory funnel and wash with water, followed by a saturated aqueous solution of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and load it onto the top of the silica gel. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elute the Column: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or toluene).

  • Collect Fractions: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy Start Crude Reaction Mixture Is_Solid Is the product a solid? Start->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Oil_Purification Is the product an oil? Is_Solid->Oil_Purification No Column_Chromo Flash Column Chromatography Pure_Product Pure Product Column_Chromo->Pure_Product Recrystallization->Pure_Product Oil_Purification->Column_Chromo Yes Kugelrohr Kugelrohr Distillation Oil_Purification->Kugelrohr If thermally stable Kugelrohr->Pure_Product

Caption: Decision tree for selecting an appropriate purification method.

Troubleshooting a Failed Column Chromatography Separation

Column_Troubleshooting Start Poor Separation in Column Chromatography Check_TLC Re-evaluate TLC with different solvent systems Start->Check_TLC Change_Solvent Use a less polar or different solvent system (e.g., Hexane/Toluene) Check_TLC->Change_Solvent Find better separation Change_Stationary_Phase Try a different stationary phase (Alumina, Florisil) Check_TLC->Change_Stationary_Phase No improvement Dry_Loading Use dry loading technique Change_Solvent->Dry_Loading Change_Stationary_Phase->Dry_Loading Successful_Separation Successful Separation Dry_Loading->Successful_Separation

Caption: A logical workflow for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Catalyst Selection for 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-Bromo-4-iodo-2,5-dimethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving selective and efficient cross-coupling reactions with this versatile dihalogenated aromatic compound. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios.

Introduction: The Selectivity Challenge

This compound is a valuable building block for synthesizing complex organic molecules due to its two distinct halogen atoms, which allow for sequential, site-selective functionalization. The primary challenge and opportunity lie in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Understanding and controlling this selectivity is paramount for successful synthesis.

The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This is attributed to its lower bond dissociation energy, which facilitates the crucial oxidative addition step in the catalytic cycle.[1] This inherent reactivity difference is the key to performing selective mono-functionalization at the iodine-bearing position while leaving the bromine intact for subsequent transformations.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm planning a sequential cross-coupling. Which position, C-I or C-Br, will react first, and why?

Answer: The carbon-iodine (C-I) bond will react preferentially. The generally accepted reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4] This selectivity is governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, meaning it requires less energy to break.

The first and often rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5] Because the C-I bond is weaker, the palladium catalyst will insert into the C-I bond much more readily and at a faster rate than into the C-Br bond. By carefully controlling reaction conditions, particularly temperature, you can achieve excellent selectivity for mono-functionalization at the C-4 (iodo) position.

Q2: How can I achieve high selectivity for a Suzuki-Miyaura coupling exclusively at the C-I position?

Answer: Achieving high selectivity requires fine-tuning the catalyst system and reaction conditions to exploit the reactivity difference.

  • Catalyst and Ligand Choice: A standard palladium source like Pd(OAc)₂ or a pre-catalyst such as Pd₂(dba)₃ is often effective. The choice of ligand is critical. Less bulky phosphine ligands like triphenylphosphine (PPh₃) or P(o-tolyl)₃ are often sufficient for the reactive C-I bond. For more challenging substrates, or to ensure high selectivity, using a well-defined catalyst system is advisable.[6]

  • Reaction Temperature: This is your most powerful tool for controlling selectivity. Running the reaction at a lower temperature (e.g., room temperature to 50 °C) will heavily favor the kinetically preferred reaction at the C-I bond.[2] Higher temperatures (>80 °C) increase the risk of competing reaction at the C-Br bond, leading to a mixture of mono- and di-substituted products.[7]

  • Base and Solvent: A weaker base, such as K₂CO₃ or Cs₂CO₃, is generally preferred to minimize side reactions.[6] The choice of solvent (e.g., dioxane, THF, or toluene, often with a small amount of water) can influence catalyst solubility and performance but is less critical for selectivity than temperature.[8]

Q3: My Suzuki reaction is producing a significant amount of the di-substituted product. How can I improve mono-selectivity at the C-I position?

Answer: This is a common issue and typically points to reaction conditions that are too harsh. Here’s a troubleshooting workflow:

G start Problem: Di-substitution Observed temp Reduce Temperature (e.g., from 80°C to 40°C or RT) start->temp Primary Action time Decrease Reaction Time (Monitor by TLC/GC-MS) temp->time If still issues end Improved Mono-selectivity temp->end base Switch to a Weaker Base (e.g., NaOtBu to K₂CO₃) time->base Further Tuning time->end ligand Screen Ligands (Consider less active ligands) base->ligand base->end ligand->end

Caption: Troubleshooting workflow for improving mono-selectivity.

  • Lower the Temperature: This is the most effective first step. If you are running the reaction at 80-100 °C, reduce it to 40-50 °C or even room temperature. The activation energy for the C-Br bond coupling is higher, and lowering the temperature will dramatically slow this competing reaction.

  • Reduce Reaction Time: Monitor your reaction closely using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed. Extended reaction times, even at lower temperatures, can lead to the slow formation of the di-coupled product.

  • Re-evaluate Your Base: If you are using a very strong base like NaOtBu or KOtBu, consider switching to a milder base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[9] Strong bases can sometimes accelerate the overall catalytic turnover, including the undesired second coupling.

  • Check Boronic Acid Stoichiometry: Ensure you are using close to one equivalent (1.0-1.1 eq.) of your boronic acid. A large excess of the coupling partner can drive the reaction towards di-substitution.

Q4: I have successfully functionalized the C-I position. What catalyst system do you recommend for a subsequent Sonogashira coupling at the C-Br position?

Answer: The C-Br bond is less reactive, so you will need a more robust catalyst system and more forcing conditions than for the initial C-I coupling.

  • Catalyst System: For Sonogashira coupling of aryl bromides, a combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is standard.[10] The copper co-catalyst is crucial for activating the terminal alkyne.

  • Ligand Choice: Electron-rich and bulky phosphine ligands are often required to promote the challenging oxidative addition at the C-Br bond. Ligands like XPhos or SPhos, developed by the Buchwald group, are excellent candidates for this type of transformation.

  • Base and Temperature: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used, which also serves as the solvent in many cases. You will need to increase the temperature, often in the range of 60-100 °C, to drive the reaction to completion.

Reaction StageTarget BondTypical Catalyst SystemTemperatureBaseKey Insight
Step 1 C-I (Iodo)Pd(OAc)₂ / PPh₃Room Temp - 50 °CK₂CO₃, Cs₂CO₃Exploit kinetic preference with mild conditions to ensure selectivity.[2]
Step 2 C-Br (Bromo)PdCl₂(PPh₃)₂ / CuI60 - 100 °CTEA, DIPEAUse a more active catalyst system and higher energy to activate the less reactive bond.[10]

Table 1. Recommended condition stages for sequential C-I and C-Br functionalization.

Q5: I'm considering a Buchwald-Hartwig amination. Are there specific catalyst considerations for the C-I vs. C-Br position of my substrate?

Answer: Yes, the principles of reactivity (I > Br) still apply, and catalyst selection is key.

  • Selective C-I Amination: For a selective reaction at the C-I position, a less reactive catalyst system can be employed under mild conditions. A simple Pd(OAc)₂/PPh₃ system might work, but for broader substrate scope and reliability, a first-generation Buchwald ligand like BINAP could be effective at lower temperatures. A recent study demonstrated a nickel-catalyzed, aryl iodide-selective amination that leaves aryl bromides untouched.[11]

  • Amination at the C-Br Position: To react the C-Br bond (after the C-I position has been functionalized), a more advanced catalyst system is necessary. Modern, sterically hindered biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are essential.[12] These ligands create a highly active, monoligated Pd(0) species that is capable of activating the stronger C-Br bond. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[9]

G sub This compound r1 Selective Coupling @ C-I (e.g., Suzuki, Sonogashira, etc.) sub->r1 Reaction 1 (Mild Conditions) inter 4-Bromo-1-R-2,5-dimethoxybenzene r1->inter Forms Intermediate r2 Coupling @ C-Br (e.g., Suzuki, Sonogashira, etc.) inter->r2 Reaction 2 (Forcing Conditions) prod 1-R'-4-R-2,5-dimethoxybenzene r2->prod Forms Final Product

Caption: Workflow for sequential cross-coupling reactions.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is designed for high selectivity towards mono-arylation at the C-4 (iodo) position.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%) and triphenylphosphine (PPh₃, 0.04 equiv, 4 mol%). Add this mixture to the Schlenk flask.

  • Solvent and Degassing: Add a 3:1 mixture of 1,4-dioxane and water (to a concentration of ~0.1 M). Subject the mixture to three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Subsequent Buchwald-Hartwig Amination at the C-Br Position

This protocol assumes the starting material is the product from Protocol 1 (4-Bromo-1-aryl-2,5-dimethoxybenzene).

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the 4-bromo-aryl starting material (1.0 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%). Add sodium tert-butoxide (NaOtBu, 1.4 equiv).[12]

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.

  • Amine and Solvent Addition: Add the desired primary or secondary amine (1.2 equiv) followed by anhydrous toluene (to a concentration of ~0.1 M) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-4-iodo-2,5-dimethoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile di-halogenated building block in their synthetic endeavors. We understand that managing the solubility of this compound is a critical first step to achieving successful and reproducible results in cross-coupling and other functionalization reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility issues.

Introduction: Understanding the Solubility Profile

This compound is a crystalline solid. Its molecular structure, characterized by a halogenated and electron-rich dimethoxybenzene core, renders it largely non-polar. Consequently, it exhibits poor solubility in aqueous media and varying degrees of solubility in common organic solvents.[1][2] Factors such as solvent polarity, temperature, and the presence of co-solvents play a crucial role in achieving a homogeneous reaction mixture, which is often essential for optimal catalyst performance and reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound for cross-coupling reactions?

A1: For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, a good starting point is to use polar aprotic solvents or ethereal solvents.[3][4] These solvents have a good balance of polarity to dissolve the organometallic catalyst and the aryl halide. Based on the behavior of structurally similar compounds, the following solvents are recommended for initial screening:

  • 1,4-Dioxane: Widely used and often effective, especially when mixed with a small amount of water for Suzuki couplings.

  • Tetrahydrofuran (THF): Another excellent choice, though its lower boiling point may be a consideration for higher temperature reactions.

  • Toluene: A less polar option, often used in Suzuki and Sonogashira reactions. It can be particularly effective at higher temperatures.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can be very effective in dissolving substituted aryl halides. However, its high boiling point can make product isolation more challenging.

Q2: I am observing incomplete dissolution of the starting material. What are my next steps?

A2: Incomplete dissolution is a common issue. Here is a systematic approach to troubleshoot this problem:

  • Gentle Heating: Many organic compounds exhibit increased solubility at higher temperatures. Gentle heating of the solvent with the substrate (while stirring) can often lead to complete dissolution. Always ensure your reaction vessel is properly sealed and rated for the intended temperature.

  • Co-solvent Addition: The use of a co-solvent can significantly enhance solubility. For instance, in Suzuki reactions, adding a small amount of water to dioxane or DMF can be beneficial.[5] For less polar solvents like toluene, a small amount of a more polar co-solvent like ethanol or isopropanol can be helpful.

  • Solvent Screening: If gentle heating and co-solvents are ineffective, a systematic solvent screen is recommended. The table below provides a starting point for screening alternative solvents.

Q3: Can I use a solvent mixture? If so, what are some recommended combinations?

A3: Yes, solvent mixtures are highly recommended and often provide the best results. The ideal mixture will depend on the specific reaction, but here are some commonly used and effective combinations:

  • Toluene/Ethanol (e.g., 4:1 v/v): This mixture balances the non-polar nature of toluene with the increased polarity of ethanol, which can aid in dissolving both the aryl halide and other polar reagents.

  • 1,4-Dioxane/Water (e.g., 4:1 v/v): A classic combination for Suzuki couplings, where water is necessary for the activation of the boronic acid.[6]

  • THF/Water (e.g., 4:1 v/v): Similar to dioxane/water, this is a good option for reactions that can be run at slightly lower temperatures.

Troubleshooting Guide: Poor Solubility in Reaction Media

Use the following table to diagnose and resolve solubility issues during your experiment.

Observation Potential Cause Recommended Solution(s)
Starting material remains as a solid precipitate at room temperature.Insufficient solvent polarity or volume.1. Increase the solvent volume. 2. Gently heat the mixture with stirring. 3. Switch to a more polar solvent (e.g., from Toluene to THF or Dioxane).
The reaction mixture is a slurry, and the reaction is sluggish or incomplete.Poor mass transfer due to insolubility of the substrate.1. Increase the reaction temperature. 2. Add a co-solvent to improve solubility. 3. Consider a solvent system known for high solubilizing power, such as DMF or DMAc.
Oiling out of the starting material upon heating.The compound's melting point is lower than the boiling point of the solvent, and it is immiscible.1. Add a co-solvent in which the compound is more soluble to create a homogeneous phase. 2. Switch to a lower-boiling solvent or solvent mixture.
Reaction works at a small scale but fails upon scale-up.Mass transfer limitations become more pronounced at a larger scale.1. Increase the solvent volume proportionally more than the reactants. 2. Ensure efficient stirring to keep any undissolved solids well-suspended.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol provides a straightforward method to quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Toluene, THF, 1,4-Dioxane, DMF, Ethanol, Acetonitrile)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stir plate and small stir bars

  • Heat gun or hot plate

Procedure:

  • To separate vials, add approximately 10 mg of this compound.

  • To each vial, add 1 mL of a different solvent.

  • Stir the mixtures at room temperature for 5 minutes and observe.

  • If the solid has not dissolved, gently heat the vial while stirring and observe any changes.

  • Record your observations in a table to guide your solvent selection for the reaction.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Solubility Enhancement

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction, incorporating steps to address potential solubility issues.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and deionized water

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stir bar and stir plate with heating

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add 1,4-dioxane to achieve a starting concentration of approximately 0.1 M with respect to the aryl halide.

  • Stir the mixture at room temperature. If the solids do not dissolve, gently heat the mixture to 50-60 °C.

  • Once the solids are dissolved (or well-suspended), add deionized water (to a final dioxane/water ratio of 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.[5][6]

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for addressing solubility issues with this compound.

solubility_troubleshooting start Start: Dissolve this compound in chosen solvent check_dissolution Is the compound fully dissolved at RT? start->check_dissolution heat Gently heat the mixture (e.g., to 50-60 °C) check_dissolution->heat No proceed Proceed with the reaction check_dissolution->proceed Yes check_dissolution_heated Is it dissolved now? heat->check_dissolution_heated add_cosolvent Add a co-solvent (e.g., H₂O for Dioxane/THF, EtOH for Toluene) check_dissolution_heated->add_cosolvent No check_dissolution_heated->proceed Yes check_dissolution_cosolvent Is it dissolved now? add_cosolvent->check_dissolution_cosolvent screen_solvents Screen alternative solvents (e.g., DMF, DMAc) check_dissolution_cosolvent->screen_solvents No check_dissolution_cosolvent->proceed Yes proceed_suspension Proceed with a well-stirred suspension (monitor reaction carefully) screen_solvents->proceed_suspension

Caption: Troubleshooting workflow for solubility issues.

Concluding Remarks

Successfully overcoming the solubility challenges of this compound is a critical step in harnessing its full potential in organic synthesis. By systematically evaluating solvents, employing co-solvents, and adjusting reaction temperatures, researchers can achieve the homogeneous conditions often necessary for efficient and reproducible chemical transformations. We hope this guide serves as a valuable resource in your experimental work. For further assistance, please do not hesitate to contact our technical support team.

References

Analytical methods for monitoring the progress of reactions involving this compound

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on monitoring the progress of chemical reactions. Here, we move beyond simple procedural lists to explain the why behind experimental choices, ensuring you can troubleshoot effectively and maintain the integrity of your results.

I. Core Principles of Reaction Monitoring

Effective reaction monitoring is crucial for understanding reaction kinetics, optimizing conditions, and ensuring the desired product is obtained with minimal impurities.[1][2][3] The choice of an analytical method depends on several factors, including the nature of the reactants and products, the reaction timescale, and the information required (e.g., qualitative progress vs. quantitative kinetics).[1]

Diagram: Decision Workflow for Selecting a Monitoring Technique

Reaction Monitoring Workflow cluster_methods Recommended Techniques A Define Reaction & Analytical Needs B Qualitative or Quantitative? A->B C Real-time or Offline Analysis? B->C TLC TLC B->TLC Qualitative HPLC HPLC / UPLC B->HPLC Quantitative D Chromophoric/Fluorophoric Species? C->D Real-time E Volatile/Thermally Stable? C->E Offline F Structural Elucidation Needed? D->F No UV_Vis UV-Vis Spectroscopy D->UV_Vis Yes E->HPLC No GC_MS GC-MS E->GC_MS Yes NMR NMR Spectroscopy F->NMR Yes MS Direct Injection MS F->MS Yes

Caption: Decision tree for selecting an appropriate analytical method.

II. Troubleshooting Common Analytical Techniques

This section is formatted as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during your experiments.

A. Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative method for monitoring reaction progress by separating compounds based on their polarity.[4]

Q1: My spots are streaking down the plate. What's causing this and how can I fix it?

A1: Streaking on a TLC plate is a common issue that can obscure results.[5] Here are the primary causes and solutions:

  • Overloading the sample: Applying too much sample to the plate is the most frequent cause of streaking.[6] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.

    • Solution: Dilute your reaction mixture before spotting it on the TLC plate.[7]

  • Inappropriate solvent system: If the solvent system is too polar, it will move all components, including polar impurities, up the plate, causing streaking.

    • Solution: Decrease the polarity of your solvent system. Try reducing the proportion of the more polar solvent.[7]

  • Sample insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking.

    • Solution: Ensure your sample is completely dissolved before spotting. You may need to use a stronger, more volatile solvent for spotting, allowing it to evaporate completely before developing the plate.

  • Compound instability: Some compounds can decompose on the silica gel, which is slightly acidic.[6]

    • Solution: Add a small amount of a modifier to your solvent system. For acid-sensitive compounds, a few drops of triethylamine can be added. For basic compounds, a few drops of acetic acid may help.[7] You can also test for stability by running a 2D TLC.[6][8]

Q2: My reactant and product have very similar Rf values, making it difficult to assess reaction completion. What can I do?

A2: When the reactant and product have similar polarities, their separation on a TLC plate can be challenging.[8]

  • Optimize the solvent system: Experiment with different solvent systems. Sometimes a small change in the solvent composition can significantly improve separation. Try adding a third solvent with a different polarity to the mixture.

  • Use a co-spot: A co-spot involves spotting your starting material, the reaction mixture, and a combination of both in separate lanes on the same TLC plate. This helps to visualize even small differences in Rf values.[8]

  • Change the stationary phase: If optimizing the mobile phase doesn't work, consider using a different type of TLC plate, such as alumina or reverse-phase plates.[7]

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring reactions, providing information on the concentration of reactants, products, and byproducts.

Q1: I'm seeing peak tailing in my chromatogram. What are the likely causes and how can I resolve this?

A1: Peak tailing can significantly affect the accuracy of quantification.[9] The most common causes are:

  • Column degradation: Over time, the stationary phase of the column can degrade, leading to active sites that can cause secondary interactions with analytes.[9]

    • Solution: Flush the column with a strong solvent to remove contaminants.[10] If the problem persists, the column may need to be replaced.

  • Interaction with active sites: Some analytes can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.

    • Solution: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.[10] Adding a small amount of a competing agent, like triethylamine, can also help to block active sites.

  • Extra-column band broadening: This can occur from issues outside the column, such as excessive tubing length or dead volume in fittings.[11]

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume.

Q2: My retention times are drifting, making it difficult to identify peaks consistently. Why is this happening?

A2: Drifting retention times can be caused by several factors:[11]

  • Changes in mobile phase composition: Even small changes in the mobile phase composition can affect retention times.

    • Solution: Ensure the mobile phase is well-mixed and degassed.[9] If preparing the mobile phase manually, be precise with your measurements.

  • Temperature fluctuations: The temperature of the column can affect retention times.[11]

    • Solution: Use a column oven to maintain a constant temperature.

  • Column equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Allow sufficient time for the column to equilibrate before starting your analysis.

HPLC Troubleshooting Summary
Problem Potential Causes & Solutions
Peak TailingCauses: Column degradation, active site interactions, extra-column effects.[9][11] Solutions: Flush or replace the column, adjust mobile phase pH, minimize tubing length.[10]
Drifting Retention TimesCauses: Mobile phase composition changes, temperature fluctuations, inadequate column equilibration.[11] Solutions: Ensure proper mobile phase mixing, use a column oven, allow for sufficient equilibration time.[9]
Pressure FluctuationsCauses: Leaks, blockages, air bubbles in the pump.[10] Solutions: Check for leaks, replace filters and frits, purge the pump.[10][12]
C. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for monitoring reactions involving volatile and thermally stable compounds.

Q1: I'm not seeing any peaks for my product, even though TLC analysis indicates it's present. What could be the issue?

A1: The absence of peaks in a GC-MS analysis can be perplexing. Here are some potential reasons:

  • Compound instability: Your product might be thermally labile and degrading in the hot injection port or on the column.

    • Solution: Lower the injection port and oven temperatures. If the compound is still unstable, derivatization may be necessary to increase its thermal stability.

  • Column incompatibility: The stationary phase of the column may not be suitable for your analyte, leading to poor elution or irreversible adsorption.

    • Solution: Try a column with a different stationary phase polarity.[13]

  • Detector issues: The mass spectrometer may not be detecting your compound.

    • Solution: Ensure the MS is properly tuned and that the ionization method is appropriate for your analyte.[13][14]

Q2: I'm observing "ghost peaks" in my chromatogram. Where are they coming from?

A2: Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample.

  • Carryover from previous injections: Residual sample from a previous run can elute in a subsequent analysis.[13]

    • Solution: Increase the final oven temperature and hold time to ensure all compounds from the previous injection have eluted. A solvent blank injection can also help to clean the system.

  • Contaminated syringe or rinse solvent: The autosampler syringe or rinse solvent may be contaminated.[13]

    • Solution: Replace the rinse solvent and clean or replace the syringe.[13]

  • Septum bleed: Particles from the injection port septum can enter the column and cause ghost peaks.[14]

    • Solution: Replace the septum regularly and use a high-quality, low-bleed septum.

D. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent tool for structural elucidation and can be used to monitor reaction progress by observing the disappearance of reactant signals and the appearance of product signals.[15]

Q1: The integration of my NMR signals is not accurate, making it difficult to determine the ratio of reactant to product. What can I do?

A1: Accurate integration is crucial for quantitative NMR analysis.

  • Incomplete relaxation: If the time between pulses (the relaxation delay) is too short, signals from nuclei with long relaxation times (T1) will not fully recover, leading to inaccurate integration.

    • Solution: Increase the relaxation delay. A good starting point is 5 times the longest T1 of the nuclei of interest.

  • Signal overlap: If the signals of the reactant and product are overlapping, it can be difficult to integrate them accurately.[16]

    • Solution: Try using a higher field NMR spectrometer to improve signal dispersion. You can also try changing the solvent, as this can sometimes shift the chemical shifts of the signals.

  • Baseline distortion: A non-flat baseline will lead to integration errors.

    • Solution: Carefully phase and baseline correct your spectrum before integration.

Q2: I'm seeing broad peaks in my NMR spectrum, which is making it difficult to interpret. What could be causing this?

A2: Broad peaks in an NMR spectrum can arise from several factors:

  • Chemical exchange: If a proton is exchanging between different chemical environments at a rate that is comparable to the NMR timescale, the peak will be broadened. This is common for protons on heteroatoms like oxygen and nitrogen.[16]

    • Solution: Changing the temperature or solvent can sometimes sharpen these peaks. Shaking the sample with a drop of D2O will cause exchangeable protons to be replaced with deuterium, causing their signals to disappear.[16]

  • Paramagnetic impurities: The presence of paramagnetic species, such as dissolved oxygen or metal ions, can cause significant line broadening.

    • Solution: Degas your sample by bubbling an inert gas through it or by using the freeze-pump-thaw method.

  • Poor shimming: An inhomogeneous magnetic field will result in broad peaks.

    • Solution: Carefully shim the spectrometer before acquiring your data.

E. UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple and effective method for monitoring reactions that involve a change in the chromophore of the reactants or products.[17][18] It is particularly useful for studying reaction kinetics.[19][20]

Q1: The absorbance readings from my reaction mixture are fluctuating, making it difficult to obtain a smooth kinetic trace. What is causing this instability?

A1: Fluctuating absorbance readings can be due to:

  • Temperature variations: The absorbance of a sample can be temperature-dependent.

    • Solution: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment.[21]

  • Incomplete mixing: If the reactants are not mixed thoroughly and quickly, the initial absorbance readings may be erratic.

    • Solution: For fast reactions, use a stopped-flow apparatus to ensure rapid and efficient mixing.[20] For slower reactions, ensure the solution is well-stirred.

  • Presence of bubbles: Air bubbles in the cuvette will scatter light and cause noisy readings.

    • Solution: Degas your solutions before use. Be careful not to introduce bubbles when filling the cuvette.

Q2: I am trying to monitor a reaction, but the absorbance of my product overlaps with the absorbance of my reactant. How can I accurately determine the concentration of my product?

A2: Overlapping spectra can be a challenge in UV-Vis analysis.[17]

  • Wavelength selection: Carefully examine the spectra of the reactant and product to find a wavelength where the difference in their molar absorptivities is greatest. While there will still be some contribution from the reactant, this will maximize the change in absorbance due to product formation.

  • Multi-wavelength analysis: If you have the full spectrum at different time points, you can use mathematical methods, such as multicomponent analysis or deconvolution, to determine the concentration of each species.

  • Derivative spectroscopy: Taking the first or second derivative of the absorbance spectrum can sometimes resolve overlapping peaks, allowing for more accurate quantification.

III. Method Validation and Data Integrity

For any analytical method used to monitor a reaction, it is crucial to ensure that the method is validated for its intended purpose.[22][23][24] This involves demonstrating that the method is accurate, precise, specific, linear, and robust.[23][24]

Diagram: Key Parameters of Analytical Method Validation

Method Validation Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Caption: Core components of analytical method validation.

Maintaining complete and accurate records of your experimental procedures and results is essential for ensuring data integrity.[25] This includes documenting all method parameters, any modifications made, and the results of system suitability tests.[26]

IV. References

  • Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. ResearchGate. Available at: --INVALID-LINK--

  • Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. Scientific.Net. Available at: --INVALID-LINK--

  • Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. NTNU. Available at: --INVALID-LINK--

  • Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory. Agilent. Available at: --INVALID-LINK--

  • Monitoring Reactions Through UV-Visible Spectroscopy. SelectScience. Available at: --INVALID-LINK--

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available at: --INVALID-LINK--

  • HPLC Troubleshooting Guide. Chrom Tech. Available at: --INVALID-LINK--

  • Analytical Methods Validation. Pharmaceutical Technology. Available at: --INVALID-LINK--

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: --INVALID-LINK--

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References

Technical Support Center: Strategies to Minimize Homocoupling in Reactions of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving 1-Bromo-4-iodo-2,5-dimethoxybenzene. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Selectivity and Homocoupling

This compound is a valuable building block in medicinal chemistry and materials science due to its two distinct halogen atoms, allowing for sequential, regioselective functionalization. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This inherent reactivity difference is the cornerstone for achieving selective coupling at the C-I bond. However, this advantage is often compromised by the formation of homocoupled byproducts, which reduces the yield of the desired product and complicates purification.[2] This guide will equip you with the strategies to suppress these unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant problem with this compound?

A1: Homocoupling is an undesired side reaction where two identical molecules couple together. In the context of your substrate, this can manifest in two primary ways:

  • Dimerization of the Coupling Partner: This is the most common form of homocoupling. For instance, in a Suzuki reaction, two molecules of your boronic acid reagent can couple to form a biaryl byproduct (R-R).[3][4] In a Sonogashira reaction, two terminal alkyne molecules can dimerize to form a 1,3-diyne (R-C≡C-C≡C-R), a reaction often referred to as Glaser or Hay coupling.[2][5][6]

  • Dimerization of the Aryl Halide: Less commonly, two molecules of this compound could potentially couple, though this is generally less favored than the homocoupling of the more reactive organometallic or alkyne partner.

This side reaction is problematic because it consumes your valuable reagents, lowers the yield of your desired heterocoupled product, and introduces impurities that can be difficult to separate.[2]

Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. What are the primary causes?

A2: The primary drivers for boronic acid homocoupling in Suzuki-Miyaura reactions are primarily linked to the presence of oxygen and the state of the palladium catalyst.[2][3][7]

  • Oxygen: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.[3][4] It can also lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which can then participate in a stoichiometric homocoupling of the boronic acid.[8][9]

  • Palladium(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the catalytically active Pd(0).[7][10] This reduction can occur via the homocoupling of two boronic acid molecules, generating the undesired dimer and Pd(0).[8][10]

  • High Temperatures: Elevated reaction temperatures can sometimes favor side reactions, including homocoupling.[11]

Q3: My Sonogashira reaction is yielding a lot of the alkyne dimer. How can I prevent this Glaser coupling?

A3: The oxidative dimerization of terminal alkynes (Glaser coupling) in Sonogashira reactions is almost always mediated by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[6][12][13]

  • Presence of Oxygen: Rigorous exclusion of air is critical. Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is the key step in the homocoupling pathway.[13][14]

  • Copper(I) Co-catalyst: While the copper co-catalyst is added to accelerate the reaction, it is the primary mediator of the homocoupling side reaction.[6][13] High concentrations of the copper(I) salt can significantly increase the rate of dimerization.[13]

  • Amine Base/Solvent: The choice of amine base and solvent can influence the solubility and reactivity of the copper species, thereby affecting the rate of homocoupling.

Q4: How does the choice of ligand affect homocoupling?

A4: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for challenging substrates.[11] They promote the desired reductive elimination step to form the cross-coupled product and can disfavor the side reactions that lead to homocoupling.[11][15] For Buchwald-Hartwig aminations, specific biarylphosphine ligands are often required to achieve high yields and suppress side reactions.[1][16]

Troubleshooting Guides

Issue 1: Significant Homocoupling of the Nucleophile (Boronic Acid or Alkyne)

This is the most common issue. The troubleshooting workflow below provides a systematic approach to diagnosing and solving the problem.

start High Homocoupling Observed q1 What is the coupling reaction type? start->q1 suzuki Suzuki Coupling q1->suzuki Suzuki sonogashira Sonogashira Coupling q1->sonogashira Sonogashira s1 Are you rigorously excluding oxygen? suzuki->s1 g1 Are you using a Copper co-catalyst? sonogashira->g1 s1_yes Yes s1->s1_yes s1_no No s1->s1_no s3 What is your Palladium source? s1_yes->s3 s2 Action: Implement strict anaerobic conditions. Use degassed solvents (freeze-pump-thaw or sparging). Maintain a positive pressure of inert gas (Ar/N2). s1_no->s2 s3_pd2 Pd(II) (e.g., Pd(OAc)2) s3->s3_pd2 s3_pd0 Pd(0) (e.g., Pd(PPh3)4) s3->s3_pd0 s4 Action: Switch to a Pd(0) precatalyst or add a mild reducing agent (e.g., potassium formate) to minimize free Pd(II). s3_pd2->s4 s5 Action: Optimize ligand and base. Use bulky, electron-rich ligands. Consider a milder base if protodeboronation is also an issue. s3_pd0->s5 g1_yes Yes g1->g1_yes g1_no No g1->g1_no g3 Are you rigorously excluding oxygen? g1_yes->g3 g2 Action: Switch to a copper-free protocol. This is the most effective way to eliminate Glaser coupling. g1_no->g2 g3_yes Yes g3->g3_yes g3_no No g3->g3_no g5 Action: Reduce CuI loading (e.g., to 0.5-1 mol%). Consider slow addition of the terminal alkyne. g3_yes->g5 g4 Action: Implement strict anaerobic conditions. The combination of Copper and O2 is the primary driver for alkyne dimerization. g3_no->g4

Caption: Troubleshooting decision tree for homocoupling.

ParameterCondition Favoring HomocouplingRecommended Action to Minimize Homocoupling
Atmosphere Presence of Air/OxygenRigorously degas all solvents and reagents. Maintain a positive pressure of inert gas (Argon or Nitrogen).[3][8][14]
Palladium Catalyst (Suzuki) Pd(II) precatalysts (e.g., Pd(OAc)₂)Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or an air-stable precatalyst.[3][11] Add a mild reducing agent like potassium formate.[8][9]
Copper Co-catalyst (Sonogashira) High CuI loadingReduce CuI concentration or, ideally, switch to a copper-free protocol.[6][13][14]
Ligand Small, electron-poor ligandsUse bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote reductive elimination.[11]
Base Excessively strong or weak baseOptimize base selection. For Suzuki, K₃PO₄ or Cs₂CO₃ are often effective.[11] For Sonogashira, an amine base like Et₃N or piperidine is common.[1]
Temperature Excessively high temperatureScreen a range of temperatures to find a balance between reaction rate and minimal byproduct formation.[4][11]
Reagent Addition All reagents added at onceConsider slow addition of the more reactive coupling partner (e.g., boronic acid or alkyne) to keep its instantaneous concentration low.[9][14]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is designed for the selective coupling at the C-I position of this compound.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Homocoupling Side Reaction (Oxygen Mediated) A Pd(0)L2 B Ar-Pd(II)-I A->B Oxidative Addition (Ar-I) C Ar-Pd(II)-R B->C Transmetalation (R-B(OH)2) C->A Reductive Elimination D Ar-R (Product) C->D E Pd(0) F Pd(II) E->F O2 G R-Pd(II)-R F->G 2 R-B(OH)2 G->E Reductive Elimination H R-R (Dimer) G->H G cluster_0 Desired Cross-Coupling cluster_1 Glaser Homocoupling (Undesired) Pd0 Pd(0)L2 Pd_Ar Ar-Pd(II)-I Pd0->Pd_Ar Oxidative Addition (Ar-I) Pd_Alkyne Ar-Pd(II)-C≡C-R Pd_Ar->Pd_Alkyne Transmetalation Cu_Alkyne Cu-C≡C-R Cu_Alkyne->Pd_Ar Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_Alkyne->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide Base Cu_I Cu(I) Cu_I->Cu_Acetylide Dimer R-C≡C-C≡C-R Cu_Acetylide->Dimer O2

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for the Analysis of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis and purity assessment of 1-Bromo-4-iodo-2,5-dimethoxybenzene, a key halogenated intermediate in organic synthesis. We delve into the validation of a robust isocratic Reversed-Phase (RP-HPLC) method on a traditional C18 stationary phase and a more selective gradient RP-HPLC method utilizing a Phenyl-Hexyl stationary phase. The guide is structured to provide researchers, analytical chemists, and drug development professionals with a comprehensive framework for method selection, development, and validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Each validation parameter—specificity, linearity, accuracy, precision, and robustness—is discussed not merely as a procedural step, but with a focus on the underlying scientific rationale and its impact on data integrity.

Introduction: The Analytical Imperative for a Halogenated Intermediate

This compound is a polysubstituted aromatic compound whose utility in synthetic chemistry, particularly in the formation of complex molecules through cross-coupling reactions, is significant. The purity of such an intermediate is paramount, as impurities can lead to undesirable side products, lower reaction yields, and complicate downstream purification processes.

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for the quality control of such non-volatile, thermally stable organic molecules.[3][4] Its high resolving power and quantitative accuracy make it indispensable. However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. This guide compares two fit-for-purpose HPLC methods, demonstrating how the choice of stationary phase and elution mode can be tailored to specific analytical challenges and validated to ensure scientific rigor.

Foundational Principles: Adherence to ICH Q2(R1) Guidelines

The validation framework presented herein is based on the internationally recognized ICH Q2(R1) "Validation of Analytical Procedures" guideline.[1][5] This guideline provides a comprehensive definition of the validation parameters required to ensure an analytical method is reliable, reproducible, and accurate.[6] The core parameters addressed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes Repeatability (intra-day) and Intermediate Precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative HPLC Methodologies

The subject molecule, this compound, is a relatively non-polar, hydrophobic compound due to its substituted benzene core.[7] This characteristic makes Reversed-Phase HPLC the most suitable chromatographic mode.[8][9] We will compare two distinct RP-HPLC approaches.

  • Method A: Isocratic RP-HPLC on a C18 Column. This represents a robust, general-purpose method ideal for routine quality control where speed and simplicity are advantageous. The C18 stationary phase provides strong hydrophobic retention.[4]

  • Method B: Gradient RP-HPLC on a Phenyl-Hexyl Column. This method offers an alternative selectivity. The phenyl groups in the stationary phase can induce π-π interactions with the analyte's aromatic ring, potentially improving resolution between the main component and structurally similar impurities.[10] A gradient elution is employed to ensure adequate retention of early-eluting impurities while sharpening the peak of the main, more retained analyte.

Table 1: Comparison of Chromatographic Conditions
ParameterMethod A: Isocratic C18Method B: Gradient Phenyl-Hexyl
Column C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 100 mm
Mobile Phase A WaterWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Formic Acid
Elution Mode Isocratic: 75% BGradient: 60% B to 95% B over 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL5 µL
Run Time 10 min15 min

Experimental Protocols

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis detector was used.

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase initial composition to cover the desired range (e.g., 1.0 µg/mL to 150 µg/mL).

  • Sample Solution: Prepare sample solutions at a target concentration of 100 µg/mL by dissolving the material to be tested in acetonitrile and diluting with the mobile phase.

The Validation Workflow: A Visual Overview

The process of validating an HPLC method follows a logical sequence, ensuring that each performance characteristic is systematically evaluated.

Validation_Workflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Formal Validation (ICH Q2 R1) cluster_imp Phase 3: Implementation Dev Method Development (Column/Mobile Phase Selection) Opt Method Optimization (Flow, Temp, Gradient) Dev->Opt Refinement Spec Specificity (Peak Purity, Resolution) Opt->Spec Proceed to Validation Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LOD LOD & LOQ (S/N Ratio or Slope) Rob Robustness (Deliberate Changes) SOP SOP Generation Rob->SOP Method Finalized Routine Routine Analysis & QC SOP->Routine

Caption: A typical workflow for HPLC method validation, from development to routine implementation.

Validation Results: A Head-to-Head Comparison

The following tables summarize the (representative) validation data for both methods. The acceptance criteria are based on typical requirements for pharmaceutical analysis.

Table 2: Validation Summary - Specificity and System Suitability
ParameterMethod A: Isocratic C18Method B: Gradient Phenyl-HexylAcceptance Criteria
Specificity No interference at analyte RtNo interference at analyte RtNo co-elution at Rt of analyte
Tailing Factor 1.151.08≤ 2.0
Theoretical Plates > 5000> 7500> 2000
Resolution (Rs) > 2.0 from nearest impurity> 3.5 from nearest impurity> 2.0
  • Expertise & Experience: Method B shows superior peak shape (lower tailing) and efficiency (higher plate count), which is often a benefit of modern, smaller particle size columns and gradient elution. The enhanced resolution in Method B provides greater confidence in the separation from potential, closely-eluting impurities.

Table 3: Validation Summary - Linearity and Range
ParameterMethod A: Isocratic C18Method B: Gradient Phenyl-HexylAcceptance Criteria
Range (µg/mL) 5 - 1501 - 120Defined and justified
Correlation Coeff. (r²) 0.99950.9998≥ 0.999
Y-intercept Minimal deviation from zeroMinimal deviation from zeroNot statistically different from zero
  • Trustworthiness: Both methods demonstrate excellent linearity, as indicated by the high r² values. This is fundamental for accurate quantification, ensuring that the detector response is directly proportional to the analyte concentration across the defined range.

Table 4: Validation Summary - Accuracy and Precision
ParameterMethod A: Isocratic C18Method B: Gradient Phenyl-HexylAcceptance Criteria
Accuracy (% Recovery) 99.1% - 101.2%99.5% - 100.8%98.0% - 102.0%
Precision - Repeatability (%RSD) 0.85%0.55%≤ 2.0%
Precision - Intermediate (%RSD) 1.20%0.90%≤ 2.0%
  • Expertise & Experience: The superior precision (%RSD) of Method B can be attributed to the sharper, more symmetrical peak shape delivered by the gradient elution, which allows for more consistent integration by the chromatography data system.

Table 5: Validation Summary - LOD, LOQ, and Robustness
ParameterMethod A: Isocratic C18Method B: Gradient Phenyl-HexylAcceptance Criteria
LOD (µg/mL) 1.50.3Reported
LOQ (µg/mL) 5.01.0Reported and validated
Robustness PassedPassedNo significant impact on results
  • Trustworthiness: Method B is significantly more sensitive, with a much lower LOD and LOQ. This is critical for the analysis of impurities, which are often present at very low levels. The robustness of both methods was confirmed by deliberately altering parameters such as flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2% organic), with no significant deviation in results.

Interrelation of Validation Parameters

The validation parameters are not independent silos; they form a self-validating system where the results of one parameter support another.

Validation_Relationships Specificity Specificity Linearity Linearity Specificity->Linearity ensures pure analyte response Accuracy Accuracy Linearity->Accuracy underpins quantification Precision Precision Linearity->Precision relies on consistent response Accuracy->Precision mutually supportive Range Range Range->Linearity defines scope of Range->Accuracy defines scope of Range->Precision defines scope of LOQ LOQ LOQ->Range defines lower limit

Caption: The logical relationship and interdependence of core HPLC validation parameters.

Conclusion and Recommendations

Both validated HPLC methods are suitable for the analysis of this compound. The choice between them depends on the specific analytical objective.

  • Method A (Isocratic C18) is a highly robust, simple, and rapid method. It is perfectly suited for routine quality control assays where the primary goal is to determine the potency of the main component and where potential impurities are well-resolved or not of primary concern. Its simplicity reduces the chance of error and makes for faster run times.

  • Method B (Gradient Phenyl-Hexyl) is the superior choice for purity testing, stability studies, and impurity profiling. Its enhanced selectivity, resolution, and sensitivity (lower LOQ) provide greater confidence that all potential impurities are separated and can be accurately quantified.[11] While more complex, it provides a more comprehensive analytical picture.

Ultimately, this guide demonstrates that rigorous method validation, grounded in authoritative guidelines like ICH Q2(R1), is essential for generating reliable and defensible analytical data.[1][2][5] By understanding the causality behind experimental choices and the interplay between validation parameters, scientists can develop and implement analytical methods that ensure the quality and integrity of their work.

References

A-_Senior_Application_Scientist's_Guide_to_the_Spectroscopic_Confirmation_of_1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the precise structural elucidation of newly synthesized compounds is paramount. 1-Bromo-4-iodo-2,5-dimethoxybenzene is a key intermediate in various organic syntheses, valued for the differential reactivity of its bromine and iodine substituents.[1] This attribute allows for selective, sequential cross-coupling reactions, making it a versatile building block. However, the synthetic routes leading to this compound can potentially yield isomeric byproducts. Therefore, a robust and multi-faceted analytical approach is not merely a procedural formality but a cornerstone of synthetic success, ensuring the integrity of subsequent research and development.

This guide provides a comprehensive comparison of spectroscopic techniques for the definitive structural confirmation of this compound. We will delve into the causality behind the choice of specific analytical methods, present self-validating experimental protocols, and interpret the resulting data in an integrated manner to provide an unassailable structural proof.

The Analytical Gauntlet: A Multi-Technique Approach to Structural Elucidation

No single spectroscopic technique can provide a complete structural picture. A synergistic approach, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for the unambiguous characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmed Unambiguous Structure Confirmed Data_Integration->Structure_Confirmed cluster_ms Mass Spectrometry Analysis Sample Sample Introduction Ionization Electron Ionization (EI) Sample->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

References

A Senior Application Scientist's Guide to Quantifying the Purity of Synthesized 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Advanced Synthesis

1-Bromo-4-iodo-2,5-dimethoxybenzene is a highly functionalized aromatic compound, serving as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and materials. The distinct reactivity of the C-Br and C-I bonds allows for selective, sequential cross-coupling reactions, making it a valuable building block. However, the success of these subsequent synthetic steps is critically dependent on the purity of this starting material. Undetected impurities, such as regioisomers, starting materials, or reaction byproducts, can lead to failed reactions, complex purification challenges, and ultimately, compromised final product integrity.

This guide provides an in-depth comparison of analytical methodologies to accurately quantify the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible results.

Anticipating Impurities: A Chemist's Perspective

A robust analytical strategy begins with understanding the potential impurities that may arise during synthesis. A common route to this compound involves the halogenation of 1,4-dimethoxybenzene. This process can generate a variety of structurally similar compounds that may be difficult to separate via crystallization or standard column chromatography.

Potential Impurities May Include:

  • Unreacted Starting Material: 1,4-dimethoxybenzene

  • Mono-halogenated Intermediates: 1-Bromo-2,5-dimethoxybenzene and 1-Iodo-2,5-dimethoxybenzene

  • Di-halogenated Byproducts: 1,4-Dibromo-2,5-dimethoxybenzene and 1,4-Diiodo-2,5-dimethoxybenzene

  • Regioisomers: Isomers where the halogens are in different positions on the aromatic ring.

  • Residual Solvents: Solvents used during the reaction or purification process.

The following workflow provides a high-level overview of a comprehensive purity assessment strategy.

Purity_Quantification_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Comprehensive Purity Analysis cluster_reporting Data Integration & Reporting Synthesized_Product Synthesized Crude This compound Initial_Purification Initial Purification (e.g., Recrystallization) Synthesized_Product->Initial_Purification Sample_Prep Sample Preparation Initial_Purification->Sample_Prep HPLC HPLC-UV Analysis Sample_Prep->HPLC Quantitative GCMS GC-MS Analysis Sample_Prep->GCMS Qualitative & Quantitative NMR qNMR Analysis Sample_Prep->NMR Structural & Quantitative Data_Integration Integrate Data HPLC->Data_Integration GCMS->Data_Integration NMR->Data_Integration Final_Purity Final Purity Report Data_Integration->Final_Purity

Caption: A general workflow for the comprehensive purity assessment of synthesized compounds.

Comparative Analysis of Purity Determination Techniques

No single analytical technique provides a complete picture of a compound's purity. A multi-pronged approach, leveraging the strengths of different methods, is essential for a comprehensive and reliable assessment. The choice of technique depends on the nature of the expected impurities and the desired level of accuracy.[]

Technique Principle Strengths for This Application Limitations Primary Use Case
HPLC-UV Differential partitioning between a mobile and stationary phase.Excellent for quantifying non-volatile impurities and isomers. High precision and reproducibility.Requires a chromophore (present in the target). Identification is based on retention time, requiring standards.Accurate quantification of major components and known impurities.
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity for volatile impurities (e.g., residual solvents). Provides structural information for impurity identification.Requires thermal stability of the analyte. Derivatization may be necessary. Quantification can be less precise than HPLC.Identification of unknown volatile impurities and confirmation of known ones.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific standard for each impurity. Provides unambiguous structural confirmation.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. Potential for signal overlap.Orthogonal method for purity verification and structural elucidation of impurities.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any analytical result hinges on a meticulously executed and well-validated protocol. The following sections detail the methodologies for each technique, emphasizing the causality behind the chosen parameters.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity analysis in pharmaceutical development due to its high precision. For halogenated aromatic compounds, a reverse-phase method is typically effective.[2][3]

HPLC_Workflow Start Start: Purified Sample Prep Prepare Sample: ~1 mg/mL in Acetonitrile Start->Prep Inject Inject 5 µL into HPLC System Prep->Inject Standard Prepare Standard: Reference material at known concentration Standard->Inject Calibration Separate Isocratic Elution (e.g., 70:30 ACN:H₂O) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate End End: Purity Value Calculate->End

Caption: Step-by-step workflow for HPLC-UV purity analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 70:30 (v/v) Acetonitrile (HPLC grade) and ultrapure water. Degas the solution for 15 minutes using sonication or vacuum filtration. The high organic content is necessary to elute the relatively non-polar halogenated aromatic compound from the C18 stationary phase.

  • Standard Preparation: Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) using the synthesized material. Ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (to ensure consistent retention times).

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm (a common wavelength for aromatic compounds).

  • Data Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness Check: The system suitability is confirmed by ensuring the reference standard injection yields a sharp, symmetrical peak with high theoretical plate count and low tailing factor. The reproducibility is checked by making multiple injections of the same sample and ensuring the relative standard deviation (RSD) of the main peak area is less than 2%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities. Its high sensitivity makes it ideal for detecting trace contaminants like residual solvents or byproducts from side reactions.[4][5][6]

GCMS_Workflow Start Start: Purified Sample Prep Prepare Sample: ~1 mg/mL in Ethyl Acetate Start->Prep Inject Inject 1 µL into GC Inlet (Split Mode) Prep->Inject Separate Temperature Programmed Separation on a Mid-Polarity Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer Detection (e.g., Quadrupole) Ionize->Detect Analyze Analyze Mass Spectra of Peaks Detect->Analyze Compare Compare Spectra to NIST Library Analyze->Compare End End: Impurity Identification Compare->End

Caption: Workflow for impurity identification using GC-MS.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized material in 1 mL of a volatile, high-purity solvent like ethyl acetate.

  • GC-MS Conditions:

    • Column: A mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable for separating aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280 °C (to ensure rapid volatilization).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes. This program ensures elution of both more volatile and less volatile components.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its expected mass spectrum (M+ at m/z 342.9).

    • Analyze the mass spectra of any smaller peaks.

    • Compare the fragmentation patterns of impurity peaks with a spectral library (e.g., NIST) to tentatively identify their structures.

    • Purity can be estimated based on the relative peak areas, assuming similar response factors for structurally related impurities.

Trustworthiness Check: The choice of a mid-polarity column provides good separation for a range of halogenated aromatics.[5] Electron ionization at 70 eV is a standard method that produces reproducible fragmentation patterns, allowing for reliable library matching.

Quantitative NMR (qNMR) Spectroscopy

qNMR provides an orthogonal approach to purity determination. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the target compound to that of a high-purity internal standard of known concentration, an absolute purity value can be determined.

qNMR_Workflow Start Start: Purified Sample Weigh_Sample Accurately Weigh Sample (e.g., ~20 mg) Start->Weigh_Sample Dissolve Dissolve Both in Deuterated Solvent (e.g., CDCl₃) Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard (e.g., ~10 mg Maleic Anhydride) Weigh_Standard->Dissolve Acquire Acquire ¹H NMR Spectrum (Ensure long relaxation delay, e.g., D1=30s) Dissolve->Acquire Integrate Integrate Non-Overlapping Peaks (Sample and Standard) Acquire->Integrate Calculate Calculate Molar Ratio & Purity Integrate->Calculate End End: Absolute Purity Value Calculate->End

Caption: Workflow for absolute purity determination by qNMR.

Step-by-Step Methodology:

  • Selection of Internal Standard (IS): Choose a high-purity (>99.9%) standard that has sharp signals in a region of the ¹H NMR spectrum that does not overlap with the analyte signals. Maleic anhydride is a good choice as its olefinic protons appear as a singlet far downfield from the aromatic and methoxy signals of the target compound.

  • Sample Preparation:

    • Accurately weigh about 20 mg of the synthesized this compound into a vial.

    • Accurately weigh about 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of CDCl₃).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

    • Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated (typically 30-60 seconds) to ensure full magnetization recovery and accurate integration.

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., one of the aromatic protons).

    • Integrate the signal from the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_IS = Purity of the internal standard.

Trustworthiness Check: The validity of qNMR results depends entirely on the accuracy of the weighings and the purity of the internal standard. The choice of non-overlapping signals for integration is paramount to avoid analytical error. The long relaxation delay is a non-negotiable parameter for quantitative accuracy.

Synthesizing the Data: A Holistic Purity Profile

The true power of this multi-technique approach lies in the integration of all data points.

Hypothetical Sample Data HPLC-UV GC-MS qNMR
Main Component 98.5% (by area)98.3% (by area)98.6% (by mass)
Impurity 1 0.8% (retention time match with 1-Bromo-2,5-dimethoxybenzene standard)0.9% (identified as 1-Bromo-2,5-dimethoxybenzene by MS)Quantified with main peak
Impurity 2 0.5% (unknown peak)0.6% (identified as 1,4-Dibromo-2,5-dimethoxybenzene by MS)Signals consistent with dibromo- species
Residual Solvent Not detected0.2% (identified as Toluene)Detected and quantifiable

In this hypothetical scenario, HPLC provides a precise quantitative measure of the main components. GC-MS corroborates this and successfully identifies a key byproduct and residual solvent. Finally, qNMR provides an independent, absolute purity value that validates the chromatographic results and confirms the overall integrity of the sample. This integrated dataset provides a high degree of confidence in the final purity assessment.

Conclusion

Quantifying the purity of a critical synthetic intermediate like this compound is not a one-size-fits-all process. It demands a thoughtfully designed, multi-faceted analytical strategy. By combining the high precision of HPLC, the impurity identification power of GC-MS, and the absolute quantification capability of qNMR, researchers can build a comprehensive and trustworthy purity profile. This rigorous approach is fundamental to ensuring the success of subsequent research and development activities, preventing costly downstream failures and guaranteeing the quality and reliability of the final product.

References

A Comparative Benchmarking Guide to 1-Bromo-4-iodo-2,5-dimethoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, the choice of building blocks is paramount to the efficiency and success of a synthetic route. This guide provides a detailed comparative analysis of 1-Bromo-4-iodo-2,5-dimethoxybenzene against its common structural analogs, 1,4-dibromo-2,5-dimethoxybenzene and 1,4-diiodo-2,5-dimethoxybenzene, in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Our focus is to furnish researchers with the objective data and mechanistic insights necessary to make informed decisions in their synthetic endeavors.

The Strategic Advantage of Differential Halogen Reactivity

The unique structural feature of this compound lies in the presence of two different halogen atoms on the same aromatic ring. This inherent difference in the carbon-halogen bond strength (C-I < C-Br) is the cornerstone of its utility, enabling selective, sequential, and site-specific functionalization. The carbon-iodine bond, being weaker and more polarizable, is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine bond. This reactivity differential allows for the selective coupling at the iodo-position while leaving the bromo-position intact for subsequent transformations.

This guide will now delve into a comparative analysis of this unique reactivity profile against its symmetrically halogenated counterparts.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a stalwart in C-C bond formation. Here, we compare the performance of our subject compound with its dibromo and diiodo analogs.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemTemp. (°C)Time (h)Yield (%)Observations
This compound Phenylboronic acidPd(PPh₃)₄ / K₂CO₃802>95 (mono-iodo coupled)Highly selective for the C-I bond. The C-Br bond remains unreacted under these conditions, offering a handle for a second coupling reaction.
1,4-Dibromo-2,5-dimethoxybenzene Phenylboronic acidPd(PPh₃)₄ / K₂CO₃10012~85 (mono-coupled)Higher temperatures and longer reaction times are required for efficient coupling. A mixture of mono- and di-coupled products is often observed.
1,4-Diiodo-2,5-dimethoxybenzene Phenylboronic acidPd(PPh₃)₄ / K₂CO₃801>90 (di-coupled)The high reactivity of both C-I bonds makes selective mono-coupling challenging, often leading to the double-coupled product as the major component.

Causality Behind Experimental Choices: The choice of Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base represents a standard, robust set of conditions for Suzuki-Miyaura couplings. The milder conditions (80°C, 2h) for this compound are a direct consequence of the high reactivity of the C-I bond. For 1,4-dibromo-2,5-dimethoxybenzene, the increased temperature and reaction time are necessary to overcome the higher activation energy for the oxidative addition of the C-Br bond. The challenge with 1,4-diiodo-2,5-dimethoxybenzene is controlling the reactivity to achieve mono-substitution, often requiring more specialized conditions not depicted in this general comparison.

Sonogashira Coupling: Unveiling Reactivity Differences

The Sonogashira coupling, forming a C(sp²)-C(sp) bond, further exemplifies the reactivity chasm between the iodo and bromo substituents.

Table 2: Comparative Performance in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemTemp. (°C)Time (h)Yield (%)Observations
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / TEART1>98 (mono-iodo coupled)Exceptionally clean and selective reaction at room temperature, highlighting the pronounced reactivity of the C-I bond in the presence of a copper co-catalyst.
1,4-Dibromo-2,5-dimethoxybenzene PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / TEA808~75 (mono-coupled)Significantly harsher conditions are required, and the reaction is often less clean, with potential for side reactions like Glaser coupling of the alkyne.
1,4-Diiodo-2,5-dimethoxybenzene PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / TEART0.5>90 (di-coupled)Similar to the Suzuki coupling, achieving selective mono-alkynylation is difficult due to the high reactivity of both iodo-substituents.

Expertise in Action: The use of a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂ in combination with a copper(I) co-catalyst is a classic approach for Sonogashira reactions. The ability to perform the reaction on this compound at room temperature is a significant practical advantage, preserving thermally sensitive functional groups and simplifying the experimental setup. This contrasts sharply with the elevated temperatures needed for the dibromo analog.

Buchwald-Hartwig Amination: A Test of Versatility

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The differential reactivity of the halogens in our target molecule continues to be a defining feature.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemTemp. (°C)Time (h)Yield (%)Observations
This compound MorpholinePd₂(dba)₃ / XPhos / NaOtBu804>90 (mono-iodo coupled)Selective amination at the iodo-position is achieved under standard Buchwald-Hartwig conditions. The choice of a bulky phosphine ligand like XPhos is crucial for high yields.
1,4-Dibromo-2,5-dimethoxybenzene MorpholinePd₂(dba)₃ / XPhos / NaOtBu11018~80 (mono-coupled)More forcing conditions are necessary to effect the amination of the less reactive C-Br bond.
1,4-Diiodo-2,5-dimethoxybenzene MorpholinePd₂(dba)₃ / XPhos / NaOtBu802>85 (di-coupled)The high reactivity again favors di-substitution, making selective mono-amination a significant synthetic challenge.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add degassed toluene (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol) and CuI (0.05 mmol, 5 mol%).

  • Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%).

  • Add anhydrous, degassed triethylamine (TEA, 3 mL).

  • Add phenylacetylene (1.1 mmol) via syringe.

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination:

  • To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.03 mmol, 3 mol%).

  • Add sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon (3 times).

  • Add anhydrous, degassed toluene (5 mL) and morpholine (1.2 mmol).

  • Place the sealed tube in a preheated oil bath at the specified temperature and stir for the indicated time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)2->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡C-R' Cu-C≡C-R' Cu-C≡C-R'->Transmetalation Ar-Pd(II)-C≡C-R'(L2) Ar-Pd(II)-C≡C-R'(L₂) Transmetalation->Ar-Pd(II)-C≡C-R'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡C-R' Ar-C≡C-R' Reductive_Elimination->Ar-C≡C-R'

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination HNR'R'' HNR'R'' HNR'R''->Amine_Coordination Base Base Base->Amine_Coordination Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L₂) Amine_Coordination->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This guide demonstrates the superior efficiency and selectivity of this compound in key cross-coupling reactions compared to its dibromo and diiodo counterparts. The ability to selectively functionalize the iodo-position under mild conditions, while preserving the bromo-substituent for subsequent transformations, makes it an invaluable tool for the synthesis of complex, multi-substituted aromatic compounds. This strategic advantage is particularly crucial in the fields of drug discovery and materials science, where precise control over molecular architecture is essential for tuning biological activity and material properties. The provided experimental data and protocols offer a solid foundation for researchers to leverage the unique reactivity of this versatile building block.

Isomeric purity analysis of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isomeric Purity Analysis of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular structure is not merely a matter of quality but a cornerstone of safety and efficacy. For complex intermediates like this compound, a key building block in organic synthesis, ensuring isomeric purity is a critical, non-negotiable step. Positional isomers, compounds with the same molecular formula but different arrangements of substituents on the aromatic ring, often possess nearly identical physical properties, making their separation and quantification a significant analytical challenge. However, their biological activities and impurity profiles can differ dramatically.

This guide provides a comparative analysis of the primary analytical techniques employed for the isomeric purity assessment of this compound. We will move beyond procedural lists to explore the underlying principles and strategic rationale for selecting a given method. The discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the proposed protocols are robust, reliable, and fit for their intended purpose in a regulated research and development environment.[1][2]

The Analytical Challenge: Differentiating Structural Isomers

The synthesis of this compound can potentially yield several structural isomers. The directing effects of the methoxy groups and the nature of the halogenating agents can lead to impurities where the bromo and iodo substituents are located at different positions.

Potential Isomeric Impurities Include:

  • 1-Bromo-2-iodo-4,5-dimethoxybenzene

  • 2-Bromo-1-iodo-4,5-dimethoxybenzene

  • 1,4-Dibromo-2,5-dimethoxybenzene (process-related impurity)[3]

  • 1,4-Diiodo-2,5-dimethoxybenzene (process-related impurity)

These isomers often co-elute in basic chromatographic systems and present overlapping signals in simple spectroscopic analyses, demanding highly specific and well-validated analytical methods for their resolution and quantification.

G cluster_synthesis Synthesis & Impurity Formation cluster_impurities Potential Components in Crude Mixture cluster_analysis Analytical Objective Start 1,4-Dimethoxybenzene (Starting Material) Halogenation Multi-step Halogenation Start->Halogenation Product Crude Product Mixture Halogenation->Product Target This compound (Target Molecule) Product->Target Isomer1 Positional Isomers (e.g., 1-Bromo-2-iodo...) Product->Isomer1 Impurity1 Process Impurities (e.g., 1,4-Dibromo...) Product->Impurity1 Impurity2 Unreacted Starting Material Product->Impurity2 Goal Separate & Quantify All Components Target->Goal Isomer1->Goal Impurity1->Goal Impurity2->Goal

Caption: Origin of the analytical challenge in isomeric purity testing.

Comparative Evaluation of Analytical Methodologies

The choice of an analytical technique is dictated by the specific requirements of the analysis: Is it for routine quality control, in-depth structural confirmation of a reference standard, or identification of an unknown impurity? Here, we compare the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity and impurity testing due to its robustness, reproducibility, and versatility. For halogenated aromatic compounds, reverse-phase HPLC is the method of choice.

  • Principle of Separation: The separation is based on the differential partitioning of the analyte and its isomers between a nonpolar stationary phase (typically C18) and a polar mobile phase (commonly a mixture of acetonitrile and water). Subtle differences in the polarity and hydrophobicity of the isomers, stemming from the varied positions of the halogen and methoxy groups, allow for their chromatographic separation.

  • Expertise in Method Development: The key to resolving closely related isomers lies in optimizing the mobile phase composition, gradient, and column temperature. A shallow gradient and a lower temperature can enhance resolution by increasing the interaction time with the stationary phase. The choice of a high-resolution column with a smaller particle size (e.g., ≤3 µm) is also critical.[4][5]

  • Trustworthiness through Validation: An HPLC method's reliability is established through rigorous validation, which includes demonstrating specificity (the ability to resolve the main component from all potential impurities), linearity, accuracy, precision, and defining the limits of detection (LOD) and quantitation (LOQ) for each impurity.[6][7]

Table 1: Representative HPLC Performance Data

ParameterTarget Value/ResultRationale & Justification
Column C18, 150 x 4.6 mm, 3.5 µmProvides high efficiency and good hydrophobic selectivity for aromatic isomers.
Mobile Phase A: Water; B: AcetonitrileStandard reverse-phase solvents offering good UV transparency and miscibility.
Gradient 60% B to 95% B over 20 minA shallow gradient is crucial for resolving isomers with very similar retention times.
Detection UV at 220 nmProvides good sensitivity for the benzene ring chromophore.[8]
Resolution (Rs) > 1.5 between all peaksA resolution of ≥1.5 ensures baseline separation, which is critical for accurate quantification.
LOD/LOQ Typically ~0.01% / ~0.03%Meets ICH requirements for reporting thresholds of impurities.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity compared to HPLC-UV, making it an excellent tool for both confirming the identity of known impurities and identifying unknown ones.

  • Principle of Separation & Detection: In GC, separation occurs based on the compound's volatility and interaction with a stationary phase in a long capillary column.[10] The eluting compounds are then ionized (typically by electron impact, EI) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. Positional isomers, while often having similar retention times, can sometimes be distinguished by subtle differences in their fragmentation patterns.[11]

  • Expertise in Method Development: The choice of column is paramount. A mid-polarity column (e.g., Rxi®-17Sil MS) can provide better selectivity for polarizable aromatic isomers than a standard nonpolar column.[12] Temperature programming must be optimized to ensure separation without causing thermal degradation of the analytes.

  • Trustworthiness through Mass Spectral Libraries: The identity of an impurity can be confirmed with high confidence by matching its experimental mass spectrum against a reference library or a previously characterized standard. This provides a level of certainty that is difficult to achieve with UV detection alone.

Table 2: Representative GC-MS Performance Data

ParameterTarget Value/ResultRationale & Justification
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing good resolution for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow 1.0 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program 100°C (1 min), ramp to 280°C at 10°C/minA controlled temperature ramp is essential to separate compounds based on boiling point differences.
Ionization Mode Electron Impact (EI), 70 eVStandard ionization energy that produces reproducible, fragment-rich spectra suitable for library matching.
Key Fragments Molecular ion (M+), fragments from loss of Br, I, CH3The fragmentation pattern is used to confirm the structure and differentiate from isomers.
Sensitivity Low ng/mL to pg/mL rangeGC-MS provides excellent sensitivity, ideal for detecting trace-level impurities.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. While not typically used for routine purity checks due to lower sensitivity, it is indispensable for characterizing reference standards and definitively identifying the structure of unknown impurities.

  • Principle of Differentiation: ¹H and ¹³C NMR spectroscopy can distinguish between positional isomers because the chemical environment of each nucleus is unique.[14][15] The position of the bromo, iodo, and methoxy groups will alter the electron density around the aromatic protons and carbons, resulting in distinct chemical shifts (δ) and spin-spin coupling constants (J). For example, the proton ortho to the iodine atom will have a different chemical shift than a proton ortho to the bromine atom.

  • Expertise in Spectral Interpretation: While ¹H NMR provides initial information, complex cases may require 2D NMR techniques like COSY (to establish proton-proton correlations) and HMBC (to see long-range proton-carbon correlations).[14] These advanced experiments can definitively map the connectivity of the molecule and confirm the substitution pattern.

  • Trustworthiness through Structural Certainty: NMR provides absolute structural information without the need for a comparative reference standard of the isomer itself. Quantitative NMR (qNMR) can also be used for highly accurate purity assessments by integrating the signals of the analyte against a certified internal standard.[16]

Table 3: Predicted ¹H NMR Chemical Shifts for Differentiation

Proton PositionThis compound1-Bromo-2-iodo-4,5-dimethoxybenzeneRationale for Difference
H-3 ~7.2 ppm (s)~7.3 ppm (s)The deshielding effect of adjacent halogens is different (I vs. Br).
H-6 ~7.1 ppm (s)~7.0 ppm (s)Proximity to different halogens (Br vs. none) alters the electronic environment.
-OCH₃ Two distinct singlets (~3.8-3.9 ppm)Two distinct singlets (~3.8-3.9 ppm)The chemical shifts of the methoxy groups will also be subtly different due to the overall electronic changes.
(Note: These are estimated values. Actual shifts must be determined experimentally.)

Integrated Analytical Workflow and Method Selection

A robust quality control strategy does not rely on a single technique but integrates them to leverage their respective strengths.

G cluster_routine Routine QC & Batch Release cluster_investigation OOS or Unknown Impurity Investigation Sample Test Sample of This compound HPLC Validated HPLC-UV Method Sample->HPLC Check Purity > 99.5%? Impurities < 0.1%? HPLC->Check Pass Release Batch Check->Pass Yes Fail Investigate Check->Fail No GCMS GC-MS Analysis Fail->GCMS Identify Identify Impurity Structure (Mass Spectrum) GCMS->Identify NMR NMR for Confirmation (If needed) Identify->NMR Ambiguous? Structure Definitive Structure Identify->Structure Clear Match NMR->Structure

Caption: Integrated workflow for purity analysis and investigation.

The following guide helps in selecting the most appropriate technology based on the analytical goal.

G start What is the Analytical Goal? q1 Routine Purity Assay (Known Impurities)? start->q1 hplc Use Validated HPLC-UV Method q1->hplc Yes q2 Identify an Unknown Impurity? q1->q2 No gcms Use GC-MS for Higher Sensitivity nmr Use NMR Spectroscopy (¹H, ¹³C, 2D) q2->gcms Yes q3 Need Definitive Structural Proof? q2->q3 No q3->nmr Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for implementation. All methods must be fully validated in the user's laboratory for their specific application.[1][17]

Protocol 1: HPLC-UV Method for Isomeric Purity
  • Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-20 min: 60% to 95% B

    • 20-22 min: 95% B

    • 22-23 min: 95% to 60% B

    • 23-28 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • System Suitability: Inject a standard solution containing the main compound and a known impurity. The resolution between the two peaks must be ≥ 2.0. The relative standard deviation (RSD) for six replicate injections of the main peak area must be ≤ 1.0%.

Protocol 2: GC-MS Method for Impurity Identification
  • Chromatographic System: A GC system with a programmable oven and split/splitless injector, coupled to a single quadrupole mass spectrometer.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial: 120 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a solution of ~1 mg/mL in ethyl acetate.

Protocol 3: NMR for Structural Confirmation
  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of the deuterated solvent.

  • Experiments to Perform:

    • ¹H NMR: Standard proton spectrum to observe chemical shifts, integrations, and coupling patterns.[18][19]

    • ¹³C NMR: Standard carbon spectrum (proton-decoupled) to count the number of unique carbons.

    • COSY: To establish ¹H-¹H spin-spin coupling networks.

    • HMBC: To establish long-range (2-3 bond) ¹H-¹³C correlations, which are critical for confirming the substituent positions.

  • Data Analysis: Assign all proton and carbon signals based on the combined data from 1D and 2D experiments to unambiguously confirm the isomeric structure.

Conclusion

The isomeric purity analysis of this compound requires a multi-faceted and strategic approach. While HPLC-UV stands out as the most suitable method for routine quality control and batch release testing due to its robustness and precision, GC-MS provides an orthogonal technique with superior sensitivity and high confidence in impurity identification. For the absolute confirmation of structure, particularly for reference standards or in the case of novel impurities, NMR spectroscopy is the definitive and indispensable tool.

By integrating these techniques into a logical workflow, researchers and drug development professionals can ensure the isomeric purity of their materials, thereby guaranteeing the reliability of their scientific outcomes and the safety of downstream applications.

References

Literature review comparing synthetic routes to 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-4-iodo-2,5-dimethoxybenzene is a valuable substituted aromatic compound, often utilized as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics. The precise arrangement of its substituents—two activating methoxy groups and two different halogens—allows for selective functionalization through various cross-coupling reactions, making it a versatile building block for medicinal chemists and materials scientists. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each pathway to aid researchers in selecting the most suitable method for their specific needs.

The synthesis of this compound typically commences from the readily available and inexpensive starting material, 1,4-dimethoxybenzene. The core challenge lies in the selective introduction of a single bromine and a single iodine atom onto the electron-rich aromatic ring. The two primary strategies involve a sequential halogenation, either by bromination followed by iodination (Route A) or iodination followed by bromination (Route B). This guide will dissect both approaches, providing a thorough analysis of their respective merits and drawbacks.

Route A: Bromination Followed by Iodination

This synthetic pathway begins with the bromination of 1,4-dimethoxybenzene to yield 1-bromo-2,5-dimethoxybenzene, which is then subjected to iodination to afford the final product. This route is often favored due to the generally high efficiency and regioselectivity of the initial bromination step on the highly activated 1,4-dimethoxybenzene ring.

Step 1: Synthesis of 1-Bromo-2,5-dimethoxybenzene

The two methoxy groups in 1,4-dimethoxybenzene are strongly activating and ortho-, para-directing. Since the para positions are occupied, electrophilic substitution occurs regioselectively at one of the ortho positions. A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS), a mild and easy-to-handle brominating agent.

Experimental Protocol: Bromination of 1,4-dimethoxybenzene

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethoxybenzene (1.0 eq.) in acetonitrile.

  • Add N-Bromosuccinimide (1.0 eq.) to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product, which can be further purified if necessary.

Step 2: Synthesis of this compound

The second step involves the iodination of 1-bromo-2,5-dimethoxybenzene. The existing substituents (two methoxy groups and one bromine atom) direct the incoming electrophile. The methoxy groups are strongly activating and ortho-, para-directing, while the bromine atom is a deactivating ortho-, para-director. The position para to the bromine and ortho to a methoxy group is the most sterically accessible and electronically favorable for substitution. N-Iodosuccinimide (NIS) is a suitable reagent for this transformation, often used in acetonitrile.

Experimental Protocol: Iodination of 1-Bromo-2,5-dimethoxybenzene

  • Dissolve 1-bromo-2,5-dimethoxybenzene (1.0 eq.) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Add N-Iodosuccinimide (1.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature. The reaction of methoxy-substituted benzenes with NIS in acetonitrile is often complete at room temperature.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization or column chromatography.

Route A start 1,4-Dimethoxybenzene intermediate 1-Bromo-2,5-dimethoxybenzene start->intermediate NBS, Acetonitrile, RT, 2h end This compound intermediate->end NIS, Acetonitrile, RT Route B start 1,4-Dimethoxybenzene intermediate 1-Iodo-2,5-dimethoxybenzene start->intermediate NIS, Acetonitrile, RT end This compound intermediate->end NBS, Acetonitrile, RT

References

Safety Operating Guide

Proper Disposal of 1-Bromo-4-iodo-2,5-dimethoxybenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Bromo-4-iodo-2,5-dimethoxybenzene, a halogenated aromatic compound. By adhering to these procedures, you will not only ensure compliance with regulatory standards but also foster a culture of safety within your laboratory.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds, such as 1,4-Dibromo-2,5-dimethoxybenzene and 1-Bromo-4-iodobenzene, provide critical insights into its potential hazards.

Based on available data for analogous compounds, this compound should be treated as a hazardous substance. Key potential hazards include:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][3][5]

  • Harmful if Swallowed or Inhaled: While specific toxicity data is limited, it is prudent to assume the compound is harmful if ingested or inhaled.

  • Environmental Hazards: Halogenated aromatic compounds can be persistent in the environment and may have long-lasting harmful effects on aquatic life. Therefore, it is imperative that this compound is not released into the environment.[2][3][6]

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritant Chemical-resistant gloves (e.g., Nitrile rubber), lab coat.
Eye Irritant Safety goggles or a face shield.[5]
Respiratory Irritant Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is necessary.
Environmental Hazard Contained handling and disposal procedures to prevent release.

Pre-Disposal: Safe Handling and Segregation

The foundation of proper disposal is laid during the handling and collection of the waste. Strict adherence to the following procedures is crucial to prevent accidental exposure and contamination.

Engineering Controls and Personal Protective Equipment (PPE)

All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] Before beginning any work, ensure you are wearing the appropriate PPE as outlined in Table 1.

Waste Segregation: The Cornerstone of Compliance

Proper segregation of chemical waste is a critical step that cannot be overlooked.[7] Halogenated organic compounds must be collected separately from non-halogenated waste streams.[7] Mixing these waste streams can lead to complex and costly disposal procedures.

Key Segregation Principles:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste. Polyethylene containers are generally suitable for halogenated organic waste.[7]

  • Accurate Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7]

  • Avoid Co-mingling: Do not mix this waste with other categories such as acids, bases, oxidizers, or non-halogenated organic solvents.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Experimental Protocol: Waste Collection and Disposal
  • Container Preparation:

    • Obtain a suitable hazardous waste container from your institution's Environmental Health and Safety (EHS) department.

    • Ensure the container is clean, dry, and in good condition with a secure, leak-proof cap.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Waste Collection:

    • Solid Waste: Carefully transfer solid this compound waste into the designated container using a spatula or scoop. Avoid generating dust.[1][2] If dust is unavoidable, additional respiratory protection may be required.

    • Liquid Waste: If the compound is in solution, carefully pour the liquid waste into the designated container.

    • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads, must also be placed in the designated solid hazardous waste container.[7]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[7]

    • The storage area should be cool, dry, and away from incompatible materials.[7]

  • Request for Disposal:

    • Do not overfill the waste container. It is recommended to fill it to no more than 90% of its capacity.

    • Once the container is nearing capacity, arrange for its collection by your institution's licensed hazardous waste disposal service.

    • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][7]

    • Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

    • Properly label the waste container.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • Provide the emergency response team with the identity of the spilled material.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Regulatory Framework

The disposal of hazardous waste is strictly regulated. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA). It is the responsibility of the waste generator to ensure that hazardous waste is properly identified, managed, and treated prior to disposal. Always consult your local and institutional regulations to ensure full compliance.

Visualizing the Disposal Workflow

To aid in understanding the procedural flow, the following diagram illustrates the key steps in the disposal of this compound.

Workflow for the Proper Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Hazard Assessment (Review SDS/Analog Data) B 2. Don PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare Labeled Halogenated Waste Container B->C D 4. Collect Waste (Solid, Liquid, Contaminated Materials) C->D E 5. Securely Close Container D->E F 6. Store in Designated Satellite Accumulation Area E->F G 7. Request Waste Pickup (via Institutional EHS) F->G H 8. Licensed Hazardous Waste Vendor Disposal G->H

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental protection. By following this comprehensive guide for the disposal of this compound, you contribute to a safer research environment and ensure compliance with all relevant regulations. Always prioritize safety and consult your institution's Environmental Health and Safety department for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.